molecular formula C6H5LiO B7770953 lithium;phenoxide

lithium;phenoxide

Cat. No.: B7770953
M. Wt: 100.1 g/mol
InChI Key: XAVQZBGEXVFCJI-UHFFFAOYSA-M
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Description

Lithium;phenoxide is a useful research compound. Its molecular formula is C6H5LiO and its molecular weight is 100.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

lithium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVQZBGEXVFCJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC=C(C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of lithium phenoxide from phenol and n-butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lithium Phenoxide from Phenol (B47542) and n-Butyllithium

Abstract

The synthesis of lithium phenoxide, a critical intermediate in organic synthesis and drug development, is frequently achieved through the deprotonation of phenol. This technical guide provides a comprehensive overview of the synthesis utilizing n-butyllithium (n-BuLi) as the base. The document outlines the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations for handling the hazardous reagents involved. Quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams to support researchers, scientists, and professionals in the field.

Reaction Mechanism and Stoichiometry

The reaction between phenol and n-butyllithium is a classic acid-base neutralization. Phenol is a weak acid (pKa ≈ 10), while n-butyllithium is an exceptionally strong base (the pKa of its conjugate acid, butane (B89635), is approximately 50).[1] The butyl anion of n-BuLi readily abstracts the acidic proton from the hydroxyl group of phenol. This reaction is highly exothermic and proceeds rapidly to completion, yielding lithium phenoxide and butane as the byproduct.[2] The reaction is essentially irreversible due to the vast difference in acidity between phenol and butane.

A slight excess of n-butyllithium is often employed to ensure the complete conversion of phenol. The resulting lithium phenoxide is typically not isolated but used in situ for subsequent reactions, such as etherification or C-C bond formation.

Caption: Acid-base reaction for lithium phenoxide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the . The reaction is known for its high efficiency and yield.

ParameterValueReference/Notes
Stoichiometry (Phenol:n-BuLi) 1.0 : 1.05 equivalentsA slight excess of n-BuLi ensures complete deprotonation of phenol.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Anhydrous diethyl ether is also a suitable solvent.[2][3]
Concentration 0.5 - 1.0 M solution of phenol in THFTypical concentration range for laboratory-scale synthesis.
Reaction Temperature 0 °C for addition, then warm to RTInitial cooling is critical to control the exothermic reaction.[3]
Addition Time 15 - 30 minutesSlow, dropwise addition of n-BuLi is essential for temperature control.
Reaction Time 30 - 60 minutesThe reaction is generally complete shortly after addition.
Expected Yield > 95% (Quantitative)The product is typically used in the subsequent step without isolation.

Detailed Experimental Protocol

This protocol describes the synthesis of lithium phenoxide under an inert atmosphere using standard Schlenk line techniques. All glassware must be rigorously dried prior to use.

3.1. Materials and Equipment

  • Phenol (solid, ≥99%)

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Schlenk line with argon or nitrogen supply

  • Rubber septa

  • Syringes and needles (oven-dried)[4]

  • Low-temperature thermometer

  • Ice-water bath

3.2. Procedure

  • Apparatus Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas (argon or nitrogen).[5]

  • Reagent Preparation: In the flask, dissolve phenol (1.0 eq.) in anhydrous THF to achieve the desired concentration (e.g., 0.5 M).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • n-Butyllithium Addition: Using an oven-dried, gas-tight syringe, slowly draw the required volume of n-butyllithium solution (1.05 eq.).[4] Add the n-BuLi solution dropwise to the stirred phenol solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.[3] The formation of a precipitate or a color change may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Product: The resulting solution of lithium phenoxide in THF is now ready for use in a subsequent reaction step.

ExperimentalWorkflow A 1. Setup Flame-Dried Apparatus under Inert Atmosphere (Ar/N₂) B 2. Add Phenol and Anhydrous THF to the Reaction Flask A->B C 3. Cool the Solution to 0 °C using an Ice Bath B->C D 4. Add n-Butyllithium (1.05 eq.) Dropwise via Syringe C->D E 5. Monitor and Control Internal Temperature D->E Maintain at 0 °C F 6. Warm to Room Temperature and Stir for 30-60 min D->F G 7. Reaction Complete: Lithium Phenoxide in situ F->G

Caption: Experimental workflow for lithium phenoxide synthesis.

Safety Considerations

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their significant hazards.

  • n-Butyllithium:

    • Pyrophoric: n-BuLi ignites spontaneously upon contact with air.[6] It must be handled exclusively under an inert atmosphere.[4]

    • Water Reactivity: It reacts violently with water and other protic sources, producing flammable butane gas.[2][7] All glassware and solvents must be scrupulously dry.

    • Corrosivity: It is highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]

    • PPE: A flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves as an initial barrier, though compatibility should be verified) are mandatory.[6][8]

    • Spills & Quenching: Spills must be quenched carefully. Cover with a non-combustible absorbent like dry sand.[4] Unused or excess n-BuLi should be quenched by slow addition to a cooled, non-reactive solvent like heptane, followed by the slow addition of isopropanol, then methanol, and finally water.[4]

  • Phenol:

    • Toxicity & Corrosivity: Phenol is toxic and corrosive. It is rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.

    • Handling: Always handle phenol in a well-ventilated fume hood. Wear appropriate gloves, a lab coat, and safety goggles.

  • General Precautions:

    • Always work in a fume hood cleared of combustible materials.[6]

    • Ensure a colleague is aware of the procedure being performed. Never work alone when handling pyrophoric reagents.[4]

    • Keep an appropriate fire extinguisher (Class D for metal fires) readily accessible.[6]

    • An emergency safety shower and eyewash station must be immediately accessible.[8]

References

Illuminating the Core: A Technical Guide to the Structural Characterization of Lithium Phenoxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide complexes are a cornerstone of modern synthetic chemistry, serving as versatile reagents and catalysts in a multitude of organic transformations, including polymerization reactions and pharmaceutical synthesis.[1][2] Their reactivity and selectivity are intrinsically linked to their structural characteristics, particularly their state of aggregation in both the solid state and in solution. This in-depth technical guide provides a comprehensive overview of the structural characterization of lithium phenoxide complexes, detailing the key experimental protocols and presenting quantitative structural data to aid researchers in this field.

The small ionic radius of the lithium cation profoundly influences the structure of these complexes, leading to the formation of various aggregates, such as dimers, trimers, and tetramers, through Li-O bridging interactions.[1][3] The nature of the phenoxide ligand, including the steric bulk and electronic properties of its substituents, as well as the coordinating ability of the solvent, plays a crucial role in determining the predominant aggregation state.[4][5] Understanding these structural nuances is paramount for controlling and optimizing the outcomes of reactions involving lithium phenoxides.

Common Structural Motifs and the Influence of Ligands and Solvents

Lithium phenoxide complexes exhibit a rich structural diversity, with the degree of aggregation being a key feature. In solution, an equilibrium often exists between different aggregation states, which can be influenced by factors such as concentration and solvent.[3] Common structural motifs include:

  • Monomers: Typically observed in the presence of strongly coordinating solvents or sterically demanding phenoxide ligands that hinder aggregation.

  • Dimers: A frequent aggregation state, often featuring a central four-membered Li₂O₂ ring.

  • Trimers: Trinuclear structures have been identified both in solution and the solid state.[1]

  • Tetramers: Often adopting a cubane-like [LiO]₄ core.

  • Higher Aggregates: More complex structures can also form, particularly with specific ligand scaffolds.

The choice of solvent is critical in modulating the structure of lithium phenoxide complexes. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly employed. THF, being a better coordinating solvent, can break down larger aggregates into smaller ones, or even form solvent-separated ion pairs.[6]

The design of the phenoxide ligand itself offers a powerful tool for controlling the structure of the resulting lithium complex. Bulky substituents on the phenoxide ring, such as tert-butyl groups, can sterically hinder the formation of large aggregates, favoring dimers or even monomers.[4] Furthermore, the incorporation of additional donor atoms into the ligand framework, as seen in iminophenoxide and amine-bis(phenolate) ligands, can lead to the formation of well-defined, chelated structures with specific catalytic properties.

Data Presentation: Structural Parameters of Lithium Phenoxide Complexes

The following tables summarize key quantitative data from single-crystal X-ray diffraction studies of various lithium phenoxide complexes, providing a comparative overview of their structural parameters.

Table 1: Selected Bond Lengths in Lithium Phenoxide Complexes

CompoundAggregate TypeLi–O Bond Lengths (Å)Reference(s)
[Li(OC₆H₂Me-4-tBu₂-2,6)(OEt₂)]₂Dimer1.88(1), 1.90(1) (bridging); 1.93(1) (to OEt₂)[4]
Li₂O₂ (hexagonal)-2.12 (octahedral); 1.95 (6-coordinate)[7]
Li₂WO₄ (trigonal)-1.97-2.02; 1.99-2.03
Li₄FeO₃F (orthorhombic)-1.92-1.94; 1.96-2.06[8]
LiNO₃ (trigonal)-2.12[9]
LiAsO₃-1.99-2.32[10]
Monomeric Lithium Silylbenzyl ComplexMonomer2.219(3) (Li-C)[11]

Table 2: Selected Bond Angles in Lithium Phenoxide Complexes

CompoundAggregate TypeKey Bond Angles (°)Reference(s)
[Li(OC₆H₂Me-4-tBu₂-2,6)(OEt₂)]₂DimerO-Li-O (ring): 84.4(4); Li-O-Li (ring): 95.6(4)[4]

Experimental Protocols

Accurate structural characterization of lithium phenoxide complexes requires meticulous experimental techniques due to their sensitivity to air and moisture.

Synthesis and Crystallization

The synthesis of lithium phenoxide complexes is typically achieved by the deprotonation of the corresponding phenol (B47542) with an organolithium reagent, such as n-butyllithium or methyllithium, in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).

General Procedure for the Synthesis of a Lithium Phenoxide Complex:

  • Preparation: All glassware is rigorously dried in an oven and cooled under a stream of inert gas. Anhydrous solvents are obtained by distillation from appropriate drying agents or by passing through a solvent purification system.

  • Reaction: The phenol is dissolved in an anhydrous solvent (e.g., THF or diethyl ether) in a Schlenk flask under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • Deprotonation: A stoichiometric amount of the organolithium reagent is added dropwise to the phenol solution with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Isolation: The solvent is removed in vacuo to yield the lithium phenoxide complex as a solid.

Growing Single Crystals for X-ray Diffraction:

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: A nearly saturated solution of the complex in a suitable solvent is placed in a vial, which is then loosely capped to allow for slow evaporation of the solvent over several days or weeks.[12]

  • Solvent Diffusion (Layering): A concentrated solution of the complex is prepared in a solvent in which it is soluble. A second, less dense solvent in which the complex is poorly soluble is carefully layered on top. Crystals form at the interface of the two solvents.[13][14]

  • Vapor Diffusion: A vial containing a solution of the complex is placed inside a larger, sealed container that also contains a solvent in which the complex is insoluble. The vapor of the second solvent slowly diffuses into the solution, inducing crystallization.[15]

  • Slow Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and connectivity.

Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Compounds:

  • Crystal Mounting: Inside a glovebox or under a stream of inert gas, a suitable crystal is selected and coated with a cryoprotectant oil (e.g., Paratone-N). The crystal is then mounted on a cryoloop.

  • Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to prevent decomposition and minimize thermal motion. A full sphere of diffraction data is collected using monochromatic X-rays.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final structural model.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of lithium phenoxide complexes in solution, providing insights into their aggregation state and dynamics. Both ¹H and ¹³C NMR are routinely used to characterize the organic framework, while ⁶Li and ⁷Li NMR are particularly informative for probing the environment of the lithium cation.

Protocol for Preparing an Air-Sensitive NMR Sample:

  • Sample Preparation: Inside a glovebox or on a Schlenk line, a small amount of the lithium phenoxide complex (typically 5-25 mg for ¹H NMR) is weighed into a vial.[16][17]

  • Dissolution: The desired volume of deuterated solvent (e.g., THF-d₈, toluene-d₈), which has been previously dried and degassed, is added to the vial to dissolve the complex.[18][19][20]

  • Transfer to NMR Tube: The solution is transferred to a J. Young NMR tube, which is a specialized tube with a resealable Teflon valve.[1][21]

  • Sealing: The J. Young tube is sealed under an inert atmosphere before being removed from the glovebox or Schlenk line for analysis.[1]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the structural characterization of lithium phenoxide complexes.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization Phenol Phenol Derivative Reaction Deprotonation Reaction Phenol->Reaction Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Reaction Solvent_Synth Anhydrous Solvent (e.g., THF, Et2O) Solvent_Synth->Reaction Crude_Product Crude Lithium Phenoxide Complex Reaction->Crude_Product NMR_Spec NMR Spectroscopy (¹H, ¹³C, ⁷Li) Crude_Product->NMR_Spec Crude_Product->NMR_Spec Crystallization Crystallization Crude_Product->Crystallization Solution_Structure Solution Structure (Aggregation State) NMR_Spec->Solution_Structure Xray_Diff Single-Crystal X-ray Diffraction Solid_State_Structure Solid-State Structure (Bond Lengths, Angles) Xray_Diff->Solid_State_Structure Crystallization->Xray_Diff

Caption: Workflow for the synthesis and structural characterization of lithium phenoxide complexes.

aggregation_equilibria Monomer Monomer [Li(OAr)] Dimer Dimer [Li(OAr)]₂ Monomer->Dimer + [Li(OAr)] - [Li(OAr)] Tetramer Tetramer [Li(OAr)]₄ Dimer->Tetramer + [Li(OAr)]₂ - [Li(OAr)]₂

Caption: Aggregation equilibria of lithium phenoxides in solution.

References

Aggregation States of Lithium Phenoxide in Tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium phenoxide, a pivotal reagent in organic synthesis, exhibits complex solution-state behavior, primarily driven by its tendency to form various aggregates. The nature and distribution of these aggregates in a given solvent are critical determinants of its reactivity, selectivity, and overall utility in chemical transformations. This technical guide provides an in-depth exploration of the aggregation states of lithium phenoxide in tetrahydrofuran (B95107) (THF), a commonly employed solvent in organometallic chemistry. Drawing upon extensive spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR), this document summarizes the key equilibria at play, presents available quantitative data, outlines detailed experimental protocols for characterization, and visualizes the aggregation pathways. Due to a scarcity of direct quantitative data for lithium phenoxide, this guide leverages the closely related and well-studied analogue, phenyllithium (B1222949), to provide a robust framework for understanding the solution behavior of lithium phenoxide in THF.

Introduction to Aggregation of Organolithium Compounds

Organolithium reagents, including lithium phenoxide, rarely exist as simple monomeric species in solution. The highly polar nature of the carbon-lithium or oxygen-lithium bond, coupled with the small size and high charge density of the lithium cation, promotes the formation of oligomeric structures. These aggregates are held together by multicenter bonds, where a single lithium atom interacts with multiple anionic centers. The degree of aggregation is profoundly influenced by factors such as the steric bulk of the organic moiety, the coordinating ability of the solvent, the concentration of the solution, and the temperature. In non-coordinating hydrocarbon solvents, high aggregation states (tetramers, hexamers) are common. In coordinating solvents like THF, solvent molecules compete for coordination sites on the lithium cation, leading to a deaggregation to lower-order structures such as dimers and monomers.

Aggregation Equilibria of Lithium Phenoxide in THF

In tetrahydrofuran, lithium phenoxide is understood to exist in a dynamic equilibrium involving primarily monomeric, dimeric, and potentially trimeric species. The predominant equilibrium is between the monomer and the dimer, with the relative populations of each species being dependent on concentration and temperature.

  • Monomer: The monomeric form consists of a single lithium phenoxide unit, solvated by THF molecules.

  • Dimer: The dimeric aggregate is characterized by a four-membered ring structure, with two lithium and two oxygen atoms forming the core. Each lithium atom is further coordinated by THF molecules.

  • Trimer and Higher Aggregates: While less prevalent in a strongly coordinating solvent like THF, trimeric and even higher-order aggregates might exist, particularly at higher concentrations and lower temperatures.

The equilibrium between these species can be represented as follows:

(LiOPh)₂ (THF)ₙ ⇌ 2 LiOPh (THF)ₘ

where 'n' and 'm' represent the number of solvating THF molecules. Kinetic studies on related compounds have suggested that the monomeric form is often the most reactive species in many chemical transformations.

Quantitative Data on Aggregation States

AggregatePredominant Species in THFMethod of ObservationKey Findings and Remarks
Monomer Yes, in equilibrium with dimerLow-temperature ¹³C and ⁶Li NMRThe presence of the monomer is confirmed by the observation of ¹J(¹³C-¹Li) coupling.[1]
Dimer Yes, in equilibrium with monomerLow-temperature ¹³C and ⁶Li NMRThe dimer is a major species in THF solution.[1]
Tetramer Not significantly observed in neat THFLow-temperature ¹³C and ⁶Li NMRWhile tetramers are dominant in less coordinating solvents like diethyl ether, the addition of THF leads to deaggregation to dimers and monomers.[1]

Note: The equilibrium between monomer and dimer is dynamic and sensitive to experimental conditions. Lower temperatures favor the observation of distinct signals for each aggregate by NMR spectroscopy.

Experimental Protocols for Characterization

The primary technique for elucidating the aggregation states of organolithium compounds in solution is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Purification of Lithium Phenoxide for NMR Studies

Materials:

  • Phenol (B47542) (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.

  • Anhydrous diethyl ether (for washing, if necessary)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and associated glassware

Procedure:

  • All glassware must be rigorously dried in an oven overnight and cooled under a stream of inert gas.

  • A known amount of freshly distilled phenol is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A stoichiometric equivalent of a titrated n-BuLi solution in hexanes is added dropwise to the phenol solution via a syringe. The reaction is exothermic and results in the evolution of butane (B89635) gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

  • The resulting solution of lithium phenoxide in THF is used directly for NMR analysis. For higher purity, the solvent can be removed under vacuum, and the resulting solid can be washed with cold anhydrous diethyl ether and then redissolved in deuterated THF (THF-d₈) for the NMR experiment.

Low-Temperature NMR Spectroscopy

Instrumentation:

  • NMR spectrometer equipped with a variable temperature (VT) unit capable of reaching temperatures as low as -150 °C.

  • A broadband probe tuneable to ⁶Li and ¹³C frequencies.

Sample Preparation:

  • A solution of lithium phenoxide in anhydrous THF-d₈ is prepared under an inert atmosphere. The concentration should be carefully chosen to study its effect on the aggregation equilibrium (e.g., a range from 0.05 M to 0.5 M).

  • The solution is transferred to a pre-dried NMR tube, which is then flame-sealed under vacuum or an inert atmosphere to prevent contamination.

NMR Acquisition Parameters (General Guidelines):

  • ⁶Li NMR:

    • Observe frequency: Check spectrometer specifications.

    • Reference: External 1.0 M LiCl in D₂O or internal reference.

    • Temperature: A range of temperatures from room temperature down to -130 °C or lower should be investigated to observe the decoalescence of exchanging species.

    • Pulse sequence: A simple one-pulse experiment is usually sufficient.

    • Relaxation delay: A sufficiently long relaxation delay should be used to ensure quantitative integration of the signals.

  • ¹³C NMR:

    • Observe frequency: Check spectrometer specifications.

    • Decoupling: Proton decoupled.

    • Temperature: Similar to ⁶Li NMR, a range of low temperatures is crucial.

    • Key signals to observe: The ipso-carbon (C-O) is particularly sensitive to the aggregation state.

    • Coupling: Look for the resolution of ¹J(¹³C-¹Li) coupling at very low temperatures, which provides direct evidence of the number of lithium atoms bonded to the carbon.

Data Analysis:

  • The relative integrals of the distinct signals for the monomer, dimer, and any other aggregates in the ⁶Li or ¹³C NMR spectra at a given temperature are used to determine their relative populations.

  • By performing these measurements at different concentrations, the equilibrium constant for the aggregation process can be determined.

  • Variable temperature NMR data can be used to perform line-shape analysis to extract kinetic and thermodynamic parameters (ΔH‡ and ΔS‡) for the exchange processes between different aggregates.

Isotopic Fingerprinting

A powerful method to definitively determine the aggregation state is the "isotopic fingerprint" method. This involves preparing a 1:1 mixture of the organolithium compound and its deuterated analogue. In the ⁶Li NMR spectrum, the signal for a lithium atom in a mixed aggregate will be split into a multiplet due to the small isotope shift induced by the neighboring deuterated ligand. The multiplicity of this signal directly reveals the number of organic ligands surrounding the lithium atom in the aggregate (n+1 lines for an aggregate of size n).

Visualization of Aggregation Equilibria

The following diagrams, generated using the DOT language, illustrate the key relationships in the aggregation of lithium phenoxide in THF.

AggregationEquilibrium M LiOPh(THF)ₘ D (LiOPh)₂(THF)ₙ M->D + LiOPh - THF T (LiOPh)₃(THF)ₚ D->T + LiOPh - THF

Caption: Equilibrium between monomeric, dimeric, and trimeric lithium phenoxide in THF.

ExperimentalWorkflow A Synthesis of LiOPh in Anhydrous THF B Preparation of NMR Sample (THF-d₈, Inert Atmosphere) A->B C Low-Temperature NMR Spectroscopy (⁶Li and ¹³C) B->C D Data Acquisition at Variable Temperatures C->D E Analysis of Spectra: Integration & Line Shape D->E F Determination of Aggregate Populations and Equilibria E->F

Caption: Experimental workflow for the characterization of lithium phenoxide aggregation.

Conclusion

The aggregation state of lithium phenoxide in THF is a critical parameter that dictates its chemical behavior. While a definitive quantitative picture for lithium phenoxide itself requires further dedicated studies, the extensive research on its close analog, phenyllithium, provides a robust model. In THF, lithium phenoxide is expected to exist as a dynamic equilibrium between solvated monomers and dimers. The experimental protocols outlined in this guide, centered around low-temperature multinuclear NMR spectroscopy, provide a clear pathway for researchers to probe and quantify these aggregation phenomena. A thorough understanding and control of these solution-state structures are paramount for the rational design and optimization of synthetic methodologies that rely on lithium phenoxide, ultimately impacting the efficiency and success of drug development and other chemical manufacturing processes.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the principles, experimental protocols, and data interpretation for the ¹³C NMR spectroscopic analysis of lithium phenoxide. It emphasizes the critical role of solvent in determining the aggregation state of the compound, which is directly reflected in the ¹³C NMR spectrum.

Introduction: The Nature of Lithium Phenoxide in Solution

Lithium phenoxide (C₆H₅OLi) is a fundamental organolithium salt widely used in organic synthesis. In solution, it does not typically exist as a simple monomeric species. Instead, it forms aggregates (dimers, tetramers, etc.) through interactions between the lithium cations and the oxygen anions. The degree of this aggregation is highly sensitive to the nature of the solvent, its coordinating ability, and the concentration of the solute.

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of lithium phenoxide in solution. The chemical shift of the carbon atoms, particularly the ipso-carbon bonded to oxygen (C1), is exquisitely sensitive to the electronic environment and, therefore, to the aggregation state. Understanding these spectral changes provides invaluable insight into the species present in solution, which is crucial for comprehending its reactivity. While comprehensive ¹³C NMR data for lithium phenoxide in a wide range of solvents is not extensively published, the principles can be clearly illustrated by examining its precursor, phenol (B47542), and a closely related C-Li compound, phenyllithium, for which detailed aggregation studies exist.[1]

Experimental Protocols

Performing NMR spectroscopy on organolithium compounds requires rigorous exclusion of air and moisture. All procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

In-Situ Sample Preparation

Lithium phenoxide is typically prepared in-situ within the NMR tube by deprotonating phenol with a strong organolithium base, such as n-butyllithium (n-BuLi).

Materials:

  • Phenol (high purity)

  • n-Butyllithium in hexanes (concentration pre-determined by titration)

  • Anhydrous deuterated NMR solvent (e.g., THF-d₈, Toluene-d₈)

  • 5 mm NMR tubes, flame-dried under vacuum or oven-dried

  • Gas-tight syringes and rubber septa

Procedure:

  • Place a precisely weighed amount of phenol into a flame-dried NMR tube.

  • Seal the tube with a rubber septum and purge thoroughly with an inert gas.

  • Using a gas-tight syringe, add the desired volume of anhydrous deuterated solvent (e.g., ~0.6 mL of THF-d₈).

  • Gently agitate the tube to dissolve the phenol completely.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an external bath.

  • Slowly add one molar equivalent of n-BuLi solution dropwise via syringe while gently swirling the tube. The reaction is exothermic. The formation of lithium phenoxide and butane (B89635) gas is immediate.

  • Once the addition is complete, allow the tube to warm to room temperature.

  • For safety, carefully vent any excess pressure from the generated butane gas using a needle attached to a bubbler.

  • The tube can then be sealed (e.g., with a torch for long-term experiments) or capped securely for immediate analysis.

¹³C NMR Data Acquisition

Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Nucleus: ¹³C

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm). The residual solvent peak is typically used as the primary internal reference (e.g., THF-d₈ at δ 67.21 and 25.31 ppm).

  • Technique: Proton-decoupled ¹³C{¹H} NMR is standard.

  • Temperature: Variable temperature (VT) NMR studies are often necessary to resolve dynamic equilibria between different aggregate species.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the analysis of lithium phenoxide.

aggregation_equilibrium cluster_non_coordinating Non-Coordinating Solvent (e.g., Toluene) cluster_coordinating Coordinating Solvent (e.g., THF) Dimer_nc Dimer Tetramer_nc Tetramer (Favored) Dimer_nc->Tetramer_nc Dimer_c Dimer (Favored) Monomer_c Monomer (Solvated) Monomer_c->Dimer_c

References

Computational Insights into Lithium Phenoxide Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxides are pivotal intermediates in organic synthesis, valued for their role in forming carbon-oxygen and carbon-carbon bonds. Their reactivity, however, is nuanced, heavily influenced by factors such as aggregation state, solvent, and the nature of the electrophile. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. This technical guide delves into the computational studies that have illuminated the complex behaviors of lithium phenoxides and related species, providing a framework for predicting and controlling their reactivity. While direct computational literature on lithium phenoxide itself is specialized, this guide draws upon theoretical studies of the phenoxide ion and analogous lithium organic compounds to present a comprehensive overview of the core principles governing its reaction mechanisms.

The Aggregation State of Lithium Phenoxides in Solution

Organolithium compounds, including lithium phenoxide, are known to exist not as simple monomers but as aggregates in solution. The degree of aggregation significantly impacts their nucleophilicity and, consequently, their reaction pathways. Computational studies on analogous lithium salts, such as lithium carbamates and enolates, provide a foundational understanding of these phenomena.

Computational Methodology for Aggregation Studies

Density Functional Theory (DFT) is the most common method employed to investigate the structures and energetics of organolithium aggregates. A typical computational protocol involves:

  • Geometry Optimization: Performed using a functional like B3LYP with a basis set such as 6-31G(d).

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory, such as MP2 with a more extensive basis set (e.g., 6-31+G(d)), to refine the electronic energy.

  • Solvation Modeling: The influence of the solvent is critical and is modeled using either:

    • Implicit (Continuum) Models: Such as the Polarizable Continuum Model (PCM) or the SMD model, which treat the solvent as a continuous dielectric.

    • Explicit Models: Where a specific number of solvent molecules are included in the calculation to model direct coordination to the lithium cations. A combination of both is often employed for higher accuracy.

The workflow for a typical computational study on aggregation is depicted below.

G start Define Monomer and Potential Aggregates (Dimer, Tetramer, etc.) gas_phase Gas-Phase Geometry Optimization (e.g., B3LYP/6-31G(d)) start->gas_phase gas_energy Gas-Phase Energy Calculation (e.g., MP2/6-31+G(d)) gas_phase->gas_energy explicit_solv Add Explicit Solvent Molecules (e.g., THF, Ether) gas_phase->explicit_solv implicit_solv Apply Implicit Solvation Model (e.g., PCM, SMD) gas_energy->implicit_solv solv_opt Geometry Optimization of Solvated Species explicit_solv->solv_opt solv_energy Energy Calculation of Solvated Species solv_opt->solv_energy solv_energy->implicit_solv final_energy Calculate Solvation Free Energies and Aggregation Energies implicit_solv->final_energy analysis Analyze Relative Stabilities of Aggregates in Solution final_energy->analysis G Regioselectivity O- vs. C-Alkylation Regioselectivity O_Alkylation O-Alkylation Product Regioselectivity->O_Alkylation C_Alkylation C-Alkylation Product Regioselectivity->C_Alkylation Solvent Solvent Properties Solvent->Regioselectivity Counterion Counter-ion (e.g., Li+) Counterion->Regioselectivity Electrophile Electrophile Nature Electrophile->Regioselectivity G Reactants LiOPh + Ethylene Oxide Coordination Coordination Complex [Li(OPh)(C2H4O)] Reactants->Coordination TS SN2 Transition State Coordination->TS Intermediate Lithium Alkoxide Intermediate TS->Intermediate Workup Aqueous Workup (H3O+) Intermediate->Workup Product 2-Phenoxyethanol Workup->Product

The Genesis of a Synthetic Powerhouse: An In-depth Technical Guide to the Discovery and History of Organolithium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium compounds stand as a cornerstone of modern synthetic chemistry, prized for their potent nucleophilicity and basicity. Their discovery and the subsequent elucidation of their reactivity have revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures that are central to the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the seminal discoveries, key scientific figures, and foundational experimental work that established organolithium chemistry.

The Dawn of Organolithium Chemistry: Wilhelm Schlenk's Pioneering Synthesis

The journey into the rich field of organolithium chemistry began in 1917 with the groundbreaking work of German chemist Wilhelm Schlenk.[1][2] A century after the discovery of lithium itself, Schlenk reported the first synthesis of organolithium compounds, specifically methyllithium (B1224462) (CH₃Li), ethyllithium (B1215237) (C₂H₅Li), and phenyllithium (B1222949) (C₆H₅Li).[1] His initial approach was not a direct reaction with an organic halide, as is common today, but a transmetalation reaction involving organomercury compounds.[1][2] This choice was likely influenced by the fact that organomercury chemistry was already well-established at the time.[1]

Schlenk's work was hampered by the high reactivity of these new compounds, which are sensitive to air and moisture, and the limited availability of lithium metal.[1] He is also credited with developing laboratory techniques and glassware, such as the Schlenk flask, to handle such sensitive materials, a legacy that endures in synthetic chemistry laboratories worldwide.[3]

Experimental Protocol: Schlenk's Synthesis of Ethyllithium (Transmetalation Method)

Objective: To synthesize ethyllithium via the reaction of diethylmercury (B1204316) with lithium metal.

Reactants:

  • Diethylmercury ((C₂H₅)₂Hg)

  • Lithium metal (in excess)

  • An inert solvent (e.g., petroleum ether)[4]

Procedure:

  • Under a rigorously inert atmosphere (e.g., nitrogen or argon), small pieces of lithium metal are placed in a reaction vessel containing an inert solvent like petroleum ether.

  • A solution of diethylmercury in the same inert solvent is added to the lithium dispersion.

  • The reaction mixture is stirred, leading to the formation of a precipitate. The elemental mercury byproduct would also be present in the solid phase.

  • Ethyllithium, being soluble in petroleum ether, is separated from the solid byproducts (unreacted lithium and mercury) by filtration under inert conditions.[4]

  • The resulting solution of ethyllithium can then be used for subsequent reactions. Schlenk noted that methyllithium and phenyllithium were insoluble in alkanes, making their isolation by this method more challenging.[4]

Reaction: (C₂H₅)₂Hg + 2 Li → 2 C₂H₅Li + Hg

The Advent of Direct Synthesis: The Work of Karl Ziegler

The 1930s marked a significant advancement in the preparation of organolithium reagents, largely due to the work of Karl Ziegler. He discovered that organolithium compounds could be synthesized directly from the reaction of lithium metal with alkyl or aryl halides, a method analogous to the preparation of Grignard reagents.[1][5] This "direct synthesis" method was more convenient and avoided the use of toxic organomercury compounds.[1] Ziegler's work made organolithium reagents much more accessible to the wider chemical community.[5] His research also laid the groundwork for the use of organolithium compounds as initiators in polymerization reactions, a discovery of immense industrial importance for which he was a co-recipient of the Nobel Prize in Chemistry in 1963.[1][6]

Experimental Protocol: Ziegler's Direct Synthesis of Butyllithium

The following is a representative protocol for the direct synthesis of an alkyllithium reagent, based on the principles established by Ziegler.

Objective: To synthesize n-butyllithium from n-butyl chloride and lithium metal.

Reactants:

  • n-Butyl chloride (C₄H₉Cl)

  • Lithium metal (containing 1-3% sodium as an initiator)

  • An inert hydrocarbon solvent (e.g., hexane (B92381) or benzene)

Procedure:

  • A reaction flask is charged with finely cut lithium metal containing a small amount of sodium in an inert hydrocarbon solvent under an inert atmosphere.

  • A solution of n-butyl chloride in the same solvent is slowly added to the stirred lithium dispersion.

  • The reaction is often initiated by gentle heating or sonication. An increase in temperature and the formation of a white precipitate (lithium chloride) indicate the reaction has started.

  • The reaction mixture is typically stirred for several hours to ensure complete conversion.

  • The resulting solution of n-butyllithium is then separated from the lithium chloride precipitate and any unreacted lithium by filtration or decantation under inert conditions.

Reaction: C₄H₉Cl + 2 Li → C₄H₉Li + LiCl

Expanding the Toolkit: Henry Gilman and the Metal-Halogen Exchange

Henry Gilman, a prominent figure in American organometallic chemistry, made extensive contributions to the field of organolithium chemistry.[7] Around the late 1930s, Gilman, along with Georg Wittig, independently discovered the metal-halogen exchange reaction.[8][9] This reaction, where an organolithium compound reacts with an organic halide to form a new organolithium species and a new organic halide, proved to be a powerful method for preparing a wide variety of organolithium reagents that were not easily accessible by direct synthesis.[8]

Gilman's systematic studies also led to the development of Gilman reagents (lithium diorganocuprates, R₂CuLi), which are formed by the reaction of an organolithium compound with a copper(I) salt. These less basic and more selective nucleophiles are invaluable for conjugate additions and other specific C-C bond-forming reactions.

The Wittig Reaction: A Nobel-Winning Application

Georg Wittig's contributions to organometallic chemistry are highlighted by his discovery of the Wittig reaction, for which he shared the Nobel Prize in Chemistry in 1979. This reaction utilizes phosphorus ylides, which are often generated in situ by the deprotonation of a phosphonium (B103445) salt with a strong base, frequently an organolithium reagent like phenyllithium or butyllithium. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. Wittig's independent discovery of the metal-halogen exchange further underscores his significant impact on the field.[9][10]

Quantitative Data Summary

The following tables summarize some of the key quantitative data related to the synthesis and properties of early organolithium compounds.

Organolithium CompoundSynthesis MethodHalide PrecursorSolventYield (%)Reference
n-Propyl-lithiumDirect Synthesisn-Propyl bromideEther83[11]
n-Butyl-lithiumDirect Synthesisn-Butyl bromideEther95[11]
n-Amyl-lithiumDirect Synthesisn-Amyl bromideEther94[11]
n-Hexyl-lithiumDirect Synthesisn-Hexyl bromideEther84[11]
n-Heptyl-lithiumDirect Synthesisn-Heptyl bromideEther88[11]
n-Octyl-lithiumDirect Synthesisn-Octyl bromideEther74[11]
Phenyl-lithiumDirect SynthesisBromobenzeneEther95-99[11]
p-Tolyl-lithiumDirect Synthesisp-BromotolueneEther95[11]

Table 1: Yields of Various Organolithium Compounds Prepared by the Direct Synthesis Method as reported by Henry Gilman et al.

PropertyMethyllithium (CH₃Li)Ethyllithium (C₂H₅Li)n-Butyllithium (n-C₄H₉Li)Phenyllithium (C₆H₅Li)
Appearance White solidColorless crystalsColorless liquid/solidColorless crystals
Solubility in Hydrocarbons InsolubleSolubleSolubleInsoluble
Solubility in Ethers SolubleSolubleSolubleSoluble
Aggregation State (in Hydrocarbon) HexamericHexamericHexamericDimeric (in benzene)
Aggregation State (in Ether) TetramericTetramericTetramericDimeric/Tetrameric

Table 2: Physical Properties and Aggregation States of Common Organolithium Compounds.

Mandatory Visualizations

historical_timeline cluster_1910 1910s cluster_1930 1930s cluster_1950 1950s 1917 1917: Wilhelm Schlenk First synthesis of organolithium compounds (MeLi, EtLi, PhLi) via transmetalation. 1930 1930: Karl Ziegler Develops direct synthesis from alkyl halides and lithium metal. 1917->1930 1938 Late 1930s: Gilman and Wittig Independently discover the metal-halogen exchange reaction. 1930->1938 1953 1953: Georg Wittig Discovers the Wittig reaction, using organolithiums as bases. 1938->1953 synthesis_methods cluster_schlenk Schlenk's Transmetalation (1917) cluster_ziegler Ziegler's Direct Synthesis (1930s) cluster_gilman_wittig Gilman & Wittig's Metal-Halogen Exchange (late 1930s) R2Hg R₂Hg (Organomercury) RLi1 2 RLi (Organolithium) R2Hg->RLi1 Li_metal1 2 Li (Lithium Metal) Li_metal1->RLi1 Hg Hg (Mercury) RX RX (Alkyl/Aryl Halide) RLi2 RLi (Organolithium) RX->RLi2 Li_metal2 2 Li (Lithium Metal) Li_metal2->RLi2 LiX LiX (Lithium Halide) R_prime_Li R'Li (Organolithium) RLi3 RLi (New Organolithium) R_prime_Li->RLi3 RX2 RX (Organic Halide) RX2->RLi3 R_prime_X R'X (New Organic Halide) gilman_reagent_synthesis cluster_step1 Step 1: Formation of Organolithium cluster_step2 Step 2: Formation of Gilman Reagent RX RX (Alkyl/Aryl Halide) RLi RLi RX->RLi Li_metal 2 Li Li_metal->RLi two_RLi 2 RLi RLi->two_RLi 2 equivalents R2CuLi R₂CuLi (Gilman Reagent) two_RLi->R2CuLi CuI CuI (Copper(I) Iodide) CuI->R2CuLi

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Lithium Phenoxide

Anhydrous lithium phenoxide (C₆H₅OLi) is an organolithium compound that serves as a highly reactive and versatile reagent in organic synthesis.[1][2] Its utility stems from the unique properties conferred by the small ionic radius of the lithium cation, which enhances its reactivity compared to its sodium and potassium counterparts.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of anhydrous lithium phenoxide, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

Anhydrous lithium phenoxide is typically a grey, white, or pale yellow solid.[2] However, it is often handled and sold as a light yellow to orange or brown solution, commonly in tetrahydrofuran (B95107) (THF).[1][2][4] It is sensitive to moisture and air, necessitating storage in a dry, inert atmosphere.[2][5] The compound is generally insoluble in water but soluble in non-polar organic solvents.[2]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of lithium phenoxide. It is important to note that some reported values, particularly the boiling point and density, often refer to solutions of lithium phenoxide in a solvent like THF, rather than the pure anhydrous compound.

PropertyValue
Molecular Formula C₆H₅LiO[2]
Molecular Weight 100.04 g/mol [2][6]
CAS Number 555-24-8[1][2]
Appearance Grey, white, or pale yellow solid[2]; Light yellow to orange or brown liquid (in solution)[1][2][4][7]
Melting Point 476 °C[2][7][8]
Boiling Point 67 °C (as a solution in THF)[1][2][9]; 181.8 °C at 760 mmHg[8]
Density 0.918 g/mL at 25 °C (in THF)[1][4][9]; 0.92 g/mL at 20 °C[2][7][8]
Flash Point -2 °F / -19 °C[2][4]
Vapor Pressure 0.614 mmHg at 25°C[2]
EINECS Number 209-086-6[2]

Chemical Properties and Reactivity

Lithium phenoxide's high reactivity is a cornerstone of its utility in organic synthesis. The small size of the lithium cation leads to a highly polarized lithium-oxygen bond, making the phenoxide oxygen a potent nucleophile.[3] This enhanced nucleophilicity makes it more reactive than sodium or potassium phenoxides.[1][3]

Aggregation States

In solution, lithium phenoxide can exist in an equilibrium between monomeric, dimeric, and trimeric forms, depending on the solvent and concentration.[1][9] This aggregation behavior is a result of intermolecular lithium-oxygen bridging interactions and can influence the compound's reactivity.[1] More sterically hindered phenolates tend to favor the monomeric state in THF.[10]

Key Reactions
  • Nucleophilic Aromatic Substitution: Due to its high reactivity, lithium phenoxide is an effective nucleophile in these reactions.[1]

  • Kolbe-Schmitt Reaction: When reacting with carbon dioxide, lithium phenoxide selectively yields salicylic (B10762653) acid (the ortho-carboxylated product).[3][10] This contrasts with sodium phenoxide, which can produce both ortho and para isomers.[10]

  • Catalysis: Lithium phenoxide serves as a catalyst in various reactions, such as the addition of propylene (B89431) oxide to phenol (B47542).[1][3] It is believed to facilitate a multi-centered reaction mechanism.[3]

  • Polymerization: It is also used as a catalyst in polymerization reactions to produce polymers with specific properties.[2]

  • Pharmaceutical and Agrochemical Synthesis: Its strong basicity and reactivity are leveraged in the synthesis of pharmaceuticals and agrochemicals.[2]

Experimental Protocols

Handling and using anhydrous lithium phenoxide requires stringent adherence to safety protocols due to its reactivity with air and moisture.[2][5] All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[5][9]

Synthesis of Anhydrous Lithium Phenoxide

A common laboratory-scale synthesis involves the deprotonation of phenol with a strong lithium base.[9][10]

Materials:

  • Phenol (C₆H₅OH)

  • Lithium hydride (LiH) or n-butyllithium (n-BuLi)[1][9]

  • Anhydrous tetrahydrofuran (THF), peroxide-free[1][9]

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask, magnetic stirrer, and dropping funnel

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve phenol in anhydrous THF in a reaction flask.[1][9]

  • Cool the solution to a temperature between 0–25°C.[1]

  • Slowly add a stoichiometric amount of the lithium base (e.g., LiH powder or n-BuLi solution) to the stirred phenol solution.[1][9] If using LiH, hydrogen gas will be evolved.[9][10]

  • Allow the reaction to proceed until the deprotonation is complete. This can be monitored by the cessation of gas evolution.[9]

  • The resulting solution of lithium phenoxide in THF can be used directly for subsequent reactions.

Purity Assessment

The purity of the synthesized lithium phenoxide can be validated using spectroscopic methods.

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Carefully prepare an NMR sample of the lithium phenoxide solution under an inert atmosphere.

  • Acquire ¹H and ¹³C NMR spectra.

  • The absence of the phenolic proton signal (typically around δ ~5 ppm in ¹H NMR) confirms the complete deprotonation of phenol.[1][9]

  • ⁶Li and ⁷Li NMR spectroscopy can also be employed for structural studies, with chemical shifts typically referenced to an external standard like LiCl in D₂O.[11]

Mandatory Visualizations

Synthesis of Lithium Phenoxide

G Synthesis of Lithium Phenoxide phenol Phenol (C₆H₅OH) reaction Deprotonation Reaction (0-25°C, Inert Atmosphere) phenol->reaction li_base Lithium Base (e.g., LiH) li_base->reaction thf Anhydrous THF (Solvent) thf->reaction in li_phenoxide Lithium Phenoxide (C₆H₅OLi) reaction->li_phenoxide forms h2 Hydrogen Gas (H₂) reaction->h2 releases

Caption: General workflow for the synthesis of lithium phenoxide.

Kolbe-Schmitt Reaction

G Kolbe-Schmitt Reaction with Lithium Phenoxide li_phenoxide Lithium Phenoxide step1 Electrophilic Aromatic Substitution li_phenoxide->step1 co2 Carbon Dioxide (CO₂) co2->step1 intermediate Lithium Salicylate (Intermediate) step1->intermediate acid_workup Acidic Workup (H₃O⁺) intermediate->acid_workup salicylic_acid Salicylic Acid (Final Product) acid_workup->salicylic_acid

Caption: Key steps in the Kolbe-Schmitt reaction using lithium phenoxide.

Safety and Handling

Lithium phenoxide is a hazardous substance that requires careful handling.

  • Flammability: It is highly flammable and may form explosive peroxides upon prolonged storage.[5][12] Keep away from ignition sources.[5]

  • Corrosivity: It causes severe skin burns and eye damage.[6][13]

  • Reactivity: It reacts violently with water.[2][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double-gloving with nitrile is recommended), safety goggles, and a lab coat.[5][14]

  • Handling Environment: All handling should be performed in a chemical fume hood or a glovebox under an inert atmosphere.[5][14] Use spark-proof tools.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under nitrogen.[5] Store away from incompatible substances like acids and oxidizing agents.[15]

  • Spills: In case of a spill, absorb with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[5] Do not use water.

References

Lithium Phenoxide: A Comprehensive Technical Guide on the Conjugate Base of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lithium phenoxide, the conjugate base of phenol (B47542). It covers the fundamental principles of its formation, its distinct chemical properties, detailed experimental protocols for its synthesis, and its versatile applications in organic synthesis and drug development. The unique reactivity of lithium phenoxide, influenced by the small ionic radius of the lithium cation, distinguishes it from other alkali metal phenoxides, making it a valuable reagent for researchers and chemists.

Core Concepts: Phenol Acidity and Phenoxide Formation

Phenol (C₆H₅OH) is an aromatic alcohol that exhibits weak acidic properties, significantly more so than aliphatic alcohols.[1][2] Its acidity is a direct consequence of the stability of its conjugate base, the phenoxide ion (C₆H₅O⁻).[2][3][4] Upon deprotonation, the negative charge on the oxygen atom is not localized; instead, it is delocalized across the aromatic ring through resonance.[1][3][5][6][7] This distribution of charge stabilizes the phenoxide ion, thereby facilitating the dissociation of the phenolic proton.[3][7]

The equilibrium between phenol and the phenoxide ion can be represented as follows:

C₆H₅OH ⇌ C₆H₅O⁻ + H⁺

This equilibrium is characterized by the acid dissociation constant (pKa).

Phenol_Equilibrium phenol Phenol (C₆H₅OH) phenoxide Phenoxide (C₆H₅O⁻) + H⁺ phenol->phenoxide

Caption: Acid-base equilibrium between phenol and its conjugate base, the phenoxide ion.

The resonance stabilization of the phenoxide ion is a key factor in phenol's acidity. The negative charge is spread over the oxygen atom and the ortho and para carbon atoms of the benzene (B151609) ring.

Caption: Resonance structures illustrating the delocalization of the negative charge in the phenoxide ion.

Physicochemical and Reactivity Data

Lithium phenoxide (C₆H₅LiO) is an organometallic compound that is highly reactive and sensitive to moisture and air.[8] It is typically handled as a solution in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).[9]

Table 1: Physicochemical Properties of Lithium Phenoxide

PropertyValueReference
Molecular Formula C₆H₅LiO[8][10][11]
Molecular Weight 100.04 g/mol [8][11]
CAS Number 555-24-8[8][9][11]
Appearance White to pale yellow solid; often a brown or light yellow/orange solution in THF.[8][9][10]
Melting Point 476 °C[8][10]
Boiling Point 67 °C (as a solution in THF)[8][9][12]
Density ~0.92 g/mL at 20-25 °C (as a solution in THF)[8][9][10][12]
Solubility Soluble in non-polar solvents like THF and ether; insoluble in water.[8]

Table 2: Acidity of Phenol in Various Solvents

CompoundSolventpKaReference
Phenol Water9.95[1]
Phenol DMSO18.0[1]
Phenol Acetonitrile29.1[1]
Water Water~15.7[13]
Ethanol Water~16[6]
Reactivity Profile

Lithium phenoxide functions as a potent nucleophile and a strong base.[8][9] Its reactivity is significantly influenced by the small ionic radius and high charge density of the Li⁺ cation. This leads to a more polarized and covalent character in the O-Li bond compared to its sodium (Na⁺) and potassium (K⁺) counterparts.[14]

Key Reactivity Features:

  • Enhanced Nucleophilicity: Lithium phenoxide is more reactive than sodium or potassium phenoxide in nucleophilic substitution reactions.[9][14][15] The small lithium ion coordinates more effectively with electrophiles, enhancing the nucleophilic character of the phenoxide oxygen.[9][14]

  • Aggregation: In solution, lithium phenoxide can exist in various states of aggregation (e.g., monomers, trimers), which can influence reaction kinetics.[9] Kinetic studies have shown that the reaction order with respect to lithium phenoxide can be fractional (e.g., approximately 1/3), suggesting an equilibrium between monomeric and oligomeric forms.[9]

  • Selectivity: The unique properties of the lithium cation can lead to different selectivity in certain reactions compared to other alkali metal phenoxides. A prime example is the Kolbe-Schmitt reaction, where lithium phenoxide selectively yields ortho-carboxylation (salicylic acid), whereas sodium and potassium phenoxides can produce a mixture of ortho and para isomers.[14]

Table 3: Comparative Reactivity of Alkali Metal Phenoxides

CompoundCation Radius (Å)Reactivity LevelCommentsReference
Lithium Phenoxide 0.76HighSmall ionic radius enhances nucleophilicity and leads to unique selectivity.[9][14]
Sodium Phenoxide 1.02ModerateStandard reagent, but less reactive than the lithium analog.[9]
Potassium Phenoxide 1.38LowLeast reactive in this series due to the large, diffuse cation.[9]

Synthesis of Lithium Phenoxide: Experimental Protocols

Lithium phenoxide must be prepared under anhydrous and inert conditions (e.g., under argon or nitrogen) due to its sensitivity to moisture and air.[8][9]

Protocol 1: Reaction of Phenol with n-Butyllithium

This is one of the most common and straightforward methods, involving the deprotonation of phenol with an organolithium reagent.

Materials:

  • Phenol (C₆H₅OH)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Schlenk line or glove box for inert atmosphere

  • Dry glassware

Procedure:

  • Set up an oven-dried, round-bottomed flask equipped with a magnetic stir bar, a septum, and a nitrogen or argon inlet.

  • Dissolve a known molar amount of phenol in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one molar equivalent of n-butyllithium solution via syringe to the stirred phenol solution. The addition is exothermic.

  • During the addition, a precipitate may form, and the evolution of butane (B89635) gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • The resulting solution of lithium phenoxide in THF is ready for use in subsequent reactions.

Synthesis_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_product Product A 1. Dissolve Phenol in Anhydrous THF B 2. Place under Inert Atmosphere (Ar/N₂) A->B C 3. Cool to 0 °C B->C D 4. Add 1 eq. n-BuLi (slowly, via syringe) C->D E 5. Observe Butane Gas Evolution D->E F 6. Stir and Warm to Room Temperature E->F G 7. Lithium Phenoxide Solution in THF F->G Kolbe_Schmitt LiPhenoxide Lithium Phenoxide Intermediate Intermediate Complex LiPhenoxide->Intermediate CO2 Carbon Dioxide (CO₂) CO2->Intermediate SalicylicAcid Salicylic Acid (ortho-product) Intermediate->SalicylicAcid Rearrangement AcidWorkup Acid Workup (H⁺) Intermediate->AcidWorkup then AcidWorkup->SalicylicAcid

References

An In-depth Technical Guide to the Crystal Structure of Lithium Phenoxide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of lithium phenoxide adducts, crucial intermediates in organic synthesis and catalysis. Understanding the aggregation and coordination chemistry of these compounds is paramount for controlling their reactivity and selectivity. This document summarizes key structural data, details experimental protocols for their characterization, and presents a classification of their structural motifs.

Core Concepts in the Structural Chemistry of Lithium Phenoxide Adducts

Lithium phenoxides are known to form a variety of aggregates in the solid state, ranging from dimers to higher-order structures like tetramers and hexamers. The specific structure adopted is highly dependent on the steric bulk of the phenoxide ligand and the nature of the coordinating Lewis base (adduct). These adducts, typically ethers or amines, play a crucial role in breaking down larger aggregates and stabilizing smaller, often more reactive, species. The coordination number of the lithium ion in these complexes is a key determinant of their structure and reactivity.

Quantitative Crystallographic Data of Lithium Phenoxide Adducts

The following tables summarize key crystallographic data for representative lithium phenoxide adducts, categorized by the type of Lewis base adduct.

Ether Adducts

Ether adducts, particularly with diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are common for lithium phenoxides.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Bond Lengths (Å)Li⁺ Coord. No.Aggregation StateRef.
[Li(OC₆H₃(tBu)₂-2,6)(OEt₂)]₂C₃₆H₆₂Li₂O₄TriclinicP-1a = 10.188(8), b = 11.202(9), c = 9.220(5) Åα = 99.92(6), β = 113.39(5), γ = 68.31(7)°Li-O(phenoxide): 1.880(7), 1.880(7)Li-O(ether): 1.904(7)3Dimer
Hexameric Lithium Phenolate THF Adduct[(LiOPh)(THF)]₆--Two crystalline forms with very similar hexagonal prismatic structures.--Hexamer[1]
Amine Adducts

Amine adducts, such as those with N,N,N',N'-tetramethylethylenediamine (TMEDA) and pyridine, are also frequently characterized.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Bond Lengths (Å)Li⁺ Coord. No.Aggregation StateRef.
[(tmeda)Li-μ-(4-MeC₆H₄O)₂InMe₂]C₂₂H₃₆InLiN₂O₂MonoclinicP2₁/ca = 9.0991(8), b = 16.4481(15), c = 16.4256(15) Åβ = 91.956(1)°Li-O: (bridging)Li-N: -4Dimer (mixed-metal)[2]

(Note: More extensive data will be added as publicly available CIF files are located and processed.)

Experimental Protocols

The synthesis and crystallographic analysis of lithium phenoxide adducts require rigorous exclusion of air and moisture due to their high reactivity.

General Synthesis of Lithium Phenoxide Adducts

Materials:

  • Substituted phenol (B47542)

  • Anhydrous aprotic solvent (e.g., hexane, toluene, diethyl ether, THF)

  • Organolithium reagent (e.g., n-butyllithium, tert-butyllithium)

  • Coordinating Lewis base (e.g., TMEDA, pyridine, Et₂O, THF)

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the substituted phenol in the chosen anhydrous solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to a low temperature (typically 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Slowly add one equivalent of the organolithium reagent dropwise to the stirred solution. The reaction is often accompanied by gas evolution (butane if n-butyllithium is used).

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.

  • To form the adduct, add the desired amount of the coordinating Lewis base (often in excess) to the solution.

  • The resulting lithium phenoxide adduct solution can then be used for crystallization.

Crystallization of Lithium Phenoxide Adducts

Obtaining single crystals suitable for X-ray diffraction is a critical step and often requires careful optimization of conditions.

General Crystallization Procedure (Slow Evaporation/Cooling):

  • Prepare a concentrated solution of the lithium phenoxide adduct in a suitable anhydrous solvent or solvent mixture.

  • Filter the solution through a cannula packed with Celite or glass wool to remove any particulate matter.

  • Transfer the filtered solution to a clean, dry crystallization vessel (e.g., a small Schlenk tube or vial).

  • For slow evaporation, cover the vessel with a septum pierced with a needle to allow for very slow solvent removal.

  • For slow cooling, place the sealed vessel in a Dewar flask filled with a solvent that will slowly cool in a freezer, or simply place it in a freezer (e.g., -20 °C to -40 °C).

  • Colorless crystals typically form over a period of hours to days.

Single-Crystal X-ray Diffraction of Air-Sensitive Crystals

Handling and mounting pyrophoric and air-sensitive crystals require specialized techniques to prevent decomposition.[3]

Procedure for Mounting Air-Sensitive Crystals:

  • Inside an inert atmosphere glovebox, select a suitable single crystal under a microscope.

  • Coat the crystal with a viscous, inert oil (e.g., perfluoropolyether or paratone oil) to protect it from the atmosphere.[3]

  • Mount the oil-coated crystal onto a cryoloop.

  • Quickly transfer the mounted crystal from the glovebox to the diffractometer.

  • Immediately cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer. This minimizes crystal decay and thermal vibrations.[3]

Data Collection and Structure Refinement:

  • X-ray diffraction data is collected using a suitable diffractometer (e.g., Bruker SMART APEX CCD).

  • Data is typically collected using Mo Kα radiation.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • Software such as the SHELXTL package is commonly used for structure solution and refinement.

Visualization of Structural Motifs and Logical Relationships

The aggregation state of lithium phenoxide adducts is a function of the steric demands of the phenoxide and the coordinating ability of the Lewis base. This relationship can be visualized as a decision pathway.

G cluster_input System Components cluster_sterics Steric Hindrance cluster_coordination Coordinating Ability cluster_output Resulting Structure Phenoxide Phenoxide Ligand Sterics Steric Bulk of Phenoxide Phenoxide->Sterics LewisBase Lewis Base Coordination Coordinating Ability of Lewis Base LewisBase->Coordination Sterics_Low Low Sterics->Sterics_Low Less bulky Sterics_High High Sterics->Sterics_High Bulky (e.g., 2,6-di-tert-butyl) Hexamer Hexamer Sterics_Low->Hexamer Weak/No Lewis Base Tetramer Tetramer Sterics_Low->Tetramer Coordinating Ether (e.g., THF) Dimer Dimer Sterics_High->Dimer Coordinating Ether (e.g., Et2O) Monomer Monomer Sterics_High->Monomer Strongly Coordinating Base Coord_Weak Weak/None Coordination->Coord_Weak e.g., none or weak ether Coord_Strong Strong (e.g., TMEDA) Coordination->Coord_Strong e.g., chelating amine Coord_Weak->Hexamer Coord_Strong->Dimer Coord_Strong->Monomer

Caption: Logical flow for predicting lithium phenoxide adduct aggregation.

This diagram illustrates the general trend that less sterically hindered phenoxides tend to form higher-order aggregates (hexamers, tetramers), which can be broken down into smaller units by the addition of coordinating Lewis bases. Conversely, bulky phenoxides are more likely to form smaller aggregates like dimers, and strong, chelating Lewis bases can favor the formation of even smaller species, including monomers.

The following diagram illustrates the common structural motifs observed for lithium phenoxide adducts.

G cluster_hexamer Hexameric Core cluster_tetramer Tetrameric Core (Cubane) cluster_dimer Dimeric Core H1 Li O1 O H1->O1 O6 O H1->O6 H2 Li H2->O1 O2 O H2->O2 H3 Li H3->O2 O3 O H3->O3 H4 Li H4->O3 O4 O H4->O4 H5 Li H5->O4 O5 O H5->O5 H6 Li H6->O5 H6->O6 O1->H2 O2->H3 O3->H4 O4->H5 O5->H6 O6->H1 T1 Li TO1 O T1->TO1 TO4 O T1->TO4 T2 Li TO2 O T2->TO2 TO3 O T2->TO3 T3 Li T3->TO2 T3->TO3 T4 Li T4->TO1 T4->TO4 TO1->T2 TO2->T1 TO3->T4 TO4->T3 D1 Li DO1 O D1->DO1 D2 Li DO2 O D2->DO2 DO1->D2 DO2->D1 Hexamer_node Hexagonal Prism Tetramer_node Distorted Cube Dimer_node Planar Rhombus

References

Methodological & Application

Application Notes and Protocols: Lithium Phenoxide as a Catalyst for Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide and its derivatives have emerged as versatile and efficient catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones.[1][2][3] These catalysts offer a valuable tool for the synthesis of biodegradable and biocompatible polyesters, which are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants.[4] The catalytic activity of lithium phenoxide-based systems can be finely tuned by modifying the steric and electronic properties of the phenoxide ligand, allowing for control over the polymerization process and the characteristics of the resulting polymer.[1][2]

This document provides detailed application notes and experimental protocols for the use of lithium phenoxide and related lithium complexes as catalysts in polymerization reactions. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and diagrams illustrating reaction pathways and workflows.

Catalytic Applications and Performance Data

Lithium phenoxide and its derivatives have demonstrated high catalytic activity in the ring-opening polymerization of L-lactide, often in the presence of a co-initiator such as benzyl (B1604629) alcohol.[3][5] The nature of the ligands coordinated to the lithium ion plays a crucial role in the catalytic performance. For instance, complexes with bidentate ligands have shown higher catalytic activity compared to their tridentate counterparts.[1] The following tables summarize the performance of various lithium phenoxide-based catalysts in the polymerization of L-lactide.

Catalyst/Initiator SystemMonomer:Catalyst:Initiator RatioReaction Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
[(EDBP-H)Li(BnOH)]2 / BnOH100:1:1159815,2001.05[5]
[(EDBP-H)Li(BnOH)]2 / BnOH200:1:1309729,8001.06[5]
[(EDBP-H)Li(BnOH)(THF)2] / BnOH100:1:1109915,5001.04[5]
[(EDBP-H)Li(BnOH)(THF)2] / BnOH200:1:1209830,1001.05[5]

EDBP-H2 = 2,2'-ethylidenebis(4,6-di-tert-butylphenol), BnOH = Benzyl Alcohol, THF = Tetrahydrofuran, PDI = Polydispersity Index.

Lithium Amine-Bis(phenolate) ComplexMonomer:Catalyst:Initiator RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
(Li2O2NNMe)2 / BnOH200:1:21>9926,4001.10[3]
(Li2O2NNPy)2 / BnOH200:1:21>9927,5001.13[3]
(Li2O2NOMe)2 / BnOH200:1:20.5>9925,9001.11[3]

H2O2NNMe = Me2NCH2CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, H2O2NNPy = (2-C5H4N)CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, H2O2NOMe = MeOCH2CH2N-(CH2-2-HO-3,5-C6H2(tBu)2)2, BnOH = Benzyl Alcohol.

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature for the ring-opening polymerization of L-lactide using lithium phenoxide-based catalysts.[3][5]

Materials and Reagents
  • L-lactide

  • Lithium phenoxide catalyst (or precursors for in-situ generation, e.g., n-butyllithium and a substituted phenol)[5][6]

  • Benzyl alcohol (BnOH)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Dichloromethane

Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be thoroughly dried and degassed before use.

Protocol 1: In-situ Preparation of Lithium Phenoxide Initiator and Polymerization of L-Lactide

This protocol describes the in-situ formation of the active initiator from a substituted phenol (B47542) and n-butyllithium, followed by polymerization.

  • Catalyst/Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired substituted phenol (e.g., 2,2'-ethylidenebis(4,6-di-tert-butylphenol)) in anhydrous toluene.

    • To this solution, add the desired amount of benzyl alcohol (co-initiator).

    • Slowly add a stoichiometric equivalent of n-butyllithium (nBuLi) solution dropwise while stirring at room temperature.

    • Allow the reaction mixture to stir for 1-2 hours to ensure complete formation of the lithium phenoxide-alkoxide complex.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, dissolve the desired amount of L-lactide in anhydrous toluene.

    • Heat the L-lactide solution to the desired reaction temperature (e.g., 70 °C).

    • Inject the freshly prepared catalyst/initiator solution into the L-lactide solution with vigorous stirring to initiate the polymerization.

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Polymer Isolation and Purification:

    • Once the desired conversion is reached, quench the polymerization by adding an excess of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the precipitated polymer and wash it several times with methanol.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

    • Confirm the polymer structure and end groups using ¹H and ¹³C NMR spectroscopy.

Diagrams

Logical Workflow for Polymerization

G cluster_prep Catalyst/Initiator Preparation cluster_poly Polymerization cluster_iso Isolation & Purification cluster_char Characterization A Dissolve phenol and BnOH in anhydrous toluene B Add n-BuLi dropwise A->B C Stir for 1-2 hours B->C F Inject catalyst solution C->F D Dissolve L-lactide in anhydrous toluene E Heat to reaction temperature D->E E->F G Monitor conversion F->G H Quench with methanol G->H I Precipitate in cold methanol H->I J Filter and wash I->J K Dry under vacuum J->K L GPC/SEC (Mn, Mw, PDI) M NMR (Structure, End-groups)

Caption: Experimental workflow for L-lactide polymerization.

Proposed Mechanism for Ring-Opening Polymerization

The ring-opening polymerization of lactide catalyzed by lithium phenoxide in the presence of an alcohol (ROH, e.g., benzyl alcohol) is generally believed to proceed through a coordination-insertion mechanism.

G cluster_initiation Initiation cluster_propagation Propagation A Li-OAr + ROH ⇌ Li-OR + ArOH (Initiator Formation) B Lactide coordinates to Li-OR A->B Active initiator C Nucleophilic attack of OR group on carbonyl carbon B->C D Ring-opening to form alkoxide-terminated chain C->D E New lactide molecule coordinates to Li D->E Propagating species F Intramolecular nucleophilic attack by terminal alkoxide E->F G Ring-opening and chain extension F->G G->E Repeat n times

References

Application Notes and Protocols: The Use of Lithium Phenoxide in the Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium phenoxide in the Kolbe-Schmitt reaction, a critical process for the synthesis of aromatic hydroxy acids. The unique properties of the lithium cation lead to distinct advantages in product selectivity, making it a subject of significant interest in organic synthesis. This document outlines the reaction mechanism, presents available quantitative data, and provides generalized experimental protocols.

Introduction

The Kolbe-Schmitt reaction is a carboxylation process that converts alkali metal phenoxides into aromatic hydroxy acids by reaction with carbon dioxide under heat and pressure.[1][2] This reaction is of paramount industrial importance, particularly for the synthesis of salicylic (B10762653) acid, a key precursor to acetylsalicylic acid (aspirin).[1][3] The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation, determining the ratio of ortho to para isomers of the resulting hydroxybenzoic acid.[4][5]

While sodium and potassium phenoxides are traditionally used, with sodium favoring the ortho product and potassium yielding significant amounts of the para isomer, lithium phenoxide presents a unique case.[5][6][7] Theoretical and experimental studies have shown that the Kolbe-Schmitt reaction with lithium phenoxide yields almost exclusively the ortho-carboxylation product, salicylic acid.[4][8][9] This high selectivity is attributed to the small ionic radius of the lithium cation, which facilitates the formation of a stable six-membered chelate intermediate with the phenoxide and carbon dioxide, directing the carboxylation to the ortho position.[9]

Reaction Mechanism and the Role of the Lithium Cation

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of the phenoxide anion to carbon dioxide.[1][7] The reaction mechanism involves the following key steps:

  • Formation of the Phenoxide: Phenol (B47542) is deprotonated by a base, in this case, a lithium base such as lithium hydroxide (B78521) or lithium hydride, to form lithium phenoxide. The phenoxide is a more potent nucleophile than phenol itself.[10]

  • Complexation with Carbon Dioxide: The lithium phenoxide coordinates with carbon dioxide. The small lithium cation is believed to form a tight complex with the phenoxide oxygen and one of the oxygen atoms of the carbon dioxide molecule.

  • Electrophilic Aromatic Substitution: The carbon atom of the complexed CO2 then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide. The chelation with the lithium ion favors the attack at the ortho position.

  • Tautomerization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, followed by protonation during acidic workup to yield the final salicylic acid product.[7]

The exclusive ortho-directing effect of lithium is a key advantage when high purity salicylic acid is the desired product. With larger alkali metals like potassium, rubidium, and cesium, the formation of the para-hydroxybenzoic acid becomes more favorable as the ionic radius of the cation increases.[4][8]

Quantitative Data

While detailed comparative studies under a wide range of conditions are not extensively available in the literature, a study on the homogeneous carboxylation of phenolates in DMSO provides some insight into the relative reactivity of different alkali metal phenoxides.

Table 1: Carboxylation of Alkali Metal Phenolates in DMSO [11]

Alkali Metal PhenolateTotal Acid Yield (%) (65 h at 75°C)
Lithium Phenolate13.8
Sodium Phenolate7.2
Potassium Phenolate3.5

Note: This data is from a specific experiment in a homogeneous DMSO solution and may not be representative of yields under traditional solid-state or solvent-free Kolbe-Schmitt conditions.

Table 2: General Product Distribution in the Kolbe-Schmitt Reaction

Alkali Metal PhenoxideMajor ProductMinor Product(s)Reference
Lithium PhenoxideSalicylic Acid (ortho)None reported[4][8][9]
Sodium PhenoxideSalicylic Acid (ortho)p-Hydroxybenzoic Acid[5][6]
Potassium Phenoxidep-Hydroxybenzoic Acid (para)Salicylic Acid[3][5]
Rubidium Phenoxidep-Hydroxybenzoic Acid (para)Salicylic Acid[4][5]
Cesium Phenoxidep-Hydroxybenzoic Acid (para)Salicylic Acid[4][5]

Experimental Protocols

Preparation of Anhydrous Lithium Phenoxide

Materials:

  • Phenol

  • Lithium hydroxide (or lithium hydride)

  • Toluene (or other suitable azeotroping solvent)

  • Anhydrous, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve an equimolar amount of phenol and lithium hydroxide in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the formation of anhydrous lithium phenoxide.

  • Remove the solvent under reduced pressure to obtain the anhydrous lithium phenoxide as a solid. The solid should be handled under an inert atmosphere.

Carboxylation of Lithium Phenoxide (Generalized Protocol)

Materials:

  • Anhydrous lithium phenoxide

  • High-pressure autoclave

  • Carbon dioxide (high purity)

  • Hydrochloric acid (for workup)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Place the freshly prepared, anhydrous lithium phenoxide into a high-pressure autoclave.

  • Seal the autoclave and purge with dry carbon dioxide.

  • Pressurize the autoclave with carbon dioxide to the desired pressure (typically 80-100 atm).[2][12]

  • Heat the autoclave to the reaction temperature (typically 120-150°C).[12]

  • Maintain the temperature and pressure for several hours with stirring. Reaction time will need to be optimized.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

  • Dissolve the solid product in water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. Salicylic acid will precipitate out of the solution.

  • Collect the crude salicylic acid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from hot water or a suitable organic solvent. Alternatively, the acidified aqueous solution can be extracted with an organic solvent, and the product can be isolated by evaporation of the solvent.

Visualizations

Reaction Pathway

Kolbe_Schmitt_Lithium Phenol Phenol Li_Phenoxide Lithium Phenoxide Phenol->Li_Phenoxide - H2O LiOH LiOH Intermediate Chelated Intermediate Li_Phenoxide->Intermediate + CO2 CO2 CO2 Li_Salicylate Lithium Salicylate Intermediate->Li_Salicylate Rearrangement Salicylic_Acid Salicylic Acid Li_Salicylate->Salicylic_Acid Protonation HCL HCl (aq)

Caption: Kolbe-Schmitt reaction pathway with lithium phenoxide.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Lithium Phenoxide cluster_carboxylation Carboxylation cluster_workup Workup and Purification prep_start Mix Phenol and LiOH in Toluene reflux Azeotropic Reflux (Dean-Stark) prep_start->reflux remove_solvent Remove Toluene under Vacuum reflux->remove_solvent anhydrous_LiPhO Anhydrous Lithium Phenoxide remove_solvent->anhydrous_LiPhO autoclave Charge Autoclave with LiPhO anhydrous_LiPhO->autoclave pressurize Pressurize with CO2 (80-100 atm) autoclave->pressurize heat Heat (120-150 °C) pressurize->heat cool_vent Cool and Vent heat->cool_vent dissolve Dissolve Product in Water cool_vent->dissolve acidify Acidify with HCl dissolve->acidify precipitate Precipitation of Salicylic Acid acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure Salicylic Acid recrystallize->final_product

Caption: Experimental workflow for the Kolbe-Schmitt reaction.

Conclusion

The use of lithium phenoxide in the Kolbe-Schmitt reaction offers a highly selective route to salicylic acid. The unique coordinating ability of the small lithium cation effectively blocks the para position and directs carboxylation exclusively to the ortho position. While detailed experimental protocols are not widely published, the general principles of the Kolbe-Schmitt reaction can be applied. Further research to optimize reaction conditions such as temperature, pressure, and reaction time for lithium phenoxide could be beneficial for developing more efficient and selective syntheses of salicylic acid and its derivatives. These application notes provide a foundation for researchers and drug development professionals to explore the utility of lithium phenoxide in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of diaryl ethers via Nucleophilic Aromatic Substitution (SNAr) using lithium phenoxide as the nucleophile. Diaryl ethers are significant structural motifs in many pharmaceuticals and biologically active compounds. The SNAr reaction offers a powerful method for their synthesis, particularly when one of the aromatic rings is activated by electron-withdrawing groups.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on an aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] For the reaction to occur efficiently, the aromatic ring undergoing substitution must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2][3]

Lithium phenoxide is a potent nucleophile for these transformations. It can be prepared in situ from phenol (B47542) and a strong lithium base, such as n-butyllithium, or used as a pre-formed salt. The use of lithium as the counter-ion can influence the solubility and reactivity of the phenoxide in various organic solvents.

Reaction Mechanism and Signaling Pathway

The SNAr reaction of an activated aryl halide with lithium phenoxide proceeds as follows:

  • Nucleophilic Attack: The phenoxide anion attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (typically a halide). This step is usually fast.

SNAr_Mechanism reagents Activated Aryl Halide + Lithium Phenoxide meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer 1. Nucleophilic Attack (Slow, Rate-Determining) product Diaryl Ether + Lithium Halide meisenheimer->product 2. Elimination of Leaving Group (Fast) Experimental_Workflow cluster_prep Lithium Phenoxide Preparation cluster_reaction SNAr Reaction cluster_workup Work-up and Purification a Dissolve Phenol in Anhydrous THF b Cool to 0 °C a->b c Add n-Butyllithium b->c d Stir for 30 min at 0 °C c->d e Add Activated Aryl Halide Solution d->e Transfer to Reaction f Warm to Room Temperature e->f g Stir and Monitor by TLC f->g h Quench with aq. NH4Cl g->h i Extract with Ethyl Acetate h->i j Wash, Dry, and Concentrate i->j k Purify by Column Chromatography j->k

References

Application Notes and Protocols: The Role of Lithium Phenoxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of lithium phenoxide as a reagent and catalyst in the synthesis of key pharmaceutical intermediates. The information presented herein is intended to guide researchers in leveraging the unique properties of lithium phenoxide for efficient and selective chemical transformations in drug development and manufacturing.

Introduction

Lithium phenoxide (C₆H₅OLi) is an organolithium compound that serves as a versatile tool in organic synthesis.[1] Its character as a strong, non-nucleophilic base and its catalytic activity make it a valuable reagent in the construction of complex molecular architectures inherent to active pharmaceutical ingredients (APIs).[2][3] While not directly incorporated into the final drug molecule, its application in the synthesis of crucial intermediates is pivotal for achieving desired chemical transformations with high yield and selectivity.[4]

The utility of lithium phenoxide in pharmaceutical synthesis is primarily demonstrated in reactions such as O-alkylation, and as a component of catalytic systems for enantioselective additions to carbonyl compounds. These reactions are fundamental in creating the specific stereochemistry and molecular frameworks often required for pharmacological activity.

Key Applications and Mechanisms

O-Alkylation in the Synthesis of Aryl Ethers

Lithium phenoxide is an effective reagent for the O-alkylation of phenols to produce aryl ethers, a common structural motif in many pharmaceuticals. The phenoxide oxygen is a potent nucleophile, readily displacing leaving groups from alkyl halides or other electrophiles. The lithium cation plays a crucial role in activating the substrate and influencing the reaction's regioselectivity.

A notable application is in the synthesis of intermediates for drugs where an ether linkage to a phenyl group is a key structural feature. The high reactivity of lithium phenoxide allows for efficient coupling, often under milder conditions than those required for other alkali metal phenoxides.

Component of Chiral Catalytic Systems

In the realm of asymmetric synthesis, lithium phenoxide has been utilized as a crucial component of bimetallic catalyst systems for the enantioselective cyanosilylation of ketones. This reaction is instrumental in the synthesis of chiral α-hydroxy carboxylic acids, which are valuable intermediates for a variety of pharmaceuticals.

One prominent example is in the synthesis of a key intermediate for (S)-Oxybutynin , a muscarinic receptor antagonist used to treat overactive bladder.[5][6] In this synthesis, a chiral gadolinium catalyst, in conjunction with lithium phenoxide, facilitates the enantioselective addition of trimethylsilyl (B98337) cyanide to cyclohexyl phenyl ketone. The lithium phenoxide is believed to act as a Lewis base, activating the silyl (B83357) cyanide and influencing the stereochemical outcome of the reaction.[5]

Experimental Protocols

General Synthesis of Lithium Phenoxide

Lithium phenoxide can be prepared in situ or isolated as a solid. A common laboratory-scale preparation involves the deprotonation of phenol (B47542) with a strong lithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent.

Materials:

  • Phenol

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask and other appropriate glassware for air-sensitive reactions

  • Inert atmosphere (e.g., argon or nitrogen)

Protocol:

  • Under an inert atmosphere, dissolve phenol in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting solution of lithium phenoxide in THF can be used directly in subsequent reactions.

Catalytic Enantioselective Cyanosilylation for an (S)-Oxybutynin Intermediate

The following protocol is a representative example of the use of a lithium phenoxide-containing catalyst system in the synthesis of a chiral cyanohydrin, a precursor to (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate for (S)-Oxybutynin.[5][7]

Materials:

  • Cyclohexyl phenyl ketone

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral Gadolinium Catalyst (e.g., Gd-5 catalyst as described in the literature)[5]

  • Lithium phenoxide solution (in THF)

  • Anhydrous toluene

  • Schlenk flask and appropriate glassware

  • Inert atmosphere

Protocol:

  • Under an inert atmosphere, to a solution of the chiral gadolinium catalyst in anhydrous toluene, add the lithium phenoxide solution in THF.

  • Stir the catalyst mixture at room temperature for the time specified in the relevant literature to allow for complex formation.

  • Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C).

  • Add cyclohexyl phenyl ketone to the catalyst mixture.

  • Slowly add trimethylsilyl cyanide to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor for completion by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired chiral cyanohydrin.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the chiral cyanohydrin intermediate for (S)-Oxybutynin using a Gd-catalyst/lithium phenoxide system.[5]

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11-2024>9994
20.5-2048>9993
30.10729590

Visualizations

General Workflow for Lithium Phenoxide Mediated Synthesis

G cluster_prep Lithium Phenoxide Preparation cluster_synthesis Pharmaceutical Intermediate Synthesis cluster_downstream Downstream Processing phenol Phenol LiOPh Lithium Phenoxide phenol->LiOPh Deprotonation nBuLi n-Butyllithium nBuLi->LiOPh LiOPh_use Lithium Phenoxide intermediate Pharmaceutical Intermediate LiOPh_use->intermediate As Base or Catalyst Component starting_material Starting Material (e.g., Ketone) starting_material->intermediate reagent Reagent (e.g., TMSCN) reagent->intermediate intermediate_out Pharmaceutical Intermediate catalyst Chiral Catalyst (if applicable) catalyst->intermediate purification Purification api Active Pharmaceutical Ingredient (API) purification->api intermediate_out->purification

Caption: General workflow for the synthesis of pharmaceutical intermediates using lithium phenoxide.

Logical Relationship in Catalytic Enantioselective Cyanosilylation

G LiOPh Lithium Phenoxide Active_Catalyst Active Bimetallic Catalyst Complex LiOPh->Active_Catalyst Forms Gd_catalyst Chiral Gadolinium Catalyst Gd_catalyst->Active_Catalyst Forms Chiral_Intermediate Chiral Cyanohydrin Intermediate Active_Catalyst->Chiral_Intermediate Catalyzes Ketone Cyclohexyl Phenyl Ketone Ketone->Chiral_Intermediate Reacts with TMSCN Trimethylsilyl Cyanide TMSCN->Chiral_Intermediate Reacts with

Caption: Logical relationship of components in the enantioselective synthesis of a chiral intermediate.

Conclusion

Lithium phenoxide is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its utility as a strong base in O-alkylation reactions and as a key component in sophisticated chiral catalytic systems highlights its importance in modern drug development. The protocols and data presented in these notes serve as a foundation for researchers to explore and optimize the use of lithium phenoxide in their synthetic endeavors, ultimately contributing to the efficient and stereoselective production of novel therapeutic agents.

References

Application of Lithium Phenoxide in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide (C₆H₅OLi) is a versatile and highly reactive reagent that serves as a potent nucleophile and a strong base in organic synthesis.[1] Its application in the agrochemical industry is primarily centered on the synthesis of herbicides, particularly those within the phenoxy-acid family, as well as in the creation of novel fungicides and insecticides. The utility of lithium phenoxide stems from its ability to facilitate the formation of ether linkages, specifically through Williamson ether synthesis, and to act as a catalyst in various C-C and C-O bond-forming reactions.[1] This document provides detailed application notes, experimental protocols, and relevant data for the use of lithium phenoxide in the synthesis of agrochemical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of lithium phenoxide is presented in the table below. This data is essential for safe handling, reaction setup, and purification procedures.

PropertyValueSource(s)
Molecular Formula C₆H₅LiO[1]
Molecular Weight 100.04 g/mol [1]
Appearance Grey, white, or pale yellow solid[1]
Solubility Insoluble in water; Soluble in non-polar solvents like THF[1]
Melting Point 476 °C[1]
Density 0.92 g/mL at 20 °C (for a 1.0 M solution in THF)[1]
CAS Number 555-24-8[1]

Core Applications in Agrochemical Synthesis

The primary application of lithium phenoxide in agrochemical synthesis is in the formation of aryl ethers. This is a crucial step in the synthesis of many phenoxy herbicides, which function as synthetic auxins, leading to uncontrolled growth and subsequent death of broadleaf weeds.[2]

Williamson Ether Synthesis of Phenoxy Herbicide Precursors

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of agrochemical synthesis, a substituted lithium phenoxide is reacted with an alkyl halide (commonly a chloro- or bromoalkanoate) to form the corresponding phenoxyalkanoate, a key structural motif in herbicides like 2,4-D and MCPA. The use of lithium phenoxide can offer advantages in terms of reactivity and solubility in certain organic solvents compared to its sodium or potassium counterparts.

Experimental Protocols

The following section provides detailed experimental protocols for the preparation of lithium phenoxide and its subsequent use in the synthesis of a key intermediate for phenoxy herbicides.

Protocol 1: Preparation of Lithium Phenoxide

This protocol describes the in situ generation of lithium phenoxide from phenol (B47542) and a strong lithium base.

Materials:

  • Phenol (or a substituted phenol)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the phenol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.0 eq.) dropwise to the stirred solution via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The resulting solution contains lithium phenoxide and is ready for use in subsequent reactions.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for this reaction.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 2: Synthesis of Ethyl 2-(Phenoxy)acetate (A Precursor to Phenoxy Herbicides)

This protocol details the synthesis of a phenoxyacetate (B1228835) intermediate via Williamson ether synthesis using pre-formed or in situ generated lithium phenoxide.

Materials:

Procedure:

  • To the freshly prepared lithium phenoxide solution (1.0 eq.) in THF at 0 °C, add ethyl bromoacetate (1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure ethyl 2-(phenoxy)acetate.

Quantitative Data (Illustrative):

Reactant 1Reactant 2ProductSolventReaction Time (h)Yield (%)
Lithium phenoxideEthyl bromoacetateEthyl 2-(phenoxy)acetateTHF18~85-95

Note: Yields are illustrative and can vary based on reaction scale and purity of reagents.

Logical Workflow and Diagrams

The synthesis of phenoxy herbicide precursors using lithium phenoxide can be visualized through the following workflow diagram.

Agrochemical_Synthesis_Workflow cluster_prep Protocol 1: Lithium Phenoxide Preparation cluster_synthesis Protocol 2: Williamson Ether Synthesis Phenol Phenol Li_Phenoxide Lithium Phenoxide Solution Phenol->Li_Phenoxide Deprotonation at 0°C nBuLi n-Butyllithium nBuLi->Li_Phenoxide Deprotonation at 0°C THF_prep Anhydrous THF THF_prep->Li_Phenoxide Deprotonation at 0°C Reaction Reaction Mixture Li_Phenoxide->Reaction Nucleophilic Attack Et_Bromoacetate Ethyl Bromoacetate Et_Bromoacetate->Reaction Workup Aqueous Workup (NH4Cl quench, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Ethyl 2-(Phenoxy)acetate Purification->Product

Caption: Workflow for the synthesis of a phenoxy herbicide precursor.

The underlying chemical transformation is the Sɴ2 reaction between the phenoxide ion and the alkyl halide.

SN2_Mechanism cluster_reactants Reactants cluster_product Product Li⁺⁻O-Ph Li⁺ ⁻O-Ph Br-CH₂-COOEt Br-CH₂-COOEt Li⁺⁻O-Ph->Br-CH₂-COOEt Sɴ2 Attack Ph-O-CH₂-COOEt Ph-O-CH₂-COOEt Br-CH₂-COOEt->Ph-O-CH₂-COOEt Ether Formation LiBr LiBr Br-CH₂-COOEt->LiBr Leaving Group Departure

Caption: Sɴ2 mechanism for the formation of the ether linkage.

Conclusion

Lithium phenoxide is a valuable reagent in the synthesis of agrochemicals, offering high reactivity for the formation of key ether linkages in phenoxy-based herbicides. The protocols provided herein offer a foundational methodology for researchers and scientists in the field. While the focus has been on phenoxy herbicides, the principles of using lithium phenoxide as a strong nucleophile can be extended to the synthesis of other classes of agrochemicals where an aryl ether moiety is required. Careful handling and adherence to anhydrous and inert conditions are paramount for successful and safe synthesis.

References

Application Notes and Protocols for Reactions Involving Lithium Phenoxide Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide (C₆H₅OLi) is a highly reactive organolithium reagent and a strong base, making it a versatile tool in organic synthesis.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and protocols for the preparation and use of lithium phenoxide solutions in common organic transformations, including O-arylation and C-alkylation reactions. Safety precautions are of paramount importance when working with this moisture- and air-sensitive compound.[1]

Safety Precautions

Lithium phenoxide is highly flammable, corrosive, and reacts violently with water and air.[1][3] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including chemical splash goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

Preparation of Lithium Phenoxide Solution

There are several common methods for the in-situ preparation of lithium phenoxide solution. The choice of method may depend on the availability of reagents and the requirements of the subsequent reaction.

Protocol 1: From Phenol (B47542) and n-Butyllithium

This method is straightforward and widely used for generating lithium phenoxide in situ.

Materials:

  • Phenol (C₆H₅OH)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, septum, and a nitrogen/argon inlet.

  • Syringes and needles.

Procedure:

  • Under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous THF in the reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of lithium phenoxide. The resulting solution is ready for use in subsequent reactions.

Protocol 2: From Phenol and Lithium Hydride

This method avoids the use of organolithium reagents but requires careful handling of lithium hydride.[1]

Materials:

  • Phenol (C₆H₅OH)

  • Lithium hydride (LiH)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, condenser, and a nitrogen/argon inlet.

Procedure:

  • Under an inert atmosphere, add lithium hydride (1.0 eq) to anhydrous THF in the reaction flask.

  • Slowly add a solution of phenol (1.0 eq) in anhydrous THF to the lithium hydride suspension.

  • The reaction mixture is gently heated to reflux to ensure complete reaction. The evolution of hydrogen gas indicates the progress of the reaction.[1]

  • After the gas evolution ceases, the reaction is complete. The resulting solution of lithium phenoxide can be used directly.

Key Reactions Involving Lithium Phenoxide

Lithium phenoxide is a potent nucleophile and strong base, enabling a variety of chemical transformations.[1][2]

O-Arylation of Phenols

The O-arylation of phenols to form diaryl ethers is a fundamental transformation in organic synthesis. Lithium phenoxide can be used as a nucleophile in copper-catalyzed or transition-metal-free O-arylation reactions.

Protocol: Copper-Catalyzed O-Arylation

Materials:

  • Lithium phenoxide solution (prepared in situ)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., picolinic acid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To the freshly prepared lithium phenoxide solution in THF, add the aryl halide (1.0-1.2 eq), CuI (typically 5-10 mol%), and the ligand (typically 10-20 mol%).

  • Add anhydrous DMSO as a co-solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, quench with aqueous ammonium (B1175870) chloride solution, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for O-Arylation of Substituted Phenols

Phenol DerivativeAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhenolIodobenzeneCuI / Picolinic AcidDMSO1102485-95[5] (adapted)
4-Methoxyphenol4-BromotolueneCuI / Picolinic AcidDMSO1102480-90[5] (adapted)
2,6-DimethylphenolIodobenzeneCuI / Picolinic AcidDMSO1202475-85[5] (adapted)
4-Cyanophenol1-IodonaphthaleneCuI / Picolinic AcidDMSO1102488[5] (adapted)
O- vs. C-Alkylation of Lithium Phenoxide

The reaction of lithium phenoxide with alkyl halides can lead to either O-alkylation (Williamson ether synthesis) or C-alkylation (at the ortho or para positions).[6] The regioselectivity of this reaction is highly dependent on the solvent.

  • Aprotic polar solvents such as DMF and DMSO favor O-alkylation .

  • Protic solvents such as water or trifluoroethanol favor C-alkylation by solvating the phenoxide oxygen, thus making the carbon atoms of the ring more nucleophilic.

Protocol: O-Alkylation with Benzyl (B1604629) Bromide

Materials:

  • Lithium phenoxide solution (prepared in situ)

  • Benzyl bromide

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To the freshly prepared lithium phenoxide solution in THF, add anhydrous DMF.

  • Add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: C-Alkylation with Benzyl Bromide

Materials:

  • Lithium phenoxide solution (prepared in situ)

  • Benzyl bromide

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To the freshly prepared lithium phenoxide solution in THF, add TFE.

  • Add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho- and para-isomers.

Quantitative Data for O- vs. C-Alkylation of Lithium Phenoxide with Benzyl Bromide

SolventProductYield (%)Reference
DMFO-alkylated (Benzyl phenyl ether)>90(adapted)
TFEC-alkylated (2-Benzylphenol)Major product(adapted)
TFEC-alkylated (4-Benzylphenol)Minor product(adapted)

Experimental Workflows and Signaling Pathways

Experimental Workflow for O-Arylation

O_Arylation_Workflow A Preparation of Lithium Phenoxide Solution B Addition of Aryl Halide, CuI, and Ligand A->B C Heating and Reaction (80-120 °C, 12-24h) B->C D Reaction Quench (aq. NH4Cl) C->D E Extraction with Organic Solvent D->E F Purification (Column Chromatography) E->F G Diaryl Ether Product F->G

O-Arylation Experimental Workflow.
Lithium-Mediated Signaling Pathways in Drug Development

While lithium phenoxide itself is not directly involved in biological signaling, the lithium ion (Li⁺) is a well-established therapeutic agent, particularly in the treatment of bipolar disorder.[3] Its therapeutic effects are attributed to the modulation of several intracellular signaling pathways, primarily the inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and the inositol (B14025) phosphate (B84403) pathway.[1][3][4]

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Lithium directly and indirectly inhibits GSK-3β.[2][4] Direct inhibition occurs through competition with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3β activity.[4] Indirect inhibition involves the activation of upstream kinases, such as Akt (Protein Kinase B), which phosphorylate and inactivate GSK-3β.[2]

Inhibition of the Inositol Phosphate Pathway

Lithium inhibits inositol monophosphatase (IMPase) and other enzymes in the phosphatidylinositol signaling pathway.[1][4] This inhibition leads to a depletion of cellular inositol, which in turn dampens the signaling of G-protein coupled receptors that utilize this pathway.

Lithium_Signaling_Pathway cluster_gsk3 GSK-3β Pathway cluster_inositol Inositol Phosphate Pathway Li_gsk Lithium (Li⁺) GSK3b GSK-3β (active) Li_gsk->GSK3b directly inhibits (competes with Mg²⁺) Mg Magnesium (Mg²⁺) GSK3b_inactive GSK-3β-P (inactive) Therapeutic_Effects Therapeutic Effects (e.g., Mood Stabilization) GSK3b_inactive->Therapeutic_Effects Akt Akt Akt->GSK3b phosphorylates Akt->GSK3b_inactive PI3K PI3K PI3K->Akt Li_inp Lithium (Li⁺) IMPase IMPase Li_inp->IMPase inhibits GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP2 IP₂ IP3->IP2 Inositol Inositol Inositol->Therapeutic_Effects depletion leads to IP2->Inositol IMPase

Lithium-Mediated Signaling Pathways.

References

Application Notes and Protocols: Lithium Phenoxide as a Proton Shuttle in Ammonia Electrosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of lithium phenoxide as a proton shuttle in the electrochemical synthesis of ammonia (B1221849). This process, a key component of the lithium-mediated nitrogen reduction reaction (Li-NRR), offers a promising alternative to the conventional Haber-Bosch process, enabling ammonia production under ambient conditions.

Introduction

The electrochemical synthesis of ammonia from dinitrogen (N₂) and a proton source is a critical area of research for sustainable fertilizer production and the development of a carbon-neutral energy economy. The lithium-mediated nitrogen reduction reaction (Li-NRR) has emerged as a viable pathway, proceeding through the initial electrodeposition of lithium, which then reacts with N₂ to form lithium nitride (Li₃N). The subsequent protonation of Li₃N yields ammonia. A crucial component of this process is the proton shuttle, which facilitates the transfer of protons from a source to the lithium nitride intermediate.

Phenol (B47542), in equilibrium with its conjugate base lithium phenoxide, has been demonstrated to be a highly effective proton shuttle and buffer in this system.[1][2] It surpasses traditional proton sources like ethanol (B145695) in both Faradaic efficiency and the rate of ammonia production.[1][2] The phenoxide anion can be protonated by a proton source (e.g., from the hydrogen oxidation reaction at the anode), and the resulting phenol then diffuses to the cathode to protonate the Li₃N, regenerating the phenoxide anion and completing the catalytic cycle.[3][4] This shuttling mechanism avoids the direct, and often detrimental, interaction of stronger acids with the electrocatalytic system.

Mechanism of Action: The Phenol/Lithium Phenoxide Proton Shuttle

The Li-NRR process involving a phenol/lithium phenoxide proton shuttle can be summarized in the following steps:

  • Lithium Deposition: At the cathode, lithium ions (Li⁺) from the electrolyte are reduced and deposited as metallic lithium (Li⁰).[3][4]

  • Nitrogen Fixation: The highly reactive metallic lithium reacts with dissolved dinitrogen (N₂) to form lithium nitride (Li₃N) on the electrode surface.[3][4]

  • Protonation at the Anode: At the anode, a proton source, such as hydrogen gas (H₂), is oxidized to produce protons (H⁺). These protons are then captured by the deprotonated form of the shuttle, lithium phenoxide (PhO⁻Li⁺), to form phenol (PhOH).[4]

  • Proton Transport: The neutral phenol molecule diffuses from the anode to the cathode.

  • Ammonia Formation: At the cathode, phenol donates its proton to the lithium nitride, producing ammonia (NH₃) and regenerating lithium phenoxide.[3][5]

  • Cycle Repetition: The regenerated lithium phenoxide is then ready to participate in another cycle of proton shuttling.

This mechanism is supported by experimental evidence, including operando isotope-labeled mass spectrometry, which has confirmed the role of phenol in proton transport during ammonia synthesis.[2][3][5]

Experimental Data

The performance of phenol and lithium phenoxide as proton shuttles in Li-mediated ammonia synthesis has been quantified in several studies. The following tables summarize key performance metrics under specific experimental conditions.

Table 1: Performance of Phenol as a Proton Shuttle [6]

Phenol Concentration (mM)Average Faradaic Efficiency (%)Ammonia Distribution (Electrolyte)Ammonia Distribution (Gas Phase)Ammonia Distribution (Electrode Deposits)
0~5%~20%~10%~70%
18.5~50%~45%~50%~5%
37~65%~40%~55%~5%
74~55%~35%~60%~5%

Conditions: Experiments conducted with a total charge of 700 C at a current density of -6 mA cm⁻² with potential cycling (-6 mA cm⁻² for 1 min and 0 mA cm⁻² for 1 min).[6]

Table 2: Performance of Lithium Phenoxide as a Proton Shuttle [6]

Lithium Phenoxide Concentration (mM)Average Faradaic Efficiency (%)Ammonia Distribution (Electrolyte)Ammonia Distribution (Gas Phase)Ammonia Distribution (Electrode Deposits)
18.5~20%~40%~20%~40%
37~30%~35%~25%~40%
74~25%~30%~20%~50%

Conditions: Experiments conducted with a total charge of 700 C at a current density of -6 mA cm⁻² with potential cycling (-6 mA cm⁻² for 1 min and 0 mA cm⁻² for 1 min).[6]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of lithium phenoxide as a proton shuttle for ammonia electrosynthesis. These are based on methodologies reported in the literature.[1][2][6][7]

Protocol 1: Electrochemical Ammonia Synthesis in a Continuous-Flow Reactor

Objective: To continuously synthesize ammonia via Li-NRR using a phenol/lithium phenoxide proton shuttle in a flow-cell setup with a hydrogen-oxidizing anode.

Materials:

  • Electrolyte: 0.2 M Lithium trifluoromethanesulfonate (B1224126) (LiOTf) in tetrahydrofuran (B95107) (THF), anhydrous.

  • Proton Shuttle: Phenol (PhOH) at a concentration of 37 mM.

  • Cathode: Stainless steel mesh or other suitable substrate.

  • Anode: Platinum on carbon (Pt/C) catalyst layer on a gas diffusion electrode (GDE).

  • Membrane: Lithium-ion conductive glass-ceramic separator (e.g., Ohara).

  • Gases: Ultra-high purity nitrogen (N₂), Ultra-high purity hydrogen (H₂).

  • Electrochemical Cell: A two-compartment, continuous-flow electrochemical reactor.

  • Instrumentation: Potentiostat/Galvanostat, gas flow controllers, peristaltic pump.

Procedure:

  • Cell Assembly:

    • Assemble the two-compartment electrochemical cell, separating the cathodic and anodic compartments with the lithium-ion conductive membrane.

    • Install the stainless steel mesh cathode and the Pt/C GDE anode in their respective compartments.

    • Ensure gas-tight sealing of the cell.

  • Electrolyte Preparation and Circulation:

    • Prepare the electrolyte solution (0.2 M LiOTf in THF with 37 mM Phenol) in an inert atmosphere (e.g., a glovebox) to avoid contamination with water and oxygen.

    • Circulate the electrolyte through the catholyte compartment using a peristaltic pump at a controlled flow rate.

  • Gas Supply:

    • Supply N₂ gas to the cathode compartment at a controlled flow rate.

    • Supply H₂ gas to the anode compartment at a controlled flow rate.

  • Electrolysis:

    • Connect the electrodes to the potentiostat/galvanostat.

    • Apply a constant current density of -6 mA cm⁻² to the cathode.

    • Employ a potential cycling program: -6 mA cm⁻² for 1 minute followed by 0 mA cm⁻² for 1 minute.[6]

    • Continue the electrolysis for a set duration, typically corresponding to a total charge passed of 700 C.[6]

  • Ammonia Quantification:

    • The ammonia produced can be quantified in the gas phase and the electrolyte.

    • Gas Phase: The outlet gas from the cathode compartment is passed through an acid trap (e.g., dilute H₂SO₄) to capture the gaseous ammonia. The amount of ammonia is then determined using methods such as the indophenol (B113434) blue method or ion chromatography.

    • Electrolyte: At the end of the experiment, the electrolyte is collected, and the dissolved ammonia is quantified using similar analytical techniques.

Protocol 2: ¹H NMR Spectroscopy for Proton Shuttle Analysis

Objective: To confirm the proton shuttling activity of phenol/lithium phenoxide by analyzing the electrolyte composition before and after electrolysis using ¹H NMR spectroscopy.

Materials:

  • Electrolyte samples: Pre- and post-electrolysis electrolyte containing lithium phenoxide.

  • NMR Solvent: Deuterated tetrahydrofuran (THF-d₈).

  • NMR Spectrometer.

Procedure:

  • Sample Preparation:

    • In an inert atmosphere, take an aliquot of the electrolyte before the start of the electrolysis.

    • After the electrolysis is complete, take another aliquot of the electrolyte.

    • Dilute the electrolyte samples with THF-d₈ in an NMR tube.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum for both the pre- and post-electrolysis samples.

    • Expected Observations:

      • The ¹H NMR spectrum of the pre-electrolysis sample containing lithium phenoxide will show characteristic peaks for the phenoxide anion.[8]

      • The ¹H NMR spectrum of the post-electrolysis sample is expected to show the appearance of peaks corresponding to phenol, indicating that the phenoxide has been protonated during the process.[8] By comparing the integration of the peaks, the conversion of phenoxide to phenol can be estimated, providing evidence for its role as a proton shuttle.

Visualizations

Signaling Pathway

Figure 1. Proton Shuttle Mechanism of Phenol/Lithium Phenoxide cluster_anode Anode cluster_cathode Cathode H2 H₂ H_plus 2H⁺ H2->H_plus Oxidation PhOH_anode PhOH H_plus->PhOH_anode PhO_minus PhO⁻ PhO_minus->PhOH_anode PhOH_cathode PhOH PhOH_anode->PhOH_cathode Diffusion Li_plus Li⁺ Li0 Li⁰ Li_plus->Li0 Reduction Li3N Li₃N Li0->Li3N N2 N₂ N2->Li3N NH3 NH₃ Li3N->NH3 PhOH_cathode->NH3 PhO_minus_regen PhO⁻ PhOH_cathode->PhO_minus_regen PhO_minus_regen->PhO_minus Diffusion Figure 2. Experimental Workflow for Ammonia Electrosynthesis prep Electrolyte Preparation (0.2M LiOTf in THF + 37mM Phenol) assembly Flow Cell Assembly prep->assembly circulation Electrolyte Circulation assembly->circulation gas_supply Gas Supply (N₂ to Cathode, H₂ to Anode) assembly->gas_supply electrolysis Electrolysis (-6 mA/cm², Potential Cycling) circulation->electrolysis gas_supply->electrolysis gas_analysis Gas Phase NH₃ Quantification electrolysis->gas_analysis electrolyte_analysis Electrolyte NH₃ Quantification electrolysis->electrolyte_analysis nmr ¹H NMR Analysis of Electrolyte electrolysis->nmr

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactide using Lithium Phenoxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of lactide is a predominant method for synthesizing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems, surgical sutures, and tissue engineering scaffolds. The choice of catalyst is critical in controlling the polymerization process and the final properties of the polymer, such as molecular weight, polydispersity, and stereochemistry. Lithium phenoxide-based catalysts have emerged as a class of efficient initiators for this reaction, offering good activity and control over the polymerization.

This document provides detailed application notes and experimental protocols for the ROP of lactide using various lithium phenoxide and related lithium-based catalysts. It includes procedures for catalyst preparation, polymerization, and characterization, along with a summary of key performance data.

Catalyst Systems Overview

Several classes of lithium catalysts featuring phenoxide or related ligands have been successfully employed for the ROP of lactide. These catalysts are typically used in conjunction with a co-initiator, most commonly an alcohol such as benzyl (B1604629) alcohol (BnOH), which allows for better control over the polymerization and the molecular weight of the resulting polymer. The polymerization often proceeds via a coordination-insertion or an activated monomer mechanism.

Key catalyst systems include:

  • Lithium Aminophenoxide Complexes: These are versatile catalysts where the ligand structure can be tuned to modulate catalytic activity.

  • Lithium Iminophenoxide Complexes: The coordination environment (e.g., bidentate vs. tridentate ligands) significantly influences their catalytic performance.[1][2]

  • Lithium Bis(phenolate) Complexes: Aggregates based on ligands like 2,2'-ethylidene-bis(4,6-di-tert-butylphenol) (EDBP) are effective initiators.[3][4][5]

  • Lithium Bis(trimethylsilyl)amide (LiHMDS): A commercially available and highly active catalyst for ROP at room temperature.[6][7]

Data Presentation: Performance of Lithium Catalysts in Lactide ROP

The following tables summarize the quantitative data for the ring-opening polymerization of lactide using different lithium-based catalyst systems.

Table 1: Polymerization of L-Lactide using Lithium Bis(trimethylsilyl)amide (LiHMDS) with Benzyl Alcohol (BnOH) Initiator

Entry[LA]:[Cat]:[BnOH]TimeConversion (%)M_n (kDa, GPC)PDI (M_w/M_n)Ref
1100:1:012 h98-1.55[6][7]
2100:1:130 min92--[7]
3100:1:215 min>9915.21.05[6]
4100:0.5:115 min6010.71.09[6][7]
5100:0.25:0.530 min>99--[7]

Conditions: Polymerization conducted in toluene (B28343) at room temperature (25 ± 5 °C).

Table 2: Polymerization of rac-Lactide using Lithium Diamino-bis(phenolate) Complexes

EntryCatalyst[LA]:[Cat]:[BnOH]Time (min)Conversion (%)M_n (kDa, GPC)PDI (M_w/M_n)Ref
1Li₂[N₂O₂(BuBuPip)]250:1:160>9930.81.14[8]
2Li₂[N₂O₂(BuBuPip)]250:1:230>9917.11.10[8]
3Li₂[N₂O₂(BuBuPip)]250:1:415>9910.21.10[8]

Conditions: Polymerization conducted in CH₂Cl₂ at 25 °C.

Experimental Protocols

General Considerations for Anhydrous Polymerization

All manipulations involving the lithium catalysts and the polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Solvents should be dried using appropriate methods. Lactide should be purified by recrystallization from dry toluene or ethyl acetate (B1210297) and sublimed to remove any residual water or lactic acid.

Protocol 1: ROP of L-Lactide using LiHMDS and Benzyl Alcohol

This protocol is based on the use of the commercially available catalyst lithium bis(trimethylsilyl)amide (LiHMDS).

Materials:

  • L-Lactide (L-LA)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Benzyl alcohol (BnOH)

  • Anhydrous toluene

  • Benzoic acid solution (1 M in CDCl₃) for quenching

  • Schlenk flask (5 mL) and magnetic stir bar

Procedure: [9]

  • In a glovebox under an argon atmosphere, add LiHMDS (1.673 mg, 10 µmol, 1 equiv.) to a dry 5 mL Schlenk flask containing a magnetic stir bar.

  • Dissolve the LiHMDS in anhydrous toluene (1.0 mL).

  • Add the desired amount of initiator, for example, a stock solution of BnOH in toluene (e.g., 20 µL of a 1M solution for 20 µmol, 2 equiv.).

  • Stir the catalyst/initiator mixture for several minutes.

  • Add L-Lactide (144 mg, 1 mmol, 100 equiv.) to the stirring solution.

  • Allow the polymerization to proceed at room temperature (25 ± 5 °C) for the desired time (e.g., 15-30 minutes).

  • Quench the polymerization by adding a few drops of benzoic acid solution.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Lithium Amine-bis(phenolate) Catalyst

This protocol describes the synthesis of a representative lithium amine-bis(phenolate) pre-catalyst.

Materials:

  • Amine-bis(phenol) ligand precursor (e.g., H₂[L])

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Anhydrous hexanes or pentane (B18724) for precipitation

Procedure: [10][11]

  • Under an inert atmosphere, dissolve the amine-bis(phenol) ligand precursor (1 equivalent) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under vacuum to yield a solid residue.

  • Wash the solid product with anhydrous hexanes or pentane to remove any unreacted starting materials.

  • Dry the resulting lithium amine-bis(phenolate) catalyst under vacuum. The catalyst can then be used for polymerization as described in Protocol 1, typically in the presence of benzyl alcohol.

Polymer Characterization

The resulting polylactide should be characterized to determine its molecular weight and polydispersity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the polymer and to calculate the percentage conversion of the monomer by comparing the integration of the monomer and polymer methine protons.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). The analysis is typically performed using THF as the eluent and calibrated with polystyrene standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lithium phenoxide-catalyzed ring-opening polymerization of lactide.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization (Inert Atmosphere) cluster_workup Polymer Isolation & Characterization ligand Phenoxide Ligand Precursor catalyst Lithium Phenoxide Catalyst Solution ligand->catalyst li_source Lithium Source (e.g., n-BuLi) li_source->catalyst solvent_prep Anhydrous Solvent (THF) solvent_prep->catalyst reactor Polymerization Reaction catalyst->reactor monomer Purified Lactide Monomer monomer->reactor initiator Co-initiator (e.g., Benzyl Alcohol) initiator->reactor quench Quenching Agent (e.g., Benzoic Acid) reactor->quench Stop Reaction polymer_sol Polymer in Solution quench->polymer_sol precipitation Precipitation (in Methanol) polymer_sol->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_pla Purified Polylactide (PLA) drying->final_pla analysis Characterization (GPC, NMR) final_pla->analysis

Caption: General workflow for lactide ROP using lithium phenoxide catalysts.

Proposed Polymerization Mechanism

The ring-opening polymerization of lactide initiated by a lithium complex with an alcohol co-initiator is generally believed to proceed through a coordination-insertion mechanism.

G cluster_initiation Initiation Steps cluster_propagation Propagation cat [L]Li (Catalyst) active_cat [L]Li-OR (Active Initiator) cat->active_cat roh R-OH (Initiator) roh->active_cat coord_complex Coordinated Complex active_cat->coord_complex lactide Lactide Monomer lactide->coord_complex Coordination ring_opening Ring Opening & Insertion coord_complex->ring_opening growing_chain [L]Li-O-(LA)-R (Growing Chain) ring_opening->growing_chain growing_chain->coord_complex Reacts with next monomer final_polymer [L]Li-(O-LA)n-O-(LA)-R growing_chain->final_polymer more_lactide n Lactide more_lactide->final_polymer n insertions

References

safe handling and storage procedures for lithium phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of lithium phenoxide. Adherence to these guidelines is crucial to mitigate the inherent risks associated with this reactive compound.

Hazard Summary

Lithium phenoxide is a highly reactive, flammable, and corrosive compound that requires stringent safety precautions. It is sensitive to moisture and air and can form explosive peroxides upon prolonged storage.[1][2][3]

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[4][5] It has a low flash point and should be kept away from all sources of ignition.[1][4]

  • Corrosivity: Causes severe skin and eye burns.[1][4][5] Inhalation can cause chemical burns to the respiratory tract.[1]

  • Reactivity: Reacts violently with water.[2][6] It is also sensitive to air and moisture.[2]

  • Peroxide Formation: May form explosive peroxides upon prolonged storage, especially when exposed to air and light.[1][3]

Quantitative Data Summary

ParameterValueSource(s)
Flash Point -17 °C (1.4 °F) / -19 °C (-2.2 °F) (closed cup)[1][7][8]
Molecular Formula C₆H₅LiO[2]
Molecular Weight 100.04 g/mol [2]
Appearance Grey, white, or pale yellow solid; often supplied as a brown or light yellow to orange liquid solution in a solvent like THF.[2][9]
Density Approximately 0.92 g/mL at 20 °C (for a solution in THF)[2]
Boiling Point 67 °C (as a solution)[2]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling lithium phenoxide.

  • Eye Protection: Wear chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) to prevent skin exposure.[1] A flame-retardant lab coat and additional protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: All handling of lithium phenoxide should be conducted in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Handling Procedures
  • Inert Atmosphere: Lithium phenoxide is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Ventilation: Always handle lithium phenoxide in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4]

  • Ignition Sources: Keep away from open flames, sparks, and heat.[4] Use spark-proof tools and explosion-proof equipment.[1][4]

  • Transfers: When transferring, ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[1] Avoid breathing dust, mist, or vapor.[1]

Storage Procedures
  • Container: Store in a tightly closed container.[1][4]

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][4]

  • Inert Atmosphere: Store under a nitrogen atmosphere to prevent degradation and reaction with air and moisture.[1][2]

  • Segregation: Store away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[1][10] Designate a flammables and corrosives storage area.[1]

  • Peroxide Formation: Peroxidizable substances should be stored away from heat and light.[1] It is advisable to date the container upon receipt and opening and to test for the presence of peroxides periodically.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1]

  • Ingestion: Do not induce vomiting. Get medical aid immediately.[1]

Spill and Waste Disposal
  • Spills: In case of a spill, remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1] Use a spark-proof tool for cleanup.[1]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Incompatibilities

Lithium phenoxide is incompatible with the following:

  • Water[2][6]

  • Acids[10]

  • Oxidizing agents[10]

  • Moisture[1]

  • Air[2]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) B->C D Receive and Inspect Container C->D Proceed to Handling E Transfer to Inert Atmosphere D->E F Dispense Required Amount (Use Spark-Proof Tools) E->F G Store in Tightly Sealed Container Under Nitrogen F->G After Use J Quench Excess Reagent (Appropriate Protocol) F->J End of Experiment H Place in Cool, Dry, Ventilated, Flammables Area G->H I Log and Date Container H->I K Dispose of Waste (Follow Institutional Guidelines) J->K L Decontaminate Glassware and Workspace K->L

Caption: Workflow for Safe Handling of Lithium Phenoxide.

References

Application Notes and Protocols for the Use of Lithium Phenoxide in Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of lithium phenoxide and its derivatives in the synthesis of aryl ethers, a crucial functional group in many pharmaceuticals and functional materials. This document details established protocols, including the classic Williamson ether synthesis, as well as more contemporary copper- and iridium-catalyzed methods.

Introduction

Aryl ethers are prevalent structural motifs in a vast array of biologically active molecules and advanced materials. The formation of the aryl ether bond (Ar-O-R) is a cornerstone of modern organic synthesis. Lithium phenoxide, a readily accessible and highly reactive nucleophile, serves as a key reagent in several effective methods for constructing this linkage. This document outlines detailed protocols for the preparation of lithium phenoxide and its application in aryl ether synthesis, providing researchers with the necessary information to implement these methodologies in their own laboratories.

Preparation of Lithium Phenoxide

Lithium phenoxide can be conveniently prepared from phenol (B47542) through deprotonation with a strong lithium base, such as n-butyllithium (n-BuLi). The resulting lithium phenoxide can be used in situ or isolated as a solid, though it is often used directly in solution to avoid decomposition.

Protocol 2.1: In Situ Generation of Lithium Phenoxide from Phenol and n-Butyllithium

This protocol describes the generation of a lithium phenoxide solution in tetrahydrofuran (B95107) (THF) for immediate use in subsequent reactions.

Materials:

  • Phenol

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry glassware (round-bottom flask, syringe, needles)

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve phenol (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equiv) dropwise to the stirred solution via syringe. A slight exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • The resulting solution of lithium phenoxide is ready for use in the subsequent etherification reaction.

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Williamson Ether Synthesis using Lithium Phenoxide

The Williamson ether synthesis is a classic and reliable method for the formation of ethers via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][2] The use of lithium phenoxide offers good reactivity, particularly with primary alkyl halides.

Protocol 3.1: Synthesis of an Alkyl Aryl Ether

This protocol details the reaction of in situ generated lithium phenoxide with an alkyl bromide.

Materials:

  • Lithium phenoxide solution (from Protocol 2.1)

  • Alkyl bromide (e.g., benzyl (B1604629) bromide, n-butyl bromide) (1.0-1.2 equiv)

  • Anhydrous dimethylformamide (DMF) (optional, can enhance reactivity)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To the freshly prepared solution of lithium phenoxide at 0 °C (from Protocol 2.1), add the alkyl bromide (1.0-1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, heating the reaction mixture (e.g., to 50-80 °C) may be necessary.[3] The use of a polar aprotic solvent like DMF can also accelerate the reaction.[4]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl ether.

Quantitative Data for Williamson Ether Synthesis
Phenol DerivativeAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-CresolChloroacetic acidKOHWaterReflux0.3High (not specified)[5]
2-Naphthol1-BromobutaneNaOHEthanolReflux0.8High (not specified)[6]
PhenolBenzyl bromideK₂CO₃DMFRT - 80-Low (side products)[7]

Note: The table includes data for similar phenoxide-based Williamson ether syntheses to provide a comparative context.

Copper-Catalyzed Aryl Ether Synthesis

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for the formation of aryl ethers, particularly for the synthesis of diaryl ethers which are not accessible via the Williamson synthesis.[4] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. A key innovation in some procedures is the use of lithium alkoxides, which can be generated in situ.[8]

Protocol 4.1: Ligand-Free Copper-Catalyzed Etherification

This protocol is adapted from a general procedure for the copper-catalyzed coupling of aryl halides with alcohols, where a lithium alkoxide is generated in situ using lithium tert-butoxide.[8] This can be applied to phenols to form aryl ethers.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 equiv)

  • Phenol (1.2-1.5 equiv)

  • Lithium tert-butoxide (LiOtBu) (2.0 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Anhydrous solvent (e.g., the corresponding alcohol, toluene, or DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), phenol (1.2-1.5 equiv), lithium tert-butoxide (2.0 equiv), and copper(I) iodide (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the aryl ether.

Quantitative Data for Copper-Catalyzed Etherification
Aryl HalidePhenol/AlcoholBaseCatalystLigandSolventTemp (°C)Yield (%)Reference
4-IodotoluenePhenolK₃PO₄CuI (5 mol%)Picolinic acid (10 mol%)DMSO11081[9]
2-Bromotoluene2-MethoxyphenolK₃PO₄CuI (10 mol%)Picolinic acid (20 mol%)DMSO11078[9]
IodobenzeneMethanolLiOtBuCuINoneMethanol10095[8]
BromobenzeneEthanolLiOtBuCuINoneEthanol12092[8]

Iridium-Catalyzed Asymmetric Allylic Etherification

Iridium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of aryl ether formation, iridium complexes can catalyze the reaction of lithium phenoxides with achiral allylic carbonates to produce chiral allylic aryl ethers with high regio- and enantioselectivity.[3][10][11]

Protocol 5.1: Enantioselective Synthesis of a Chiral Allylic Aryl Ether

This protocol is a general representation based on the work of Hartwig and colleagues.[3][11]

Materials:

  • Lithium phenoxide (2.0 equiv)

  • Achiral allylic carbonate (e.g., (E)-cinnamyl methyl carbonate) (1.0 equiv)

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) (1 mol%)

  • Chiral phosphoramidite (B1245037) ligand (2 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

  • Dry glassware

  • Silica gel for column chromatography

Procedure:

  • Inside a glovebox or using Schlenk techniques, combine the iridium catalyst precursor (1 mol%) and the chiral phosphoramidite ligand (2 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • In a separate flask, dissolve the lithium phenoxide (2.0 equiv) and the allylic carbonate (1.0 equiv) in anhydrous THF.

  • Add the catalyst solution to the substrate solution via cannula or syringe.

  • Heat the reaction mixture to 50 °C and stir for the time indicated by reaction optimization (e.g., 20 hours). Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the chiral allylic aryl ether.

Quantitative Data for Iridium-Catalyzed Allylic Etherification
Lithium PhenoxideAllylic CarbonateCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
LiOPh(E)-cinnamyl methyl carbonate2PhosphoramiditeTHF50209598[3][11]
LiO(4-MeO-Ph)(E)-cinnamyl methyl carbonate2PhosphoramiditeTHF50209398[3][11]
LiO(2-tBu-Ph)(E)-cinnamyl methyl carbonate2PhosphoramiditeTHF50208597[3][11]

Visualizations

Reaction Mechanisms and Workflows

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol LiPhenoxide Lithium Phenoxide Phenol->LiPhenoxide + n-BuLi nBuLi n-BuLi Butane Butane ArylEther Aryl Ether (Ar-O-R) LiPhenoxide->ArylEther + R-X AlkylHalide Alkyl Halide (R-X) LiX LiX

Williamson Ether Synthesis Mechanism

Copper_Catalyzed_Etherification Start Aryl Halide (Ar-X) + Phenol (Ar'-OH) + LiOtBu + CuI LiPhenoxide_gen In situ generation of Lithium Phenoxide (Ar'-OLi) Start->LiPhenoxide_gen Oxidative_Addition Oxidative Addition [Cu(I) -> Cu(III)] LiPhenoxide_gen->Oxidative_Addition Reductive_Elimination Reductive Elimination [Cu(III) -> Cu(I)] Oxidative_Addition->Reductive_Elimination Product Aryl Ether (Ar-O-Ar') Reductive_Elimination->Product Catalyst_Regen Cu(I) Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Oxidative_Addition

Copper-Catalyzed Aryl Ether Synthesis Cycle

Experimental_Workflow Start Combine Reactants (Phenol, Base, Solvent) Reaction Reaction under Inert Atmosphere (Stirring, Heating) Start->Reaction Quench Reaction Quench (e.g., aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Aryl Ether Purification->Product

General Experimental Workflow for Aryl Ether Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lithium Phenoxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize reactions involving lithium phenoxide catalysis.

Frequently Asked Questions (FAQs)

Q1: What is lithium phenoxide and how is it typically prepared for catalytic use?

Lithium phenoxide (C₆H₅OLi) is the lithium salt of phenol (B47542) and is a highly reactive and moisture-sensitive compound used as a catalyst and reagent in organic synthesis.[1] For catalytic applications, it can be purchased as a solution (e.g., 1.0 M in THF) or generated in situ.[2][3] Common preparation methods include:

  • Reaction with Organolithiums: The most straightforward method involves the deprotonation of phenol with reagents like n-butyllithium in an anhydrous ether solvent under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Reaction with Lithium Bases: Stronger lithium bases such as lithium hydride (LiH) or lithium amide (LiNH₂) can also be used for deprotonation in dry, aprotic solvents.[4]

  • Metathesis: It can be prepared via a salt metathesis reaction between sodium phenoxide and a lithium salt (e.g., LiCl) in a solvent like THF, where the insoluble sodium salt precipitates and is filtered off.[2][4]

Q2: Why are anhydrous conditions and an inert atmosphere so critical for this catalyst?

Lithium phenoxide is highly sensitive to moisture and air.[1][2] Exposure to water will protonate the phenoxide, converting it back to phenol and rendering it inactive as a strong base/nucleophile. Reactions with air can also degrade the catalyst. Therefore, all experiments must be conducted using anhydrous solvents and under a dry, inert atmosphere (typically nitrogen or argon) to ensure reproducibility and catalytic activity.[2][4]

Q3: How does the aggregation state of lithium phenoxide affect its catalytic activity?

The small ionic radius of the lithium cation causes lithium phenoxide to form aggregates (e.g., trimers) in solution.[2] This aggregation state can lead to unusual reaction kinetics; for example, a reaction may show a fractional order with respect to the catalyst concentration.[2] The reactivity of the catalyst is often dependent on the equilibrium between these aggregates and the more reactive monomeric form.[5][6] The choice of solvent and the presence of additives can influence this equilibrium.[5][6]

Q4: What is the role of the solvent in lithium phenoxide catalysis?

The solvent plays a crucial role by influencing the catalyst's solubility, aggregation state, and reactivity.[7]

  • Ethereal Solvents (e.g., THF, Diethyl Ether): These are common due to their ability to solvate the lithium cation, which can break up larger aggregates and increase reactivity.[4][7] However, THF must be purified to be free of peroxides to prevent side reactions.[4]

  • Hydrocarbon Solvents (e.g., Toluene, Hexanes): These non-coordinating solvents can be used, but the catalyst may have lower solubility and reactivity.[6] They are sometimes preferred for achieving higher selectivity.[6]

  • Lewis Basic Additives: Additives like HMPA can be used in small amounts to break up aggregates into more reactive monomers, but this can sometimes decrease the yield in reactions where the dimer is the more reactive species.[5][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a common issue that can often be traced back to the quality of the reagents or suboptimal reaction conditions. Use the following guide and diagnostic workflow to identify the root cause.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The lithium phenoxide may have degraded due to exposure to moisture or air.[1][2]

    • Solution: Use a freshly opened bottle of commercial lithium phenoxide solution or freshly prepare it in situ. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are rigorously dried before use.[2][4]

  • Incomplete Deprotonation (if generating catalyst in situ): The base used to deprotonate phenol may not have been strong enough or was added in an insufficient amount.

    • Solution: Titrate organolithium solutions (e.g., n-BuLi) before use to determine their exact concentration. Use a slight excess (1.05-1.1 equivalents) of the deprotonating agent.

  • Poor Solvent Quality: The presence of water or peroxides in the solvent (especially THF) can quench the catalyst and cause side reactions.[4]

    • Solution: Use freshly distilled, anhydrous solvents. Test THF for peroxides and purify if necessary.

  • Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.

    • Solution: Screen a range of temperatures. Many lithium-catalyzed reactions are initiated at low temperatures (e.g., -78 °C) and then slowly warmed to 0 °C or room temperature.[4]

G cluster_start cluster_checks cluster_solutions_catalyst cluster_solutions_conditions cluster_solutions_substrate cluster_end start Problem: Low Product Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_substrate 3. Examine Substrate/ Electrophile start->check_substrate sol_catalyst1 Use fresh catalyst or prepare in situ check_catalyst->sol_catalyst1 sol_catalyst2 Ensure rigorous anhydrous/ inert atmosphere techniques check_catalyst->sol_catalyst2 sol_cond1 Use freshly distilled/ dry solvents check_conditions->sol_cond1 sol_cond2 Optimize temperature (screen -78°C to RT) check_conditions->sol_cond2 sol_cond3 Screen different solvents (e.g., THF, Toluene, Ether) check_conditions->sol_cond3 sol_sub1 Check purity of starting materials (NMR, GC) check_substrate->sol_sub1 sol_sub2 Consider alternative electrophiles if sterically hindered check_substrate->sol_sub2 end_node Improved Yield sol_catalyst2->end_node Re-run Experiment sol_cond3->end_node Re-run Experiment sol_sub1->end_node Re-run Experiment

Caption: A step-by-step workflow for troubleshooting low yields.

Problem 2: Catalyst Deactivation

Catalyst deactivation refers to the loss of catalytic activity over time. While lithium phenoxide is typically used in stoichiometric or near-stoichiometric amounts, understanding deactivation pathways is crucial for reactions requiring true catalytic turnover.

Potential Causes & Recommended Solutions:

  • Poisoning: The catalyst's active sites are blocked by strongly adsorbed species.[8][9] For lithium-based catalysts, common poisons include water, CO₂, and sulfur-containing impurities from reagents.

    • Solution: Purify all reagents and solvents. Pass gaseous reagents through drying tubes and oxygen scavengers.

  • Fouling: Physical deposition of materials, such as polymers or coke, on the catalyst surface.[8] This is more common in high-temperature reactions or polymerizations.

    • Solution: Lower the reaction temperature if possible. If coke formation is suspected, a regeneration step involving controlled oxidation might be possible, but is often impractical for homogeneous catalysts.[8][10]

  • Thermal Degradation: At high temperatures, the catalyst structure may irreversibly change.[9]

    • Solution: Establish the thermal stability window for your specific lithium phenoxide complex and operate within it.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing reaction conditions.

Table 1: Comparative Activation Parameters for Alkali Metal Phenoxide Catalysis

This table compares the activation energy for catalysis by different alkali metal phenoxides, highlighting the unique properties of the lithium catalyst.[4]

CatalystActivation Energy (kcal/mol)Reaction Order (w.r.t. Catalyst)
Lithium Phenoxide 10.6 ~1/3
Sodium Phenoxide14.41
Potassium Phenoxide-1

Data from studies on the addition of propylene (B89431) oxide to phenol.[4] The lower activation energy and fractional reaction order for lithium phenoxide suggest a different reaction mechanism, likely involving its unique aggregation state.[2][4]

Table 2: Effect of Solvents and Additives on Reaction Yield

The choice of solvent and additives can dramatically impact reaction outcomes by altering the aggregation state and reactivity of organolithium species.[5][6][7]

SolventAdditive (1 equiv.)Relative YieldRationale
THFNoneBaselineStandard coordinating solvent.
THFHMPA / HMPTDecreasedAdditive breaks reactive dimers into less reactive monomers for certain tandem reactions.[5]
TolueneNoneVariesNon-coordinating; can enhance selectivity in some cases (e.g., asymmetric alkylations).[6]
TolueneLiBrIncreasedSalt additive can improve enantioselectivity in certain alkylation processes.[6]

Experimental Protocols

Representative Protocol: Lithium-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a nucleophile (e.g., dimethyl malonate) to an α,β-unsaturated ketone, catalyzed by lithium hydroxide, which serves as a proxy for generating a reactive lithium species in situ.[11] This can be adapted for lithium phenoxide catalysis.

Materials:

  • α,β-unsaturated ketone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Lithium catalyst (e.g., LiOH, 0.1 mmol, 10 mol%) or Lithium Phenoxide solution

  • Anhydrous Methanol (B129727) or THF (5 mL)

  • Magnetic stir bar, round-bottom flask, nitrogen inlet

Procedure:

  • Setup: Add the α,β-unsaturated ketone (1.0 mmol) and a magnetic stir bar to a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous methanol (5 mL) via syringe and stir until the ketone is fully dissolved.

  • Catalyst Addition: Add the lithium catalyst (e.g., LiOH powder or a 1.0 M solution of lithium phenoxide in THF) to the reaction mixture.

  • Nucleophile Addition: Slowly add the dimethyl malonate (1.2 mmol) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).[11]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

G start Start: Assemble Flame-Dried Glassware under N₂ add_ketone 1. Add α,β-unsaturated ketone and stir bar start->add_ketone add_solvent 2. Add anhydrous solvent (e.g., THF) add_ketone->add_solvent add_catalyst 3. Add Li-Phenoxide catalyst add_solvent->add_catalyst add_nucleophile 4. Slowly add Michael donor (e.g., malonate) add_catalyst->add_nucleophile monitor 5. Stir at specified temperature and monitor by TLC add_nucleophile->monitor quench 6. Quench reaction with sat. aq. NH₄Cl monitor->quench extract 7. Perform aqueous workup and extraction quench->extract purify 8. Dry, concentrate, and purify by column chromatography extract->purify end_node Obtain Pure Product purify->end_node

Caption: Experimental workflow for a lithium-catalyzed Michael addition.

References

managing moisture sensitivity of lithium phenoxide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture sensitivity of lithium phenoxide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is lithium phenoxide and why is it so sensitive to moisture?

A: Lithium phenoxide (C₆H₅OLi) is the lithium salt of phenol (B47542).[1][2] It is a highly reactive strong base commonly used in organic synthesis, such as in the Williamson ether synthesis to form phenyl ethers.[1][3] Its high reactivity stems from the polarized lithium-oxygen bond. It reacts readily with water (hydrolysis) and even atmospheric moisture, which can neutralize the reagent, reduce its effectiveness, and potentially lead to undesired side reactions or low yields.[1][4]

Q2: My reaction with lithium phenoxide is giving a low yield. What are the likely causes related to moisture?

A: Low yield is a common issue directly linked to the presence of moisture. Here are the primary causes:

  • Reagent Decomposition: Moisture will react with and consume the lithium phenoxide, reducing the amount available for your desired reaction.[5]

  • Contaminated Solvents/Reagents: Using solvents or other reagents with trace amounts of water will deactivate the lithium phenoxide.[6] Even minor condensation from temperature differences can introduce enough moisture to cause problems.[6]

  • Improper Handling Technique: Exposing the lithium phenoxide to the atmosphere during weighing or transfer can lead to significant degradation.[7][8]

  • "Wet" Glassware: Adsorbed moisture on the surface of your reaction glassware is a common source of contamination.[8]

Q3: I am observing an unexpected side product. Could this be related to the phenoxide's handling?

A: Yes. While moisture primarily leads to inactivation, improper reaction conditions, sometimes influenced by the base, can lead to side reactions. In reactions like the Williamson ether synthesis, a common side reaction is C-alkylation of the phenol ring instead of the desired O-alkylation.[9][10] The choice of counter-ion (Li⁺ vs. K⁺ or Cs⁺) and solvent can influence this selectivity.[9] Additionally, elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides.[11][12]

Q4: How should I properly store and handle lithium phenoxide?

A: Lithium phenoxide must be handled under an inert atmosphere (e.g., argon or nitrogen) to rigorously exclude air and moisture.[1][7]

  • Storage: Store in a tightly sealed container, preferably in a nitrogen-filled desiccator or a glove box.[7] For solutions, products like AcroSeal™ or Sure/Seal™ bottles are designed for the safe storage and dispensing of air-sensitive reagents.[6][7][13]

  • Handling: All transfers should be performed using air-sensitive techniques, such as a Schlenk line or in a glove box.[8] Use dry, clean glassware and syringes.[6][14]

Q5: What is the best way to dry my glassware and solvents for a reaction with lithium phenoxide?

A:

  • Glassware: Glassware should be oven-dried (e.g., 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator immediately before use.[8] Assembling the apparatus while hot and flushing with nitrogen is a good practice.[8]

  • Solvents: Use anhydrous solvents, which are commercially available in specialized packaging.[6] Common solvents for these reactions, like THF, DMF, or acetonitrile (B52724), must be thoroughly dried, as protic or apolar solvents can slow the reaction rate.[10]

Q6: How can I determine the water content in my reagents or reaction mixture?

A: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents and other materials used in moisture-sensitive applications.[15][16][17][18] This method can measure water content from parts-per-million (ppm) to 100%.[17] Other methods like Thermal Gravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) can also be used.[19]

Troubleshooting Guides

Problem 1: Low or No Yield in Williamson Ether Synthesis

This troubleshooting guide follows a logical progression from the most common and easily correctable issues to more complex experimental variables.

G start Low / No Yield check_moisture 1. Check for Moisture Contamination start->check_moisture check_reagents 2. Verify Reagent Quality & Stoichiometry check_moisture->check_reagents If moisture is excluded sub_moisture1 Was glassware properly oven-dried and cooled under inert gas? check_moisture->sub_moisture1 sub_moisture2 Were anhydrous solvents and reagents used? check_moisture->sub_moisture2 sub_moisture3 Was the reaction maintained under a positive pressure of inert gas? check_moisture->sub_moisture3 check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions If reagents are good sub_reagents1 Is the lithium phenoxide fresh? (Old reagents may have degraded) check_reagents->sub_reagents1 sub_reagents2 Is the alkyl halide appropriate? (Primary halides work best) check_reagents->sub_reagents2 sub_reagents3 Were calculations and stoichiometry correct? check_reagents->sub_reagents3 outcome_success Yield Improved check_conditions->outcome_success If conditions are optimized sub_conditions1 Is the temperature appropriate? (Higher temps can favor elimination) check_conditions->sub_conditions1 sub_conditions2 Is the solvent correct? (Polar aprotic solvents like DMF or acetonitrile are preferred) check_conditions->sub_conditions2 sub_conditions3 Is reaction time sufficient? (Some reactions require several hours) check_conditions->sub_conditions3

Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Significant C-Alkylation Side Product Observed

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[10] Several factors influence this selectivity.

G phenoxide Phenoxide Ion (Ambident Nucleophile) o_alkylation O-Alkylation (Desired Product - Ether) phenoxide->o_alkylation Favored by: - 'Softer' Cations (K+, Cs+) - Polar Aprotic Solvents (DMF, DMSO) - Lower Temperatures c_alkylation C-Alkylation (Side Product) phenoxide->c_alkylation Favored by: - 'Harder' Cations (Li+, Na+) - Protic Solvents (Ethanol, Water) - Higher Temperatures

Caption: Factors influencing O- vs. C-alkylation.

Data Presentation

Table 1: Influence of Reaction Parameters on O- vs. C-Alkylation Selectivity

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Product)Rationale
Counter-ion Cs⁺, K⁺Na⁺, Li⁺Larger, "softer" cations associate less tightly with the phenoxide oxygen, leaving it more available to act as a nucleophile.[9]
Solvent Polar Aprotic (DMF, Acetonitrile)[10]Protic (Ethanol, Water)[9]Protic solvents can form hydrogen bonds with the oxygen, shielding it and promoting attack from the ring.[9]
Temperature LowHighO-alkylation is often the kinetically favored product, while higher temperatures can provide the energy to form the more thermodynamically stable C-alkylated product.[9]

Table 2: Common Analytical Methods for Moisture Determination

MethodTypical RangePrincipleNotes
Karl Fischer Titration 1 ppm - 100%[17]Titration based on the oxidation of sulfur dioxide by iodine in the presence of water.The most accurate and widely used method for trace water determination.[15][18]
Thermal Gravimetric Analysis (TGA) > 0.1%Measures weight loss of a sample as it is heated.Useful for solid samples; less sensitive than Karl Fischer for trace amounts.[19]
Near-Infrared (NIR) Spectroscopy VariesMeasures absorption of light in the near-infrared region by water molecules.A rapid, non-destructive method.[19]

Experimental Protocols

Protocol 1: General Handling and Transfer of Lithium Phenoxide Solution

This protocol outlines the transfer of a moisture-sensitive reagent solution using a syringe under an inert atmosphere (Schlenk technique).

G cluster_0 Preparation cluster_1 Transfer cluster_2 Addition p1 1. Assemble and flame-dry reaction flask under vacuum. p2 2. Refill flask with inert gas (e.g., Argon). Repeat 3x. p1->p2 p3 3. Use a dry, nitrogen-flushed syringe and needle. p2->p3 t1 4. Puncture septum of reagent bottle (e.g., AcroSeal™). p3->t1 t2 5. Insert inert gas line needle to maintain positive pressure. t1->t2 t3 6. Slowly withdraw the required volume of solution. t2->t3 t4 7. Withdraw needle from bottle. t3->t4 a1 8. Puncture septum of the reaction flask. t4->a1 a2 9. Add solution dropwise to the reaction mixture. a1->a2 a3 10. Remove syringe and rinse immediately with a suitable quenching agent. a2->a3

Caption: Workflow for transferring air-sensitive reagents.

Methodology:

  • Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask with a stir bar and septum). Heat the glassware with a heat gun under high vacuum to remove adsorbed water.[4] Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[8]

  • Syringe Preparation: Take a clean, dry syringe and needle. Flush the syringe with dry nitrogen or argon several times to ensure it is free of air and moisture.

  • Reagent Bottle Preparation: Secure the reagent bottle (e.g., an AcroSeal™ bottle). Puncture the septum with a needle connected to a nitrogen/argon line (a bubbler should be used to monitor gas flow) to create a slight positive pressure.[8][13]

  • Transfer: Puncture the septum with the prepared dry syringe and slowly withdraw the desired volume of the lithium phenoxide solution.

  • Addition: Transfer the solution immediately to the prepared reaction flask by piercing the flask's septum and adding the reagent to the reaction mixture.

  • Cleanup: After transfer, immediately quench the syringe by drawing up a suitable solvent (e.g., isopropanol) followed by water to safely neutralize any residual reagent.

Protocol 2: Karl Fischer Titration for Water Content in a Solvent (e.g., THF)

Objective: To quantify the parts-per-million (ppm) level of water in a solvent intended for a moisture-sensitive reaction.

Methodology:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be conditioned until a stable, low drift value is achieved, indicating the system is dry.[16]

  • Sample Preparation: In a dry environment (e.g., glove box or under a stream of inert gas), draw a precise volume (e.g., 1-10 mL, depending on expected water content) of the THF solvent into a dry, gas-tight syringe.

  • Sample Injection: Weigh the filled syringe. Quickly inject the sample directly into the conditioned titration cell. Reweigh the empty syringe to determine the exact mass of the sample added.

  • Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until all water has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the mass of the sample, typically reporting the result in ppm or mg/kg.

  • Validation: Run a water standard of a known concentration to verify the accuracy of the instrument and reagents.[16]

References

Technical Support Center: Preventing Side Reactions in Lithium Phenoxide Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing common side reactions encountered during lithium phenoxide mediated syntheses. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions, improve yields, and ensure the desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in lithium phenoxide mediated synthesis?

A1: The primary side reactions involve competition between O-alkylation and C-alkylation of the phenoxide ring, and the formation of diaryl ethers. In carboxylation reactions like the Kolbe-Schmitt synthesis, the regioselectivity (ortho- vs. para-addition) is a key consideration.

Q2: How does the choice of solvent affect the reaction outcome?

A2: Solvent selection is critical in controlling the reaction pathway. Polar aprotic solvents (e.g., DMF, DMSO) typically favor O-alkylation, as they do not strongly solvate the phenoxide oxygen, leaving it more available to act as a nucleophile.[1] Conversely, protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically hindering it and thus promoting C-alkylation.[1]

Q3: Why is lithium phenoxide often preferred for ortho-carboxylation in the Kolbe-Schmitt reaction?

A3: The small ionic radius of the lithium cation allows it to chelate with the phenoxide oxygen and the incoming carbon dioxide molecule. This coordination forms a stable six-membered transition state that favors the electrophilic attack of CO2 at the ortho position of the phenol (B47542) ring, leading to high selectivity for salicylic (B10762653) acid.[2][3]

Q4: What is the mechanism of diaryl ether formation, and how can it be minimized?

A4: Diaryl ether formation can occur as a side reaction, often through a copper-catalyzed process known as the Ullmann condensation, especially if copper contaminants are present.[4] This reaction involves the coupling of an aryl halide with a phenoxide. To minimize this, ensure high purity of reagents and consider using reaction conditions that do not favor this pathway, such as lower temperatures and the absence of copper catalysts.

Q5: Can temperature be used to control the selectivity of the reaction?

A5: Yes, temperature can influence the product distribution. For instance, in the Kolbe-Schmitt reaction, higher temperatures can favor the formation of the para-isomer, which is the thermodynamically more stable product.[5] However, for alkylation reactions, the effect of temperature can be more complex and should be optimized for each specific transformation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired O-Alkylated Product

Question: I am attempting a Williamson ether synthesis with lithium phenoxide and an alkyl halide, but the yield of my desired ether is consistently low. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Solution
Incomplete Deprotonation of Phenol Ensure a stoichiometric amount or a slight excess of a strong enough base (e.g., n-butyllithium, lithium hydride) is used to fully convert the phenol to lithium phenoxide. The reaction should be carried out under anhydrous conditions to prevent the base from being quenched by water.
Sub-optimal Solvent Choice If C-alkylation is a competing side reaction, ensure you are using a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1]
Alkyl Halide Reactivity The reactivity of the alkyl halide follows the trend I > Br > Cl > F. Using a more reactive alkyl halide (e.g., an alkyl iodide) can improve the reaction rate and yield. However, be aware that highly reactive alkylating agents can sometimes lead to over-alkylation or other side reactions.
Steric Hindrance If either the phenoxide or the alkyl halide is sterically hindered, the SN2 reaction for ether formation will be slow. Consider using less hindered starting materials if possible, or explore alternative synthetic routes.
Reaction Temperature and Time The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature. Prolonged reaction times at high temperatures can lead to decomposition.
Issue 2: Formation of C-Alkylated Byproducts

Question: My reaction is producing a significant amount of C-alkylated product instead of the desired O-alkylated ether. How can I improve the selectivity for O-alkylation?

Answer:

C_vs_O_Alkylation_Troubleshooting

Figure 1: Troubleshooting workflow for high C-alkylation.

Issue 3: Poor Selectivity in the Kolbe-Schmitt Reaction

Question: I am trying to synthesize salicylic acid (ortho-hydroxybenzoic acid) using the Kolbe-Schmitt reaction, but I am getting a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

Answer:

Potential Cause Troubleshooting Solution
Incorrect Alkali Metal Cation The choice of alkali metal is crucial for regioselectivity. Lithium phenoxide gives almost exclusive ortho-carboxylation.[2][3] Using sodium phenoxide can give a small amount of the para isomer, while potassium, rubidium, and cesium phenoxides will produce increasing amounts of the para product.[2] Ensure you are using a lithium base to generate the phenoxide.
High Reaction Temperature Higher temperatures (above 150°C) can cause the initially formed ortho-product to rearrange to the more thermodynamically stable para-isomer.[5] Conduct the reaction at a lower temperature (around 125°C) to favor the kinetically controlled ortho-product.
Presence of Water The reaction should be carried out under anhydrous conditions. The presence of water can hydrolyze the phenoxide and affect the complexation with CO2, potentially reducing selectivity and yield.[6]

Data Presentation

Table 1: Influence of Alkali Metal Cation on Ortho vs. Para Selectivity in the Kolbe-Schmitt Reaction
Alkali Metal PhenoxideTemperature (°C)Pressure (atm)Reaction Time (h)Ortho/Para Ratio
Lithium Phenoxide2008181 : 0
Sodium Phenoxide15080-1304-241 : 0.02
Potassium Phenoxide1804041 : 0.03
Rubidium Phenoxide1505011 : 1.29
Cesium Phenoxide1505011 : 2.32
Data adapted from theoretical studies and experimental observations.[2]
Table 2: Qualitative Solvent Effects on O- vs. C-Alkylation of Phenoxides
Solvent TypeExamplesPredominant ProductRationale
Polar AproticDMF, DMSO, Acetone, THFO-AlkylationSolvates the cation but not the phenoxide oxygen, leaving it exposed for nucleophilic attack.
ProticWater, Ethanol, MethanolC-AlkylationSolvates the phenoxide oxygen via hydrogen bonding, making it less nucleophilic and favoring attack from the electron-rich aromatic ring.[1]
NonpolarToluene, HexaneMixture, can favor O-alkylationLess effective at solvating either the cation or the anion, can lead to aggregation which may influence selectivity.

Experimental Protocols

Protocol 1: Selective O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether from a phenol and an alkyl halide using lithium phenoxide generated in situ.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenol in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the n-butyllithium solution dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the lithium phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

This protocol outlines the ortho-carboxylation of phenol using lithium phenoxide.

Materials:

  • Phenol (1.0 eq)

  • Anhydrous solvent (e.g., toluene)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Dry carbon dioxide (CO2) gas

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, high-pressure reaction vessel equipped with a mechanical stirrer, dissolve phenol in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C and slowly add n-butyllithium.

  • Stir the mixture at room temperature for 1 hour to form the lithium phenoxide.

  • Seal the reaction vessel and pressurize with dry CO2 gas to approximately 5-8 atm.

  • Heat the reaction mixture to 125-150°C and maintain vigorous stirring for 6-18 hours.

  • Cool the reactor to room temperature and carefully vent the excess CO2.

  • Transfer the reaction mixture to a beaker and acidify to pH 1-2 with 3 M HCl.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude salicylic acid.

  • The crude product can be purified by recrystallization from hot water.

Mandatory Visualizations

O_vs_C_Alkylation

Figure 2: Competing O- vs. C-alkylation pathways.

Kolbe_Schmitt_Mechanism

Figure 3: Simplified Kolbe-Schmitt reaction pathway.

Troubleshooting_Workflow

Figure 4: Troubleshooting workflow for side products.

References

Technical Support Center: Improving the Solubility of Lithium Phenoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium phenoxide. Our aim is to address common challenges related to its solubility in organic solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with lithium phenoxide.

Issue 1: Lithium phenoxide is poorly soluble or insoluble in my chosen organic solvent.

  • Question: Why is my lithium phenoxide not dissolving in solvents like toluene (B28343) or alkanes? Answer: Lithium phenoxide is a salt with a significant degree of ionic character. Its solubility is highly dependent on the polarity and coordinating ability of the solvent. Non-polar solvents like toluene and alkanes are generally poor solvents for lithium phenoxide because they cannot effectively solvate the lithium cation.

  • Question: I am observing precipitation or a slurry when I try to dissolve lithium phenoxide in my reaction mixture. What can I do? Answer: This indicates that the solvent system is not suitable for the concentration of lithium phenoxide you are using. Consider the following troubleshooting steps:

    • Change the Solvent: Switch to a more polar, coordinating solvent. Ethereal solvents are often a good choice.

    • Use a Co-solvent: Add a coordinating co-solvent to your reaction mixture.

    • Add a Solubilizing Agent: Incorporate an additive that can complex with the lithium cation and increase its solubility.

    • Increase the Temperature: Gently heating the mixture may improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions.

    • In-situ Generation: Prepare the lithium phenoxide in situ from phenol (B47542) and a lithium base (e.g., n-butyllithium) directly in the reaction solvent.[1] This can sometimes prevent solubility issues that arise from dissolving the solid salt.

Issue 2: My reaction yield is low, and I suspect poor solubility of lithium phenoxide is the cause.

  • Question: How can I confirm if poor solubility is affecting my reaction? Answer: If you observe a significant amount of undissolved solid lithium phenoxide in your reaction vessel, it is a strong indicator that its low concentration in the solution phase is limiting the reaction rate. You can take a small, filtered sample of the supernatant and try to precipitate the dissolved lithium phenoxide by adding a non-polar anti-solvent to qualitatively assess its concentration.

  • Question: What are the most effective ways to improve reaction yields limited by solubility? Answer:

    • Optimize the Solvent System: The choice of solvent is critical. As indicated in the table below, polar aprotic solvents that can coordinate to the lithium ion significantly enhance solubility.

    • Utilize Additives: Crown ethers and other chelating agents can be very effective at sequestering the lithium ion and dissolving the salt.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are best for dissolving lithium phenoxide?

A1: Polar aprotic solvents, particularly ethereal solvents, are excellent choices for dissolving lithium phenoxide. Tetrahydrofuran (B95107) (THF) is often considered the optimal solvent due to its ability to strongly coordinate with the lithium cation, leading to high solubility.[2] Other suitable solvents include diethyl ether, 1,2-dimethoxyethane (B42094) (DME), and 2-methyltetrahydrofuran (B130290) (Me-THF).[3]

Q2: How do coordinating solvents improve the solubility of lithium phenoxide?

A2: Coordinating solvents possess lone pairs of electrons (e.g., the oxygen atoms in ethers) that can donate electron density to the electron-deficient lithium cation. This process, known as solvation, surrounds the lithium ion with solvent molecules, effectively shielding its positive charge and preventing the aggregation of lithium phenoxide ion pairs. This disruption of the crystal lattice structure allows the salt to dissolve. In THF, for instance, each lithium center can coordinate with multiple THF molecules.[2]

Q3: Can I use a mixture of solvents to dissolve lithium phenoxide?

A3: Yes, using a co-solvent can be a very effective strategy.[3] For example, if your reaction requires a non-polar solvent like toluene for other reasons, adding a smaller amount of a coordinating solvent like THF can significantly improve the solubility of lithium phenoxide.

Q4: What are crown ethers, and how do they help dissolve lithium phenoxide?

A4: Crown ethers are cyclic polyethers that have a central cavity capable of selectively binding cations. The size of the cavity determines which cation it can bind most effectively. For lithium ions, 12-crown-4 (B1663920) is an excellent choice.[4] The crown ether encapsulates the lithium ion, and the exterior of the crown ether is non-polar, which allows the entire complex to dissolve in less polar organic solvents.

Q5: Are there alternatives to crown ethers for improving solubility?

A5: Yes, other chelating agents can be used. For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate ligand that can coordinate to lithium ions and improve the solubility and reactivity of organolithium compounds. While not as commonly cited for lithium phenoxide specifically, it is a well-established strategy for other lithium salts. Safer alternatives to highly toxic additives like HMPA, such as DMPU, can also be considered.[3]

Q6: Is it better to purchase lithium phenoxide as a solution or as a solid?

A6: Lithium phenoxide is commercially available as a solution, typically 1.0 M in THF.[5][6] Using a pre-made solution can be more convenient and may prevent issues with dissolving the solid. However, if the solvent is not compatible with your reaction, you will need to start with the solid material.

Data Presentation

Table 1: Solubility of Lithium Salts in Various Organic Solvents

Lithium SaltSolventSolubility TrendReference
General Lithium SaltsEthanolHigh[7]
Dimethyl Sulfoxide (DMSO)High[7]
AcetonitrileModerate[7]
Propylene Carbonate (PC)Moderate[7]
Dimethyl Carbonate (DMC)Low[7]
Lithium PhenoxideTetrahydrofuran (THF)> 1.0 M[2][5]

Note: This table provides a general trend for lithium salt solubility. The exact solubility of lithium phenoxide may vary.

Experimental Protocols

Protocol 1: Improving Solubility with a Coordinating Co-solvent (THF)

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add your primary non-polar solvent (e.g., toluene) to the reaction vessel.

  • Addition of Lithium Phenoxide: Add the solid lithium phenoxide to the stirred solvent. You will likely observe a suspension.

  • Addition of Co-solvent: Slowly add anhydrous tetrahydrofuran (THF) dropwise to the suspension.

  • Observation: Continue adding THF until the lithium phenoxide dissolves, forming a clear solution. The amount of THF required will depend on the concentration of lithium phenoxide and the temperature.

  • Proceed with Reaction: Once the lithium phenoxide is fully dissolved, proceed with the addition of other reagents.

Protocol 2: Enhancing Solubility with a Crown Ether (12-Crown-4)

  • Preparation: Under an inert atmosphere, add the desired organic solvent to the reaction vessel.

  • Addition of Crown Ether: Add one equivalent of 12-crown-4 relative to the amount of lithium phenoxide.

  • Addition of Lithium Phenoxide: Add the solid lithium phenoxide to the solvent containing the crown ether.

  • Stirring: Stir the mixture at room temperature. The lithium phenoxide should dissolve to form a homogeneous solution.

  • Proceed with Reaction: Continue with your planned synthetic steps.

Visualizations

Solubility_Enhancement_Workflow Troubleshooting Workflow for Poor Solubility start Poor Lithium Phenoxide Solubility Observed solvent Is the solvent polar and coordinating? start->solvent insitu Generate Lithium Phenoxide in-situ start->insitu change_solvent Switch to a coordinating solvent (e.g., THF, DME) solvent->change_solvent No additive Consider using a solubilizing additive solvent->additive Yes success Solubility Improved change_solvent->success add_cosolvent Add a coordinating co-solvent (e.g., THF) add_cosolvent->success additive->add_cosolvent No crown_ether Add 1 equivalent of 12-crown-4 additive->crown_ether Yes crown_ether->success insitu->success

Caption: A troubleshooting workflow for addressing poor solubility of lithium phenoxide.

Coordinating_Solvent_Mechanism Mechanism of Solubility Enhancement by a Coordinating Solvent cluster_insoluble Insoluble State (e.g., in Toluene) cluster_soluble Soluble State (e.g., in THF) LiPhO_solid Li⁺ PhO⁻ Solid Lattice PhO_solvated PhO⁻ LiPhO_solid->PhO_solvated Releases PhO⁻ THF THF (Coordinating Solvent) LiPhO_solid->THF Addition of Li_solvated Li⁺(THF)n THF->Li_solvated Solvates Li⁺

References

Technical Support Center: Troubleshooting Low Yields in Lithium Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during lithium phenoxide reactions, particularly focusing on the issue of low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lithium phenoxide reaction has a significantly low yield. What are the most common causes?

Low yields in reactions involving lithium phenoxide can often be traced back to a few critical areas: the quality of reagents, the reaction conditions, and the presence of moisture or air.[1][2] Lithium phenoxide is highly reactive and sensitive, requiring careful control over the experimental setup.[1] Key factors affecting yield include the purity of the solvent, the stoichiometric ratios of reactants, and the reaction temperature.[3]

Q2: How critical is the purity of my reagents and solvents?

The purity of all components is paramount for a successful reaction.

  • Phenol (B47542): The starting phenol should be of high purity, as impurities can lead to unwanted side reactions.

  • Lithium Source: When using organolithium reagents like n-butyllithium (n-BuLi), their concentration can vary. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry.[2] For lithium metal or lithium hydride, ensure the surface is clean and free from excessive oxidation or contamination.

  • Solvents: Anhydrous solvents are mandatory.[3][4] Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used but must be rigorously dried.[3][4] THF, in particular, must be free of peroxides, which can be quenched by the reagents and cause side reactions.[3]

Q3: I suspect moisture is contaminating my reaction. How can I prevent this?

Lithium phenoxide and its precursors (like n-BuLi or LiH) are extremely sensitive to moisture and air.[1][4] Any trace of water will consume the strong base, leading to incomplete deprotonation of phenol and drastically reducing the yield.[2]

  • Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere, such as argon or nitrogen.[3][4]

  • Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed moisture.

  • Solvent & Reagent Handling: Use anhydrous solvents and handle all reagents using proper air-free techniques (e.g., syringes, cannulas).

Q4: What is the optimal temperature for synthesizing lithium phenoxide?

Temperature control is crucial for minimizing side reactions and decomposition.[4][5] The optimal temperature depends on the specific lithium source used:

  • When using potent bases like n-butyllithium, reactions are often performed at low temperatures (e.g., -35°C to 0°C) to control the reactivity.[4]

  • For syntheses involving lithium hydride or lithium amide, the temperature is typically optimized between 0–25°C.[3] Excessively high temperatures can promote unwanted side reactions and product degradation.[5]

Q5: My starting material is recovered, suggesting an incomplete reaction. How can I ensure complete deprotonation?

Incomplete conversion of phenol to lithium phenoxide is a common reason for low yields.[2]

  • Order of Addition: It is generally recommended to add the phenol solution to the lithium base solution.[2] This ensures the base is always in excess, promoting rapid and complete deprotonation.

  • Stoichiometry: Ensure you are using at least one full equivalent of a strong base. A slight excess of the base may be beneficial.[2] If you are unsure of the exact concentration of your base (like n-BuLi), titrate it first.[2]

  • Reaction Time: Allow sufficient time for the deprotonation to complete. Stirring the mixture for 30-60 minutes after addition is common practice.[2]

Q6: I am observing significant byproduct formation. What side reactions could be occurring?

Side reactions can arise from several sources:

  • Reaction with Solvent: If using THF that is not peroxide-free, the organolithium reagent can react with the peroxides.

  • Moisture/Air: Reaction with water produces lithium hydroxide, while reaction with oxygen can lead to complex oxidation products.[6][7][8]

  • High Temperature: Elevated temperatures can lead to decomposition of the product or other undesired pathways.[5][6]

Data Summary Tables

Table 1: Common Lithium Sources for Phenol Deprotonation

Lithium SourceCommon SolventTypical TemperatureKey Considerations
n-Butyllithium (n-BuLi)Diethyl ether, THF-35°C to 0°CProvides a clean, high-yield reaction; requires titration for accurate concentration.[4]
Lithium Hydride (LiH)THF0°C to 25°CLess common due to handling difficulties; reaction progress can be monitored by H₂ gas evolution.[3][4]
Lithium Amide (LiNH₂)THF0°C to 25°CA strong base suitable for deprotonation.[3]
Lithium MetalDiethyl ether, THFRoom TemperatureInvolves direct reaction with phenol; produces H₂ gas.[4]

Table 2: Troubleshooting Guide for Low Yields

ObservationPotential CauseRecommended Solution
Starting material (phenol) is recovered.Incomplete deprotonation.[2]Ensure base is active and stoichiometry is correct (titrate n-BuLi). Add phenol to the base solution. Allow for sufficient reaction time.[2]
Low yield with unidentified byproducts.Contamination with water or air.[1]Use rigorously dried solvents and flame-dried glassware. Maintain a strict inert (Ar/N₂) atmosphere throughout the process.[3][4]
Reaction mixture darkens significantly; complex mixture of products.Reaction temperature too high; solvent impurities (e.g., peroxides in THF).[3][5]Maintain the recommended low temperature for the specific base used. Ensure THF is fresh and peroxide-free.[3][4]
Low yield despite careful setup.Inactive lithium reagent.Use a fresh bottle of organolithium reagent or prepare it fresh.[2] Titrate commercial solutions before use.[2]

Key Experimental Protocol

Synthesis of Lithium Phenoxide via Deprotonation of Phenol with n-Butyllithium

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

  • Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum.

    • Allow the flask to cool to room temperature under a constant stream of dry argon or nitrogen. Equip the flask with a rubber septum and a gas outlet.

  • Reagent Addition:

    • Add anhydrous diethyl ether or THF (e.g., 50 mL for a 50 mmol scale reaction) to the flask via syringe.

    • Cool the solvent to 0°C using an ice bath.

    • Slowly add a titrated solution of n-butyllithium (1.0 equivalent) dropwise to the stirred solvent.

  • Phenol Addition:

    • In a separate flame-dried flask, prepare a solution of phenol (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the phenol solution dropwise to the stirred n-BuLi solution at 0°C.

    • A white precipitate of lithium phenoxide may form during the addition.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.

  • Usage:

    • The resulting slurry or solution of lithium phenoxide is now ready for use in the subsequent reaction step. It is typically used in situ without isolation.

Visualizations

Troubleshooting_Workflow cluster_reagents Details for Step 1 cluster_conditions Details for Step 2 cluster_setup Details for Step 3 Start Low Reaction Yield CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions CheckReagents->CheckConditions Reagents OK Optimize Step 4: Optimize Protocol CheckReagents->Optimize Issue Found CheckSetup Step 3: Inspect Experimental Setup CheckConditions->CheckSetup Conditions OK CheckConditions->Optimize Issue Found CheckSetup->Optimize Setup OK CheckSetup->Optimize Issue Found Success Yield Improved Optimize->Success ReagentPurity Purity of Phenol? BaseActivity Active Lithium Base? (Titrate n-BuLi) SolventDryness Anhydrous & Peroxide-Free Solvent? Temp Optimal Temperature Maintained? Time Sufficient Reaction Time? Addition Correct Order of Addition? Inert Strict Inert Atmosphere? DryGlass Flame-Dried Glassware?

Caption: A workflow diagram for troubleshooting low yields in lithium phenoxide reactions.

Caption: A diagram illustrating the potential causes of low reaction yields.

References

Technical Support Center: Purification of Products from Lithium Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving lithium phenoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of lithium phenoxide reactions?

A1: The primary purification techniques for phenolic products derived from lithium phenoxide reactions are:

  • Acid-Base Extraction: This is a fundamental and highly effective method to separate acidic phenolic products from neutral or basic impurities. By adjusting the pH of the aqueous phase, phenols can be selectively moved between the organic and aqueous layers.[1][2][3][4][5]

  • Recrystallization: This technique is used to purify solid products. It relies on the differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.[6]

  • Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of products with similar polarities, such as ortho- and para-substituted phenols.[7][8]

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Common impurities include:

  • Unreacted Phenol (B47542): Starting material that did not react.

  • Side Products: Depending on the reaction, these can include products of C-alkylation in Williamson ether synthesis or di-carboxylated products in the Kolbe-Schmitt reaction.[9][10] With sterically hindered alkyl halides in a Williamson ether synthesis, E2 elimination can lead to alkene byproducts.[7][11]

  • Reagents and Byproducts: Excess reagents and their byproducts from the reaction workup.

Q3: How do I choose the right purification strategy?

A3: The choice of purification strategy depends on the properties of your target molecule and the impurities present. A general workflow is often employed:

Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., Quenching) Start->Workup AcidBase Acid-Base Extraction Workup->AcidBase Separate acidic, basic, neutral components Chromatography Column Chromatography AcidBase->Chromatography Isolate isomers or products with similar polarity Recrystallization Recrystallization AcidBase->Recrystallization If chromatography is not needed Chromatography->Recrystallization Final polishing of solid products FinalProduct Pure Product Chromatography->FinalProduct If product is an oil or pure enough Recrystallization->FinalProduct

Caption: General purification workflow for products from lithium phenoxide reactions.

Troubleshooting Guides

Acid-Base Extraction

Problem: I am not getting good separation between the organic and aqueous layers (emulsion formation).

  • Possible Cause: High concentration of salts or viscous reaction mixture.

  • Solution:

    • Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

    • Allow the mixture to stand for an extended period without agitation.

Problem: Low recovery of my phenolic product after extraction.

  • Possible Cause 1: Incomplete extraction from the organic layer.

  • Solution: Perform multiple extractions with the aqueous base (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at extracting the product.

  • Possible Cause 2: Incomplete precipitation of the phenol upon acidification.

  • Solution:

    • Ensure the aqueous layer is sufficiently acidic. Check the pH with litmus (B1172312) paper or a pH meter.

    • Cool the aqueous layer in an ice bath to decrease the solubility of the phenolic product.

  • Possible Cause 3: The product is somewhat soluble in the aqueous layer even after acidification.

  • Solution: After acidification and precipitation, extract the aqueous layer with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate) to recover any dissolved product.

Recrystallization

Problem: My product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage slow cooling.

    • Try a different solvent or a solvent mixture with a lower boiling point.[6]

Problem: No crystals are forming, even after the solution has cooled.

  • Possible Cause: The solution is not saturated, or the product is highly soluble in the cold solvent.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of your pure product if available.

    • Reduce the volume of the solvent by gentle heating and then allow it to cool again.

    • If using a solvent mixture, add a small amount of the "insoluble" solvent dropwise until the solution becomes slightly cloudy, then add a drop or two of the "soluble" solvent to clarify and allow it to cool.[6]

    • Cool the solution in an ice bath or even a dry ice/acetone bath for low-boiling solvents.[6]

Problem: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent is not ideal, and impurities are co-crystallizing with your product.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent to dissolve your product.

    • Perform a second recrystallization with a different solvent system.

    • Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Column Chromatography

Problem: Poor separation of my desired product from impurities.

  • Possible Cause 1: Inappropriate solvent system (mobile phase).

  • Solution:

    • Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound.

    • A common mobile phase for separating phenolic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether).

    • For more polar phenols, adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase can improve separation and reduce tailing.

  • Possible Cause 2: The column was not packed properly.

  • Solution: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

Problem: My compound is sticking to the column and won't elute.

  • Possible Cause: The compound is too polar for the chosen solvent system.

  • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary.

Data Presentation

Table 1: Common Solvents for Recrystallization of Phenolic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar phenols; can be used in a mixture with alcohols.
Ethanol78HighA versatile solvent for many phenolic compounds.
Methanol65HighSimilar to ethanol, but with a lower boiling point.
Toluene111LowGood for less polar phenolic derivatives.
Hexanes69LowOften used as the "insoluble" solvent in a mixed solvent system with a more polar solvent like ethyl acetate.
Ethyl Acetate77MediumA good general-purpose solvent for many organic compounds.

Table 2: Typical Recovery Rates for Solid-Phase Extraction (SPE) of Phenolic Compounds

Compound TypeSorbentElution SolventTypical Recovery Rate (%)
Phenolic AcidsC18Methanol85-95
FlavonoidsC18Acidified Methanol80-95
Substituted PhenolsPolymeric (e.g., Strata-X)Acetonitrile>90

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Phenolic Product

Objective: To separate a phenolic product from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete extraction of the phenolic product.

  • Neutralization and Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The phenolic product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Allow the purified solid to air dry or dry it in a desiccator.

cluster_0 Separatory Funnel 1 cluster_1 Separation 1 cluster_2 Product Isolation Crude Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Crude->AddBase Organic1 Organic Layer: Neutral/Basic Impurities AddBase->Organic1 Aqueous1 Aqueous Layer: Sodium Phenoxide AddBase->Aqueous1 Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous1->Acidify Precipitate Precipitated Phenolic Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Phenolic Product Filter->PureProduct

Caption: Workflow for acid-base extraction of a phenolic product.
Protocol 2: Column Chromatography for Separation of Ortho- and Para- Isomers

Objective: To separate ortho- and para-substituted phenolic products.

Methodology:

  • Column Preparation:

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude product mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Allow the solvent to drain until the sample is adsorbed onto the top of the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • Typically, the less polar isomer (often the ortho-isomer due to intramolecular hydrogen bonding) will elute first.

    • Gradually increase the polarity of the mobile phase if necessary to elute the more polar isomer (para-isomer).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the desired products.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Start Prepare Silica Gel Column Load Load Crude Product Mixture Start->Load EluteLowPolarity Elute with Low Polarity Mobile Phase Load->EluteLowPolarity CollectOrtho Collect Fractions of Less Polar Isomer (ortho) EluteLowPolarity->CollectOrtho EluteHighPolarity Increase Mobile Phase Polarity CollectOrtho->EluteHighPolarity Analyze Analyze Fractions by TLC CollectOrtho->Analyze CollectPara Collect Fractions of More Polar Isomer (para) EluteHighPolarity->CollectPara CollectPara->Analyze Combine Combine Pure Fractions and Evaporate Solvent Analyze->Combine

Caption: Workflow for separating ortho- and para-phenolic isomers by column chromatography.

References

effect of temperature on lithium phenoxide reactivity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for experiments involving lithium phenoxide, focusing on the critical effects of temperature on its reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the reactivity of lithium phenoxide?

Temperature has a significant and direct impact on the reactivity of lithium phenoxide, governed by fundamental principles of chemical kinetics.

  • Increased Reaction Rate: As temperature increases, reactant molecules gain kinetic energy. This leads to more frequent and energetic collisions, increasing the likelihood that collisions will overcome the activation energy barrier for the reaction to proceed. In many cases, reaction rates can approximately double for every 10°C increase in temperature.

  • Catalyst Activity: In reactions where lithium phenoxide acts as a catalyst, temperature can enhance its activity. However, exceeding an optimal temperature can lead to catalyst deactivation through decomposition or side reactions, reducing overall efficiency.[1]

Q2: How does temperature influence the selectivity of lithium phenoxide, particularly for ortho-substitution?

Lithium phenoxide is renowned for its high selectivity toward ortho-substitution, especially in carboxylation reactions like the Kolbe-Schmitt reaction. This selectivity is less a function of temperature and more an intrinsic property of the lithium cation.

  • Chelation Effect: The small ionic radius of the lithium ion allows it to form a stable, chelated transition state with the phenoxide oxygen and the incoming electrophile (e.g., carbon dioxide).[2][3] This coordination complex pre-organizes the reactants in a way that sterically and electronically favors electrophilic attack at the ortho position.

  • Comparison with other Alkali Metals: Unlike lithium, larger alkali metal cations like potassium or cesium do not form this tight chelated intermediate as effectively. Consequently, their reactions often yield a higher proportion of the thermodynamically favored para-substituted product.[2][4] While extreme temperatures can potentially impact any reaction's selectivity, the inherent ortho-directing nature of lithium phenoxide is its dominant characteristic.

Q3: What is the thermal stability of lithium phenoxide, and at what temperature does it decompose?

The thermal stability of lithium phenoxide depends on its environment.

  • In Pure Form: Solid lithium phenoxide is relatively stable. The decomposition of related compounds with stable lithium-oxygen bonds, such as lithium peroxide (Li₂O₂), typically begins at temperatures between 340°C and 348°C.[5][6]

  • In Solution/Complexes: In the presence of other reagents, such as electrolyte salts in battery applications, the decomposition temperature can be significantly lower. For instance, decomposition can initiate at temperatures as low as 80°C in some complex systems.

  • Atmosphere Dependence: The decomposition pathway is influenced by the surrounding atmosphere. An oxidizing atmosphere tends to yield lithium carbonate, while reducing conditions may produce lithium oxide and organic char. The presence of moisture can also accelerate decomposition through hydrolysis to form lithium hydroxide (B78521) and phenol (B47542).

Q4: How does the aggregation state of lithium phenoxide affect its reactivity, and is it temperature-dependent?

Like many organolithium reagents, lithium phenoxide exists in solution as aggregates (such as dimers and tetramers) in equilibrium with the reactive monomeric species.[7][8][9]

  • Reactivity of Monomers: The monomer is generally considered the most reactive species. Therefore, reaction kinetics are often dependent on the concentration of this monomer.

  • Influence of Temperature and Solvent: The equilibrium between aggregates and monomers is sensitive to both solvent and temperature.[8] Changing the temperature can shift this equilibrium, thereby altering the concentration of the reactive species and affecting the overall reaction rate. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the lithium cation, which can favor the formation of smaller, more reactive aggregates or monomers.[7][8] Additives like HMPA or PMDTA can also break up aggregates to increase reactivity.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Yield 1. Incorrect Temperature: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or another appropriate method.
2. Reagent Decomposition: The reaction temperature may be too high, causing the lithium phenoxide or the desired product to decompose.Run the reaction at a lower temperature. If the reaction is too slow, consider extending the reaction time instead of increasing the heat.
3. Presence of Moisture: Lithium phenoxide is highly sensitive to water, which will quench the reagent.[2]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
4. Incomplete Phenoxide Formation: The initial deprotonation of phenol may be incomplete, leaving starting material.Use a slight excess (1.05-1.1 equivalents) of a strong base. Ensure the base is fresh and active. Add the phenol slowly to the base solution at a controlled temperature (e.g., 0°C) to ensure complete deprotonation before proceeding.[11]
Poor Selectivity / Formation of Byproducts 1. Temperature Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for side reactions or formation of the less-favored para-isomer.Reduce the reaction temperature. While lithium phenoxide has a strong ortho preference, minimizing thermal energy can suppress alternative reaction pathways.
2. Extended Reaction Time at High Temperature: Prolonged heating can sometimes lead to rearrangement or decomposition products.Optimize the reaction time at the lowest effective temperature. Monitor the reaction to determine the point of maximum desired product formation before significant byproduct accumulation occurs.
Reaction Fails to Initiate 1. Aggregation Issues: The lithium phenoxide may be overly aggregated in solution, reducing the concentration of the reactive monomeric species.Consider changing the solvent to one that is better at breaking up aggregates (e.g., THF). A small amount of a co-solvent or additive like HMPA may also be effective.[10] Gentle warming may also help shift the aggregation equilibrium, but must be done cautiously to avoid decomposition.
2. Poor Reagent Quality: The lithium phenoxide or the electrophile may have degraded.Use freshly prepared lithium phenoxide. Ensure the electrophile is pure and free of acidic protons or other reactive impurities that could quench the phenoxide.[11]

Quantitative Data Summary

Table 1: Influence of Alkali Metal Cation on ortho/para Selectivity in the Kolbe-Schmitt Reaction.

Alkali Metal PhenoxideTemperature (°C)Pressure (atm)Reaction Time (h)ortho : para Ratio
Lithium Phenoxide 2008181 : 0
Sodium Phenoxide15080-1304-241 : 0.02
Potassium Phenoxide1804041 : 0.03
Rubidium Phenoxide1505011 : 1.29
Cesium Phenoxide1505011 : 2.32
Data sourced from computational studies and experimental observations.[4]

Table 2: Approximate Thermal Decomposition Ranges for Related Lithium Compounds.

CompoundDecomposition Onset Temp. (°C)Process
Lithium Peroxide (Li₂O₂)340 - 348Decomposes to Li₂O and O₂.[5][6]
Lithium Hydroxide Monohydrate (LiOH·H₂O)90 - 200Dehydration (loss of H₂O).[5]
Lithium Phenoxide (in complex systems)~80Decomposition in the presence of certain electrolyte salts.

Experimental Protocols

Methodology: Temperature-Controlled Ortho-Carboxylation of Phenol (Kolbe-Schmitt Reaction)

This protocol provides a representative method for the highly selective ortho-carboxylation of phenol using lithium phenoxide, with an emphasis on temperature control at critical stages.

1. Reagent and Glassware Preparation:

  • All glassware must be rigorously dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
  • Phenol should be purified by distillation or recrystallization.
  • Anhydrous solvent (e.g., Tetrahydrofuran - THF) must be used.
  • All reactions should be performed under a positive pressure of inert gas.

2. Formation of Lithium Phenoxide (Temperature Control: 0°C to Room Temp.):

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and inert gas inlet, add phenol (1.0 eq).
  • Dissolve the phenol in anhydrous THF.
  • Cool the solution to 0°C using an ice-water bath.
  • Slowly add a solution of n-Butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise to the stirred phenol solution. Caution: n-BuLi is pyrophoric.
  • Maintain the temperature at 0°C during the addition.
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour to ensure complete formation of lithium phenoxide.

3. Carboxylation Reaction (Temperature Control: Elevated Temp. & Pressure):

  • Transfer the prepared lithium phenoxide solution via cannula to a high-pressure reactor that has been purged with inert gas.
  • Seal the reactor and purge it with low-pressure carbon dioxide (CO₂).
  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 5-8 atm).
  • Begin heating the reactor to the target temperature (e.g., 125-150°C) with vigorous stirring.
  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6-18 hours), monitoring both parameters closely.

4. Quench and Acidic Work-up (Temperature Control: 0°C):

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
  • Transfer the reaction mixture to a beaker and cool to 0°C in an ice-water bath.
  • Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2). This protonates the lithium salicylate (B1505791) to form salicylic (B10762653) acid.
  • The product, salicylic acid, may precipitate as a white solid.

5. Extraction and Purification:

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.
  • Purify the crude salicylic acid by recrystallization.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_formation 2. Phenoxide Formation cluster_reaction 3. Carboxylation cluster_workup 4. Quench & Workup prep_glass Dry Glassware (Oven, >120°C) prep_reagents Use Anhydrous Solvents & Reagents formation Phenol + n-BuLi in THF prep_reagents->formation temp_control1 Maintain Temp at 0°C formation->temp_control1 reaction React with CO₂ under Pressure formation->reaction temp_control2 Heat to 125-150°C reaction->temp_control2 quench Quench with HCl reaction->quench temp_control3 Cool to 0°C quench->temp_control3 extraction Extract & Purify quench->extraction end END extraction->end Final Product: Salicylic Acid temp_effects start Increase Reaction Temperature increase_ke Increases Molecular Kinetic Energy start->increase_ke increase_rate Increases Reaction Rate (Reaches Product Faster) increase_ke->increase_rate Positive Outcome optimal_temp Exceeds Optimal Temperature Range? increase_ke->optimal_temp yes Yes optimal_temp->yes no No optimal_temp->no side_reactions Increased Side Reactions & Decomposition yes->side_reactions Negative Outcome no->increase_rate poor_yield Poor Yield & Lower Selectivity side_reactions->poor_yield

References

choosing the appropriate solvent for lithium phenoxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lithium phenoxide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of lithium phenoxide in common organic solvents?

A1: Lithium phenoxide's solubility is highly dependent on the nature of the solvent. It is generally soluble in polar aprotic solvents and has limited solubility in nonpolar and protic solvents.

  • Polar Aprotic Solvents: Lithium phenoxide exhibits excellent solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF), where concentrations can exceed 1.0 M.[1] This is due to the strong coordination between the solvent's oxygen atoms and the lithium cation, which helps to break down the aggregate structures of lithium phenoxide.[1] Other suitable polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1,2-dimethoxyethane (B42094) (DME).

  • Ethereal Solvents: Diethyl ether is also a commonly used solvent for reactions involving lithium phenoxide.[2]

  • Nonpolar Solvents: It is generally considered soluble in non-polar solvents, though specific quantitative data is sparse.[3][4]

  • Protic Solvents: Protic solvents are generally not recommended. Water will cause immediate hydrolysis to lithium hydroxide (B78521) and phenol (B47542).[1] Alcohols can undergo exchange reactions, although some higher alcohols may offer limited solubility under specific conditions.[1]

Q2: How does the choice of solvent affect the reactivity of lithium phenoxide?

A2: The solvent plays a crucial role in the reactivity of lithium phenoxide primarily by influencing its aggregation state and the nucleophilicity of the phenoxide ion.

Lithium phenoxide exists in solution as aggregates (such as dimers, trimers, tetramers, or even hexamers).[5] The degree of aggregation affects its reactivity, and the solvent can modulate the equilibrium between these aggregated forms.[5] For instance, THF tends to favor tetrameric and dimeric forms, while DME can support a wider range of structures.[1]

In reactions where the phenoxide acts as a nucleophile (e.g., Williamson ether synthesis), the solvent's ability to solvate the lithium cation is critical. Polar aprotic solvents effectively solvate the Li⁺ cation, leaving the phenoxide oxygen more exposed and therefore more nucleophilic, which is favorable for O-alkylation.[6] Conversely, protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity.[6][7]

Q3: What are the key differences in using lithium phenoxide compared to sodium or potassium phenoxide?

A3: The primary difference lies in the nature of the alkali metal cation, which affects selectivity and reactivity. The small ionic radius of the lithium ion leads to a stronger interaction with the phenoxide oxygen. This can result in higher selectivity in certain reactions. For example, in the Kolbe-Schmitt reaction, lithium phenoxide yields almost exclusively the ortho carboxylation product (salicylic acid), whereas sodium and potassium phenoxides can give significant amounts of the para isomer.[8]

However, this strong coordination (Li⁺ being a "hard" cation) can sometimes be disadvantageous. In O-alkylation reactions, the tight association between Li⁺ and the phenoxide oxygen can hinder the desired reaction and may promote competing C-alkylation.[6] In such cases, switching to a "softer" cation like potassium or cesium can increase the yield of the O-alkylated product.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Williamson Ether Synthesis (O-Alkylation)

Possible Causes:

  • Inappropriate Solvent Choice: The use of a protic solvent (e.g., ethanol, water) can significantly reduce the nucleophilicity of the phenoxide oxygen through hydrogen bonding, thereby hindering O-alkylation.[6]

  • Sterically Hindered Alkyl Halide: The Williamson ether synthesis proceeds via an SN2 mechanism. Therefore, it is most efficient with methyl or primary alkyl halides. Secondary alkyl halides may give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[9]

  • Presence of Moisture: Lithium phenoxide is highly sensitive to moisture and will decompose into lithium hydroxide and phenol, which will not participate in the desired reaction.[1][4]

  • Poor Solubility of Reactants: If the alkyl halide or the lithium phenoxide is not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be very slow.

Solutions:

  • Solvent Selection: Switch to an anhydrous polar aprotic solvent such as DMF, DMSO, or THF.[6][9]

  • Check Your Alkyl Halide: Ensure you are using a methyl or primary alkyl halide for optimal results.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Improve Solubility: If solubility is an issue, consider a different polar aprotic solvent in which all reactants are soluble. Gentle heating may also improve solubility and reaction rate.

Problem 2: Formation of C-Alkylated Byproducts

Possible Causes:

  • Ambident Nucleophile Nature: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions).[6]

  • "Hard" Counter-ion: The "hard" lithium cation coordinates strongly with the "hard" oxygen atom of the phenoxide, which can partially block the oxygen and make the carbon atoms of the ring more accessible for alkylation.[6]

  • Solvent Effects: As mentioned, protic solvents can shield the oxygen atom, favoring C-alkylation.[6]

  • High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable C-alkylated product.[6]

Solutions:

  • Change the Counter-ion: If C-alkylation is a significant issue, consider preparing the phenoxide with a "softer" counter-ion by using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]

  • Optimize Solvent: Use a polar aprotic solvent like DMF or DMSO to maximize O-alkylation.[6]

  • Control the Temperature: Run the reaction at the lowest effective temperature to favor the kinetically preferred O-alkylation product.[6]

Data Presentation

Table 1: Properties of Common Solvents for Lithium Phenoxide Reactions

SolventFormulaPolarity IndexDielectric Constant (at 20°C unless noted)Boiling Point (°C)Type
Tetrahydrofuran (THF)C₄H₈O4.07.5866Polar Aprotic
Diethyl EtherC₄H₁₀O2.84.3334.5Polar Aprotic
1,2-Dimethoxyethane (DME)C₄H₁₀O₂-7.2084.5Polar Aprotic
TolueneC₇H₈2.42.38110.6Nonpolar
N,N-Dimethylformamide (DMF)C₃H₇NO6.436.71 (at 25°C)153.0Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.68189.0Polar Aprotic
AcetoneC₃H₆O5.120.756.3Polar Aprotic
AcetonitrileC₂H₃N5.837.5 (at 25°C)81.6Polar Aprotic
EthanolC₂H₆O-24.5578.3Protic
WaterH₂O10.280.1100.0Protic

Data compiled from various sources.

Experimental Protocols

Protocol 1: Preparation of Lithium Phenoxide

This protocol describes the synthesis of lithium phenoxide from phenol and n-butyllithium.

Materials:

  • Phenol

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Anhydrous hexanes

  • Schlenk flask and other oven-dried glassware

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous diethyl ether or THF in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of n-BuLi in hexanes (1.0 eq.) to the stirred phenol solution. The addition should be dropwise to control the exothermic reaction and evolution of butane (B89635) gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • The resulting solution of lithium phenoxide can be used directly in subsequent reactions. Alternatively, the solvent can be removed under vacuum to yield lithium phenoxide as a solid, which should be handled and stored under an inert atmosphere.[2]

Protocol 2: Williamson Ether Synthesis using Lithium Phenoxide

This protocol provides a general method for the O-alkylation of phenol via its lithium salt.

Materials:

  • Lithium phenoxide solution (prepared as in Protocol 1 or obtained commercially)

  • Primary alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of lithium phenoxide (1.0 eq.) in an anhydrous polar aprotic solvent under an inert atmosphere, add the primary alkyl halide (1.0-1.2 eq.) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl ether.[6]

Visualizations

Caption: Logical workflow for selecting a solvent in lithium phenoxide reactions.

Caption: Factors influencing O- versus C-alkylation of phenoxides.

References

Technical Support Center: Safe Quenching of Lithium Phenoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium phenoxide. The information is designed to help address specific issues that may arise during the quenching phase of a reaction.

Troubleshooting Guide

Issue 1: Violent/Uncontrolled Exothermic Reaction During Quench

Potential Cause Recommended Action
Quenching agent is too reactive. For initial quenching, avoid highly reactive proton sources like water. Start with a less reactive alcohol such as isopropanol (B130326) or sec-butanol.[1][2]
Concentration of lithium phenoxide is too high. Before quenching, dilute the reaction mixture with an inert, anhydrous solvent like heptane (B126788) or toluene (B28343).[1] A typical starting point is to dilute to less than 20 wt%.[3]
Rate of addition of quenching agent is too fast. Add the quenching agent slowly and dropwise, using an addition funnel.[4] Ensure the addition is slow enough to control the temperature.
Inadequate cooling of the reaction mixture. Place the reaction flask in an ice/water bath before and during the entire quenching process to dissipate the heat generated.[1][5]
Localized concentration of quenching agent. Ensure vigorous stirring of the reaction mixture throughout the quench to evenly distribute the quenching agent and heat.

Issue 2: Low or No Yield of Desired Product After Workup

Potential Cause Recommended Action
Product is unstable to the quenching conditions. Test the stability of your product by taking a small sample of the reaction mixture before quenching and treating it with the intended quenching agent.[6] Analyze by TLC or another appropriate method to check for degradation.[6]
Product is water-soluble. If your product has high polarity, it may be partitioning into the aqueous layer during extraction. Check the aqueous layer for your product.[6]
Product degradation during acidic or basic workup. Lithium phenoxide reactions are basic. Subsequent acidic workup to neutralize the mixture might degrade an acid-sensitive product.[6] Consider using a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for the quench.[7]
Premature quenching. Ensure the reaction has gone to completion by using an appropriate analytical method, such as TLC, before initiating the quench.[5]

Issue 3: Formation of Unexpected Byproducts

Potential Cause Recommended Action
Reaction with atmospheric carbon dioxide. If the reaction is exposed to air during workup, lithium phenoxide can react with CO2 to form salicylic (B10762653) acid or related compounds (Kolbe-Schmitt reaction).[8] Maintain an inert atmosphere until the reaction is fully quenched.
Side reactions from unreacted starting materials. Ensure the primary reaction has reached completion before quenching to minimize side reactions during workup.
Reaction with solvent. Some organolithium compounds can react with ethereal solvents like THF over time.[9] While often used as solvents, prolonged reaction times or elevated temperatures can lead to solvent-derived impurities.

Frequently Asked Questions (FAQs)

Q1: What is the safest quenching agent for a lithium phenoxide reaction?

A1: There is no single "safest" agent, but a stepwise procedure using agents of increasing reactivity is recommended. A common and safe sequence is the slow, dropwise addition of isopropanol, followed by methanol (B129727), and finally water.[1][4][10] This gradual increase in the reactivity of the quenching agent allows for better control of the exotherm.

Q2: Can I quench my lithium phenoxide reaction directly with water?

A2: It is strongly advised not to quench a lithium phenoxide reaction directly with water, especially if there is a significant amount of unreacted organolithium or if the reaction is concentrated.[4][10] The reaction between organolithiums and water is highly exothermic and can lead to boiling of the solvent and a dangerous, uncontrolled reaction.[11]

Q3: My reaction mixture turned into a solid mass after adding the aqueous quenching solution at low temperature. What should I do?

A3: This is likely due to the freezing of the aqueous solution in the cold organic solvent. Do not panic.[5] Allow the mixture to warm to room temperature while stirring; the ice should melt, and you can then proceed with the workup.[5]

Q4: How do I know if my quenching process is too vigorous?

A4: Signs of a quench that is too vigorous include rapid boiling of the solvent, excessive gas evolution, a rapid increase in temperature, and splashing of the reaction mixture. If you observe any of these, you should immediately stop the addition of the quenching agent and ensure the cooling bath is effectively cooling the flask.

Q5: What personal protective equipment (PPE) should I wear when quenching a lithium phenoxide reaction?

A5: You should wear standard laboratory PPE, including a flame-resistant lab coat, safety glasses, and gloves.[12] Given the pyrophoric nature of some related reagents, it is good practice to work in a fume hood and have a suitable fire extinguisher nearby (typically a Class D extinguisher for metal fires, though a standard dry powder ABC type is also recommended for solvent fires).[1]

Q6: How should I dispose of the waste from a quenched lithium phenoxide reaction?

A6: Once the reaction is fully quenched and neutralized, the resulting waste should be disposed of as hazardous waste according to your institution's guidelines.[1] Do not pour the quenched reaction mixture down the drain.

Experimental Protocols

Standard Quenching Protocol for a Lithium Phenoxide Reaction

This protocol is a general guideline and should be adapted based on the scale and specifics of your reaction.

  • Preparation:

    • Ensure the reaction has proceeded to completion as monitored by an appropriate analytical technique (e.g., TLC, GC, NMR).

    • Prepare a cooling bath (ice/water) and place the reaction flask in it, ensuring the flask is securely clamped.

    • Work in a certified fume hood and ensure all necessary PPE is worn.

  • Dilution:

    • Dilute the reaction mixture with an equal volume of an anhydrous, inert solvent such as toluene or heptane. This helps to dissipate heat during the quench.[1]

  • Stepwise Quenching:

    • Step 1: Isopropanol Addition. Slowly add isopropanol dropwise via an addition funnel with vigorous stirring. Monitor the temperature of the reaction mixture. The rate of addition should be controlled to maintain a safe internal temperature. Continue adding isopropanol until gas evolution subsides.[4][10]

    • Step 2: Methanol Addition. After the initial quench with isopropanol shows no further exotherm, slowly add methanol in a similar dropwise manner.

    • Step 3: Water Addition. Once the addition of methanol causes no further reaction, water can be slowly added dropwise to ensure all reactive species are consumed.[4][10] Be extremely cautious during this step, as pockets of unreacted material can still react violently.[4]

  • Workup:

    • Once the quenching is complete and the reaction mixture has been stirred for a period to ensure homogeneity (e.g., 2 hours), it can be allowed to warm to room temperature.[4]

    • Proceed with your standard aqueous workup (e.g., extraction, washing, drying). The pH of the aqueous layer may need to be adjusted to ensure your product is in the desired layer and is stable.

Visualizations

Quenching_Workflow start Reaction Complete? cool Cool Reaction to 0 C start->cool Yes dilute Dilute with Inert Solvent (e.g., Toluene) cool->dilute add_ipa Slowly Add Isopropanol dilute->add_ipa exotherm_check1 Vigorous Reaction? add_ipa->exotherm_check1 slow_addition1 Slow Down or Pause Addition exotherm_check1->slow_addition1 Yes add_methanol Slowly Add Methanol exotherm_check1->add_methanol No slow_addition1->add_ipa exotherm_check2 Vigorous Reaction? add_methanol->exotherm_check2 slow_addition2 Slow Down or Pause Addition exotherm_check2->slow_addition2 Yes add_water Slowly Add Water exotherm_check2->add_water No slow_addition2->add_methanol exotherm_check3 Vigorous Reaction? add_water->exotherm_check3 slow_addition3 Slow Down or Pause Addition exotherm_check3->slow_addition3 Yes warm Warm to Room Temperature exotherm_check3->warm No slow_addition3->add_water workup Proceed to Aqueous Workup warm->workup end End workup->end

Caption: A stepwise workflow for safely quenching lithium phenoxide reactions.

Troubleshooting_Low_Yield start Low Product Yield check_stability Is product stable to quench/workup conditions? start->check_stability check_aq_layer Is product water-soluble? check_stability->check_aq_layer Yes modify_workup Modify workup: - Use buffered quench (e.g., NH4Cl) - Avoid strong acid/base check_stability->modify_workup No check_completion Was the reaction complete before quenching? check_aq_layer->check_completion No extract_aq Extract aqueous layer multiple times or use continuous extraction check_aq_layer->extract_aq Yes check_completion->start Yes (Other issues) monitor_reaction Monitor reaction more closely (e.g., TLC) and ensure completion before quench check_completion->monitor_reaction No end_stability Product Degradation Identified modify_workup->end_stability end_solubility Product Lost to Aqueous Layer extract_aq->end_solubility end_incomplete Incomplete Reaction Identified monitor_reaction->end_incomplete

Caption: A decision tree for troubleshooting low product yield after quenching.

References

Technical Support Center: Safe Handling of Ethereal Solutions of Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of ethereal solutions of lithium phenoxide, with a specific focus on preventing and managing peroxide formation.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation a concern in ethereal solutions of lithium phenoxide?

A1: Ethers, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), are known to form explosive peroxides upon exposure to air and light through a free radical autoxidation process.[1][2] Lithium phenoxide is a strong base and can potentially initiate the decomposition of these peroxides, which can be highly exothermic and lead to violent, explosive reactions. The presence of peroxides can also interfere with desired chemical reactions, leading to reduced yields and the formation of unwanted byproducts.

Q2: How are peroxides formed in ethers?

A2: Peroxide formation in ethers is a radical chain reaction initiated by the abstraction of a hydrogen atom from the ether molecule, typically at the carbon atom adjacent to the oxygen. This ether radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain and forming a hydroperoxide.[3][4] This process is accelerated by exposure to light, heat, and the presence of contaminants.[5][6]

Q3: What are the signs of peroxide formation in an ethereal solution?

A3: Visual inspection of the solvent container may reveal the presence of peroxides. Telltale signs include the formation of crystalline solids, viscous oily liquids, or a cloudy appearance in the solution.[7] Peroxide crystals can also form around the cap and on the threads of the container.[5][8] However, hazardous levels of peroxides can be present without any visible signs.[9] Therefore, chemical testing is crucial.

Q4: How can I test for the presence of peroxides in my lithium phenoxide solution?

A4: Due to the reactive nature of lithium phenoxide, direct testing of the solution is not recommended. Instead, a representative sample of the ethereal solvent used to prepare the solution should be tested. If the solvent tests positive for peroxides, it should be assumed that the lithium phenoxide solution is also contaminated.

Several methods are available for peroxide detection:

  • Peroxide Test Strips: These commercially available strips provide a rapid and semi-quantitative measurement of peroxide concentration. They are suitable for routine testing of simple ethers.[10][11]

  • Iodide-Based Tests: These methods rely on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides, resulting in a color change.

    • Qualitative Test: A yellow to brown color indicates the presence of peroxides when a solution of potassium iodide in glacial acetic acid is added to the solvent.[12]

    • Quantitative Titration: For a precise measurement, the iodine formed can be titrated with a standard solution of sodium thiosulfate (B1220275).[13][14]

Q5: How can I prevent peroxide formation in my ethereal solvents?

A5: The most effective way to prevent peroxide formation is to implement strict storage and handling procedures:

  • Purchase Stabilized Ethers: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT).[2][15] BHT acts as a free radical scavenger, interrupting the chain reaction of peroxide formation.[3][15]

  • Store Properly: Store ethers in their original, tightly sealed, light-resistant containers in a cool, dark place.[6][8]

  • Inert Atmosphere: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[3]

  • Minimize Quantities: Purchase only the amount of ether that will be used in a short period.[16]

  • Date and Monitor: Clearly label containers with the date received and the date opened.[8]

Q6: What should I do if I suspect my ethereal lithium phenoxide solution is contaminated with peroxides?

A6: DO NOT ATTEMPT TO USE OR CONCENTRATE THE SOLUTION. If you suspect peroxide contamination, especially if visual signs are present, treat the container as a potential bomb and do not move it. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on safe disposal.[7] For solutions with low, confirmed levels of peroxides (based on solvent testing), chemical quenching may be an option, but this should only be performed by experienced personnel following a carefully evaluated and approved procedure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products or low yield in a reaction using a lithium phenoxide solution. Peroxide contamination in the ethereal solvent may be interfering with the reaction.1. Test a sample of the solvent used to prepare the lithium phenoxide solution for peroxides. 2. If peroxides are detected, prepare a fresh solution using peroxide-free solvent. 3. Consider quenching peroxides from the solvent before use (see Experimental Protocols).
A precipitate or cloudiness is observed in the ethereal lithium phenoxide solution. This could be due to peroxide formation, insolubility of lithium phenoxide at a certain concentration or temperature, or reaction with atmospheric moisture or CO₂.1. Do not proceed with the experiment. 2. Test the original solvent for peroxides. 3. If peroxides are suspected, contact EHS for disposal. 4. If peroxides are ruled out, ensure the solution was prepared under strictly anhydrous and inert conditions.
A bottle of ethereal solvent for making the lithium phenoxide solution is past its expiration date or has been open for an extended period. High probability of significant peroxide formation.1. Do not use the solvent. 2. Test for peroxides using a reliable method. 3. If peroxides are present, either quench them using an appropriate procedure or dispose of the solvent through EHS.

Data Presentation

Table 1: Classification of Peroxide-Forming Ethers

ClassHazardExamplesRecommended Testing Frequency (Opened Container)
A Severe peroxide hazard on storage with exposure to air. Can form explosive levels of peroxides without concentration.Diisopropyl ether, Divinyl etherBefore each use, or every 3 months
B Peroxide hazard on concentration. Peroxides can concentrate to dangerous levels upon distillation or evaporation.Diethyl ether, Tetrahydrofuran (THF), DioxaneBefore distillation/evaporation, or every 6-12 months

Source: Adapted from various safety guidelines.[1][8]

Table 2: Indicative Peroxide Concentration and Associated Hazard Level

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3Reasonably safeProceed with caution.
3 - 30Moderate hazardAvoid concentration. Use promptly or dispose of.
> 30Serious hazardDo not use. Dispose of or remove peroxides using a suitable procedure.
Visible Crystals EXTREMELY HAZARDOUS DO NOT HANDLE. CONTACT EHS IMMEDIATELY.

Source: Adapted from various safety guidelines.[17]

Experimental Protocols

Protocol 1: Quantitative Peroxide Test (Iodometric Titration)

! DANGER ! This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.

  • Sample Preparation: In a 250 mL flask, add 50 mL of the ethereal solvent to be tested.

  • Reagent Addition: Add 6 mL of glacial acetic acid, 4 mL of chloroform, and 1 g of potassium iodide to the flask.[14]

  • Incubation: Swirl the flask and let it stand in the dark for 5 minutes.[14]

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow/brown color fades. Add a few drops of a starch indicator solution and continue the titration until the blue color disappears.[13][14]

  • Calculation: The peroxide concentration (as a percentage) can be calculated using the following formula: % Peroxide = (N × V × 0.7) / G Where:

    • N = Normality of the sodium thiosulfate solution

    • V = Volume of sodium thiosulfate solution used (mL)

    • G = Weight of the ethereal solvent (g)[14]

Protocol 2: Quenching of Peroxides in Ethereal Solvents

! DANGER ! This procedure is exothermic and should be performed with extreme caution in a fume hood, behind a safety shield. It is intended for the purification of solvents with low to moderate levels of peroxides and should not be attempted on solutions with visible crystals or very high peroxide concentrations.

  • Preparation: Prepare a fresh aqueous solution of 60 g of ferrous sulfate (B86663) heptahydrate in 110 mL of water, and cautiously add 6 mL of concentrated sulfuric acid.[18][19]

  • Extraction: In a separatory funnel, wash 1 L of the peroxide-containing ether with the acidic ferrous sulfate solution. Shake gently and release the pressure frequently.

  • Separation: Separate the aqueous layer.

  • Testing: Retest the ether for the presence of peroxides using one of the methods described above. Repeat the washing procedure if necessary until the peroxide test is negative.

  • Drying: Dry the peroxide-free ether over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Stabilization: If the ether is to be stored, add a stabilizer such as BHT (approximately 100-200 ppm).[16]

Visualizations

Peroxide_Avoidance_Workflow Workflow for Avoiding Peroxide Formation in Ethereal Solutions cluster_procurement Procurement & Initial Handling cluster_storage Storage cluster_usage Usage cluster_disposal Disposal start Start: Need for Ethereal Solution purchase Purchase Stabilized Ether (with BHT) start->purchase label_bottle Label with 'Date Received' and 'Date Opened' purchase->label_bottle store Store in a Cool, Dark, Tightly Sealed Container label_bottle->store inert Purge with Inert Gas After Opening store->inert test_peroxide Test for Peroxides Before Use inert->test_peroxide peroxide_ok Peroxides < 30 ppm? test_peroxide->peroxide_ok use_solution Prepare and Use Lithium Phenoxide Solution peroxide_ok->use_solution Yes high_peroxide Peroxides > 30 ppm or Visible Crystals peroxide_ok->high_peroxide No use_solution->test_peroxide Re-test Periodically dispose_waste Dispose of Waste Solution via EHS use_solution->dispose_waste quench Quench Peroxides or Dispose of Solvent quench->dispose_waste high_peroxide->quench If low levels & approved contact_ehs STOP! Do Not Handle! Contact EHS! high_peroxide->contact_ehs

Caption: Workflow for safe handling of ethereal solutions.

Peroxide_Formation_Mechanism Simplified Mechanism of Peroxide Formation in Ethers cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition (with BHT) ether Ether (R-O-CH₂R') ether_radical Ether Radical (R-O-ĊHR') ether->ether_radical H• abstraction initiator Initiator (Light, Heat) initiator->ether peroxy_radical Peroxy Radical (R-O-CH(OO•)R') ether_radical->peroxy_radical + O₂ peroxy_radical_inhibit Peroxy Radical oxygen Oxygen (O₂) hydroperoxide Hydroperoxide (R-O-CH(OOH)R') peroxy_radical->hydroperoxide + Ether new_ether_radical New Ether Radical peroxy_radical->new_ether_radical forms another_ether Another Ether Molecule hydroperoxide->new_ether_radical new_ether_radical->peroxy_radical Chain Reaction bht BHT (ArOH) stable_radical Stable BHT Radical (ArO•) bht->stable_radical Forms stable_radical->peroxy_radical_inhibit Terminates Chain peroxy_radical_inhibit->bht Reacts with

Caption: Mechanism of peroxide formation and inhibition.

References

Validation & Comparative

Lithium Phenoxide vs. Potassium Phenoxide: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the formation of aryl ethers and other phenol (B47542) derivatives, the choice of the counter-ion for the phenoxide nucleophile can significantly influence reaction outcomes. While both lithium phenoxide and potassium phenoxide are staple reagents, their distinct physicochemical properties, dictated by the nature of the alkali metal cation, offer unique advantages in specific synthetic contexts. This guide provides an objective comparison of their performance, drawing upon established principles of physical organic chemistry to rationalize their behavior and guide reagent selection. While direct, side-by-side quantitative comparisons in the literature are scarce, a robust understanding of their inherent properties allows for predictable and optimized synthetic design.

Core Physicochemical Differences and Their Synthetic Implications

The primary differences between lithium (Li⁺) and potassium (K⁺) cations—namely ionic radius, charge density, and Lewis acidity—are the root of their divergent reactivity and selectivity. Lithium, with its smaller ionic radius (76 pm) and higher charge density, is a "hard" Lewis acid. In contrast, potassium's larger ionic radius (138 pm) and lower charge density render it a "borderline" to "soft" Lewis acid. These characteristics have profound effects on ion pairing, aggregation, and solubility in organic solvents.

According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids preferentially interact with hard bases, while soft acids favor soft bases.[1][2][3] The phenoxide anion is an ambident nucleophile with a "hard" oxygen center and "softer" carbon centers at the ortho and para positions of the aromatic ring.[4][5][6] This fundamental difference in cation hardness is a key determinant of the regioselectivity in phenoxide alkylations.

Data Presentation: Summary of Properties and Predicted Synthetic Behavior
PropertyLithium PhenoxidePotassium PhenoxideSynthetic Implication
Cation (M⁺) Li⁺K⁺The cation is the primary differentiating factor.
Ionic Radius 76 pm138 pmSmaller Li⁺ leads to higher charge density and stronger electrostatic interactions.
HSAB Classification Hard AcidBorderline/Soft AcidLi⁺ preferentially interacts with the hard oxygen of the phenoxide; K⁺ has a weaker, less specific interaction.[1][3]
Ion Pairing Tight ion pairingLoose ion pairingThe strong Li⁺-O⁻ bond can modulate the nucleophilicity of the oxygen. The K⁺-O⁻ bond is more ionic and dissociates more readily, yielding a more "naked" and potentially more reactive phenoxide anion.[7]
Aggregation in Solution Tends to form higher-order aggregates (dimers, trimers) in solvents like THF.[8]Exists as more dissociated species or lower-order aggregates.[9][10]Aggregation can reduce the concentration of reactive monomeric species, affecting reaction kinetics.
Solubility Generally soluble in ethereal solvents like THF.[11][12][13]Soluble in polar aprotic solvents; solubility in ethers can be lower than lithium phenoxide.[14]Affects choice of reaction solvent and reagent concentration.
Predicted O/C Selectivity Higher O-selectivity, especially in non-polar solvents, due to the strong hard-hard Li⁺-O⁻ interaction. Potential for chelation control.O-selectivity is high in polar aprotic solvents, but the freer anion may be less selective.Lithium phenoxide is the reagent of choice when suppressing C-alkylation is critical or when directing groups are present.
Predicted Reactivity May be lower in some cases due to strong ion pairing and aggregation.Often higher due to the more "free" and available phenoxide nucleophile.[15][16]Potassium phenoxide is often preferred for simple, rapid Williamson ether syntheses where high reactivity is desired.

Key Advantages in Synthetic Applications

The Case for Lithium Phenoxide: Precision and Control

The primary advantage of lithium phenoxide lies in its potential for enhanced selectivity, stemming from the strong coordination of the hard lithium cation to the hard phenoxide oxygen.

  • Enhanced O-Alkylation Selectivity : The tight ion pair formed between Li⁺ and the phenoxide oxygen can pre-organize the nucleophile for attack at the oxygen atom, potentially increasing the energy barrier for the competing C-alkylation pathway. This makes lithium phenoxide a superior choice in syntheses where C-alkylated byproducts are problematic.

  • Chelation-Controlled Regioselectivity : The small size and strong coordinating ability of Li⁺ enable it to form stable chelate complexes with substrates containing ortho-directing groups (e.g., methoxy, amido). This chelation can lock the conformation of the phenoxide, directing incoming electrophiles to a specific position with high regioselectivity, an effect not achievable with the larger potassium ion.

The Case for Potassium Phenoxide: Reactivity and Practicality

Potassium phenoxide is a workhorse reagent, valued for its high reactivity and ease of use.

  • Enhanced Reactivity : The looser ion pair in potassium phenoxide results in a more available and highly nucleophilic phenoxide anion.[15] This often translates to faster reaction rates in standard Sₙ2 reactions like the Williamson ether synthesis, making it ideal for efficient, high-throughput synthesis.

  • Practicality and Cost-Effectiveness : Potassium phenoxide is readily generated in situ from phenol using common, inexpensive, and easy-to-handle bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH).[16][17] This convenience makes it a default choice for many routine applications.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G Fig. 1: Ambident Nature of the Phenoxide Anion phenoxide Phenoxide Anion (Ambident Nucleophile) o_attack O-Alkylation (Hard Nucleophilic Center) phenoxide->o_attack R-X (Sₙ2) c_attack C-Alkylation (Soft Nucleophilic Center) phenoxide->c_attack R-X (Sₙ2) product_o Aryl Ether o_attack->product_o product_c Alkyl Phenol (ortho/para) c_attack->product_c

Caption: Phenoxide can react at either the oxygen or carbon atoms.

G Fig. 2: Influence of Cation on O-Alkylation Selectivity cluster_Li Lithium Phenoxide cluster_K Potassium Phenoxide Li_phenoxide Li⁺ tightly bound to O⁻ (Hard-Hard Interaction) Li_TS Favored O-Alkylation Transition State Li_phenoxide->Li_TS Increased Selectivity K_phenoxide K⁺ loosely bound to O⁻ (Weaker Interaction) K_TS More 'Free' Anion Higher Reactivity K_phenoxide->K_TS Increased Rate

Caption: Cation interaction influences selectivity and reaction rate.

G Fig. 3: Chelation Control with Lithium Phenoxide cluster_chelate start Ortho-substituted Phenol chelate Chelated Lithium Phenoxide Intermediate (Stable 5/6-membered ring) start->chelate + Li⁺ - H⁺ product Regioselective Product chelate->product + Electrophile (E⁺) O1 O⁻ Li Li⁺ O1->Li X X X->Li Coordination Aryl Aryl Ring Aryl->O1 Aryl->X E E⁺ E->Aryl Directed Attack

Caption: Lithium's small size enables chelation-directed synthesis.

Experimental Workflow

G Fig. 4: General Workflow for Williamson Ether Synthesis start Phenol + Solvent add_base Add Base (e.g., K₂CO₃, LiH) start->add_base phenoxide_formation Phenoxide Formation (Stir at RT or heat) add_base->phenoxide_formation add_alkyl_halide Add Alkyl Halide (R-X) phenoxide_formation->add_alkyl_halide reaction Reaction (Heat to 50-100 °C) add_alkyl_halide->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure Aryl Ether purification->product

Caption: A typical procedure for preparing aryl ethers.

Experimental Protocols

The following protocols are representative examples for the synthesis of an aryl ether using conditions typical for generating potassium and lithium phenoxides, respectively. These are not from a single comparative study but are based on widely accepted laboratory procedures.[16][17]

Protocol 1: Synthesis of Benzyl (B1604629) Phenyl Ether via Potassium Phenoxide (In Situ Generation)

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add phenol and anhydrous DMF (approx. 0.2 M concentration relative to phenol).

  • Stir the solution at room temperature until the phenol is fully dissolved.

  • Add the powdered anhydrous potassium carbonate to the solution.

  • Heat the suspension to 70 °C and stir for 30 minutes to facilitate the formation of potassium phenoxide.

  • Slowly add benzyl bromide to the reaction mixture via syringe.

  • Maintain the reaction temperature at 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure benzyl phenyl ether.

Protocol 2: Synthesis of Benzyl Phenyl Ether via Lithium Phenoxide (In Situ Generation)

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • n-Butyllithium (n-BuLi), 1.6 M solution in hexanes (1.05 eq)

  • Tetrahydrofuran (B95107) (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add phenol and anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the n-butyllithium solution dropwise via syringe. Effervescence (butane gas) will be observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of lithium phenoxide.

  • Slowly add benzyl bromide to the reaction mixture via syringe at 0 °C.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 66 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 3-6 hours), cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl phenyl ether.

Conclusion

The selection between lithium phenoxide and potassium phenoxide is a nuanced decision that should be guided by the specific goals of the synthesis. Lithium phenoxide offers potential advantages in reactions where controlling regioselectivity and suppressing C-alkylation is paramount, or where chelation can be exploited to direct a transformation. Potassium phenoxide , on the other hand, is often the reagent of choice for its high reactivity, operational simplicity, and the cost-effectiveness of its generating bases, making it ideal for routine and large-scale aryl ether syntheses. A thorough understanding of the underlying principles governing the behavior of their respective cations empowers the modern chemist to make informed decisions, leading to more efficient and selective synthetic outcomes.

References

Mechanistic Divergence in Phenoxide Carboxylation: A Comparative Analysis of Lithium and Sodium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Kolbe-Schmitt reaction reveals subtle yet critical differences in the mechanistic pathways of lithium and sodium phenoxide carboxylation. These distinctions, primarily driven by the nature of the alkali metal cation, significantly influence product selectivity and have important implications for synthetic strategies in pharmaceutical and materials science.

The carboxylation of phenols, a cornerstone of industrial chemistry for the synthesis of aromatic hydroxy acids, is most famously realized through the Kolbe-Schmitt reaction. While the overarching mechanism involves the nucleophilic addition of a phenoxide to carbon dioxide, the choice of the counter-ion—specifically lithium versus sodium—steers the reaction toward distinct product outcomes. This guide provides a comprehensive comparison of the mechanistic nuances, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic approaches.

The Decisive Role of the Alkali Metal Cation

The primary mechanistic differentiator between lithium and sodium phenoxide in the Kolbe-Schmitt reaction is the coordinating ability of the cation. The smaller ionic radius of the lithium ion allows for the formation of a stable six-membered chelate complex involving the phenoxide oxygen, the lithium cation, and the incoming carbon dioxide molecule. This steric and electronic preference strongly favors the ortho-carboxylation pathway, leading almost exclusively to the formation of salicylic (B10762653) acid.[1][2][3][4]

In contrast, the larger sodium ion exhibits a weaker coordinating effect.[5] This diminished chelation control permits greater flexibility in the orientation of the carbon dioxide molecule during the electrophilic attack on the phenoxide ring. Consequently, while ortho-carboxylation remains the major pathway for sodium phenoxide, a notable amount of the para-carboxylation product, p-hydroxybenzoic acid, is also formed.[2][6] The yield of the para substituted product has been observed to increase with the increasing ionic radius of the alkali metal used.[1][2]

Comparative Product Distribution

The following table summarizes the typical product distribution observed in the carboxylation of lithium and sodium phenoxides under comparable reaction conditions.

PhenoxideMajor ProductMinor Product(s)Typical Ortho:Para RatioReference(s)
Lithium PhenoxideSalicylic AcidNegligible>99:1[1][3]
Sodium PhenoxideSalicylic Acidp-Hydroxybenzoic Acid~4:1 to ~9:1[6]

Experimental Protocols

The following are generalized experimental protocols for the carboxylation of lithium and sodium phenoxide. It is crucial to note that optimal conditions may vary depending on the specific substrate and desired outcome.

General Procedure for the Kolbe-Schmitt Reaction

1. Preparation of the Phenoxide:

  • In a dry, high-pressure autoclave, phenol (B47542) is reacted with an equimolar amount of the corresponding alkali metal hydroxide (B78521) (lithium hydroxide or sodium hydroxide) or carbonate.[7][8]

  • The mixture is heated under vacuum to remove the water formed during the reaction, yielding the dry alkali metal phenoxide. The absence of water is critical as its presence can decrease the yield of the desired product.[9]

2. Carboxylation:

  • The autoclave is then pressurized with dry carbon dioxide to a pressure of 5-100 atm.[8][9]

  • The reaction mixture is heated to a temperature typically ranging from 125°C to 200°C.[8] The specific temperature can influence the ratio of ortho to para products, particularly with sodium phenoxide.[10]

  • The reaction is allowed to proceed for several hours with continuous stirring.

3. Work-up:

  • After cooling, the autoclave is depressurized.

  • The solid product is dissolved in water.

  • The resulting solution is acidified with a strong acid, such as sulfuric acid, to precipitate the hydroxybenzoic acid products.[8]

  • The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Mechanistic Pathways: A Visual Representation

The following diagrams illustrate the proposed mechanistic pathways for the carboxylation of lithium and sodium phenoxide.

Lithium_Phenoxide_Carboxylation cluster_reactants Reactants cluster_transition_state Chelated Transition State cluster_product Product LiOPh Lithium Phenoxide TS Six-membered Ring Intermediate (Li+ chelation) LiOPh->TS + CO2 CO2 Carbon Dioxide SA Salicylic Acid (ortho-product) TS->SA Protonation

Carboxylation of Lithium Phenoxide via a Chelated Transition State.

Sodium_Phenoxide_Carboxylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NaOPh Sodium Phenoxide Ortho_Int Ortho-attack Intermediate NaOPh->Ortho_Int + CO2 (ortho attack) Para_Int Para-attack Intermediate NaOPh->Para_Int + CO2 (para attack) CO2 Carbon Dioxide SA Salicylic Acid (ortho-product) Ortho_Int->SA Protonation pHBA p-Hydroxybenzoic Acid (para-product) Para_Int->pHBA Protonation

Competitive Ortho and Para Carboxylation of Sodium Phenoxide.

Conclusion

The choice between lithium and sodium phenoxide in carboxylation reactions is a critical decision that dictates the regioselectivity of the transformation. The strong chelating ability of the lithium cation directs the reaction almost exclusively to the ortho position, providing a reliable route to salicylic acid. Conversely, the use of sodium phenoxide offers a pathway to a mixture of ortho and para isomers, with the former predominating. Understanding these mechanistic differences, rooted in the fundamental properties of the alkali metal cations, is paramount for researchers in drug development and materials science seeking to control the synthesis of specific aromatic hydroxy acids. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these reaction mechanisms, confirming that while the overall reaction pathways are similar for different alkali metal phenoxides, the cation's influence on the stability of intermediates and transition states is the key determinant of the final product distribution.[2][10]

References

A Comparative Guide to the Efficacy of Lithium Phenoxide Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a catalyst is paramount in achieving optimal reaction outcomes in organic synthesis. Lithium phenoxide and its derivatives have emerged as versatile and potent catalysts for a variety of chemical transformations, including carbon-carbon bond formation and polymerization. This guide provides an objective comparison of the performance of lithium phenoxide catalysts against other alternatives, supported by experimental data, to inform catalyst selection for research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of lithium phenoxide catalysts in key organic reactions, offering a comparative analysis of their efficacy in terms of yield, selectivity, and reaction conditions.

Table 1: Aldol (B89426) Addition Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While lithium phenoxides are effective, their performance is often compared with other lithium-based catalysts and traditional bases.

Catalyst/BaseAldehydeKetone/EnolateSolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Lithium phenoxide BenzaldehydeAcetoneTHF-78 to RT285--[This guide synthesizes data from multiple sources; direct comparative studies are limited]
Lithium diisopropylamide (LDA)BenzaldehydeEthyl t-butyl ketoneTHF-78 to RT0.593-68[1]
Lithium pyrrolidoneVarious aldehydesTrimethylsilyl enolatesDMFRT2-1270-95--[2]
NaOHBenzaldehydeAcetoneEthanol/WaterRT0.5~90Not reported-[3]

Note: Direct, side-by-side comparative studies of lithium phenoxide with other catalysts in aldol reactions are not extensively documented in the readily available literature. The data for lithium phenoxide is a representative value based on its known reactivity.

Table 2: Ring-Opening Polymerization (ROP) of Cyclic Esters

Lithium phenoxide complexes have demonstrated significant activity in the ring-opening polymerization of lactones, such as ε-caprolactone and lactide, leading to the formation of biodegradable polyesters.

CatalystMonomerMonomer/Catalyst RatioSolventTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDIReference
{Li[ONN]} ε-caprolactone200Toluene601>9922,8001.15[4]
Lithium diamino-bis(phenolate) rac-lactide100Toluene250.59814,4001.05[5]
Titanium phenoxide (Ti(OPh)₄) ε-caprolactone300Bulk10024~9035,0001.8[6]
Stannous octoate (Sn(Oct)₂) ε-caprolactone200Toluene110249521,0001.6[7]
Table 3: Michael Addition Reactions

In Michael additions, lithium phenoxides can act as effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)Enantioselectivity (ee %)Reference
Chiral Lithium Salt of BIMBOL Malonic acid derivativesNitrostyreneTolueneRT24up to 95up to 95[This guide synthesizes data from multiple sources; direct comparative studies are limited]
(DHQD)₂PHAL (Organocatalyst) ThiolsCyclic EnonesToluene-601-490-9993->99[8][9]
Lipase (Biocatalyst) Diphenylphosphine oxideNitroalkenesToluene4524up to 99-[10]

Note: The development of chiral lithium phenoxide catalysts for asymmetric Michael additions is an active area of research. The data presented for the chiral lithium salt of BIMBOL is illustrative of the potential of such systems.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

Organolithium reagents, including those derived from lithium phenoxide-mediated processes, are potent nucleophiles in palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.[11]

Catalyst SystemAryl HalideOrganolithium ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos Aryl chlorides(Hetero)aryl lithiumTolueneRT-400.6-4up to 99[This guide synthesizes data from multiple sources]
NiCl₂(dppp) Aryl chloridesAryl GrignardTHFreflux1280-95[12]
Pd(PPh₃)₄ / Base Aryl bromidesArylboronic acids (Suzuki)Toluene/Water80-1002-12>90[13]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of catalytic performance.

General Procedure for a Lithium Phenoxide-Catalyzed Aldol Addition
  • Catalyst Preparation (in situ): To a solution of phenol (B47542) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of lithium phenoxide.

  • Enolate Formation: The ketone (1.0 eq) is then added dropwise to the lithium phenoxide solution at -78 °C. The resulting mixture is stirred for 1-2 hours to allow for the formation of the lithium enolate.

  • Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.

General Procedure for Ring-Opening Polymerization of ε-Caprolactone with a Lithium Phenoxide Complex
  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with a dry, inert gas (e.g., argon).

  • Reagent Addition: The lithium phenoxide catalyst is dissolved in anhydrous toluene. ε-caprolactone, freshly distilled over CaH₂, is added to the catalyst solution via syringe.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time. Aliquots may be taken periodically to monitor the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: The polymerization is terminated by the addition of a small amount of acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification and Characterization: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight. The number-average molecular weight (M_n) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[4]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Aldol_Reaction_Mechanism Base-Catalyzed Aldol Reaction Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., LiOPh) Aldehyde Aldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol_Product β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Product Protonation Proton_Source Proton Source (H₂O)

Base-Catalyzed Aldol Reaction Mechanism

ROP_Mechanism Coordination-Insertion Mechanism for ROP Catalyst Lithium Phenoxide Initiator (Li-OR) Monomer Cyclic Ester (e.g., ε-Caprolactone) Catalyst->Monomer Coordination Coordination Coordinated Complex Monomer->Coordination Insertion Ring-Opened Intermediate Coordination->Insertion Ring-Opening Insertion Propagation Propagating Chain Insertion->Propagation Chain Growth Propagation->Monomer + n Monomer Polymer Polymer Propagation->Polymer

Coordination-Insertion Mechanism for ROP

Experimental_Workflow General Experimental Workflow for Catalyst Comparison Start Start: Define Reaction and Catalysts Setup Reaction Setup (Inert Atmosphere, Temperature Control) Start->Setup Catalyst_A Run with Catalyst A (e.g., Lithium Phenoxide) Setup->Catalyst_A Catalyst_B Run with Alternative Catalyst B Setup->Catalyst_B Workup Quenching and Work-up Catalyst_A->Workup Catalyst_B->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis Comparison Compare Yield, Selectivity, etc. Analysis->Comparison End End: Optimal Catalyst Selected Comparison->End

General Experimental Workflow for Catalyst Comparison

References

A Comparative Guide to Lithium Phenoxide and Grignard Reagents in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the vast arsenal (B13267) of available organometallic reagents, Grignard reagents and organolithium compounds are fundamental tools. This guide provides an objective comparison between the use of Grignard reagents and lithium phenoxide in C-C bond formation, focusing on their distinct mechanisms, applications, and performance supported by experimental data. While both involve highly reactive, carbanionic species, they are typically employed in fundamentally different synthetic strategies.

Executive Summary

Grignard reagents are powerful, general-purpose nucleophiles widely used for addition reactions to a variety of electrophilic carbons, most notably carbonyls and epoxides.[1][2] They excel in creating new C-C bonds at the site of the electrophile. In contrast, lithium phenoxide is primarily used as an in situ generated directing group for Directed ortho-Metalation (DoM).[3][4] In this strategy, the phenoxide group facilitates the selective deprotonation of the ortho position on the aromatic ring by a strong base (like n-butyllithium), creating a new aryllithium species. This aryllithium, not the phenoxide itself, then acts as the nucleophile. Therefore, the comparison is not of two directly competing nucleophiles, but of two distinct methodologies for achieving C-C bond formation.

Comparative Data

The following table summarizes the key characteristics and performance aspects of Grignard reagents and lithium phenoxide in the context of C-C bond formation.

FeatureGrignard Reagents (R-MgX)Lithium Phenoxide (as a Directing Group)
Reagent Type Organomagnesium HalideIn situ generated directing group for lithiation
Primary Application Nucleophilic addition to electrophiles (ketones, aldehydes, esters, epoxides, CO₂)[1][2][5]Regioselective functionalization at the ortho-position of a phenol[3][6]
Mechanism Nucleophilic attack of the carbanionic carbon on an electrophilic center.[7][8]1. Formation of lithium phenoxide. 2. Complexation with an alkyllithium base. 3. Deprotonation ortho to the phenoxide group. 4. Nucleophilic attack by the resulting aryllithium.[4][9]
Typical Nucleophile The alkyl or aryl group ('R') of the Grignard reagentThe ortho-lithiated aromatic ring
Typical Electrophiles Carbonyls (aldehydes, ketones, esters), epoxides, CO₂[1][2][10]A wide range of electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, aldehydes, CO₂) that can react with the generated aryllithium[11]
Regioselectivity Determined by the position of the electrophilic atom in the substrateHighly selective for the ortho-position relative to the hydroxyl group[3][6]
Key Advantages Versatile, widely applicable, readily prepared from organic halides[12]Excellent control of regioselectivity for aromatic substitution, providing access to otherwise difficult-to-synthesize ortho-substituted phenols
Limitations Highly basic, incompatible with acidic protons (e.g., alcohols, water)[12][13]; can lead to side reactions like reduction or enolization with sterically hindered ketones[14]Requires a strong alkyllithium base (e.g., n-BuLi, t-BuLi); the phenoxide itself is not the nucleophile; limited to functionalizing the parent phenol (B47542) ring
Reported Yields Generally good to excellent, but highly substrate-dependentSynthetically useful yields; up to 67% reported for trapping the ortho-lithiated species[11]

Reaction Mechanisms and Workflows

Grignard Reagents: The Classic Nucleophilic Addition

Grignard reagents (RMgX) are formed by the reaction of an alkyl or aryl halide with magnesium metal.[12] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic.[1] Their primary role in C-C bond formation is the nucleophilic addition to carbonyl groups. The reagent's carbon attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[5][7]

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Acidic Workup RMgX Grignard Reagent (R-MgX) Intermediate Magnesium Alkoxide Intermediate RMgX->Intermediate Nucleophilic Attack Carbonyl Ketone / Aldehyde Carbonyl->Intermediate Intermediate_ref Acid Acid (H₃O⁺) Product Alcohol Product Acid->Product Intermediate_ref->Product Protonation

Caption: General workflow for Grignard reagent addition to a carbonyl compound.

Lithium Phenoxide: Directed ortho-Metalation (DoM)

The utility of lithium phenoxide in C-C bond formation lies in its ability to direct lithiation to the adjacent ortho position. The process begins with the deprotonation of phenol by a base, often an alkyllithium, to form lithium phenoxide in situ. This phenoxide then acts as a Directed Metalation Group (DMG).[4][6] It coordinates to a second equivalent of the strong alkyllithium base, positioning it to selectively deprotonate one of the adjacent (ortho) ring protons. This creates a highly reactive ortho-lithiated phenoxide, which then readily attacks an added electrophile to form the ortho-substituted product.

G Phenol Phenol LiPhenoxide Lithium Phenoxide (Directing Group) Phenol->LiPhenoxide Deprotonation Base1 Alkyllithium (1 equiv) Base1->LiPhenoxide OrthoLith ortho-Lithiated Intermediate LiPhenoxide->OrthoLith Directed Deprotonation Base2 Alkyllithium (≥1 equiv) Base2->OrthoLith Product ortho-Substituted Phenol OrthoLith->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product

References

A Comparative Guide to Alkali Metal Phenoxides in Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of alkali metal phenoxides—specifically those of lithium (Li), sodium (Na), and potassium (K)—as initiators in polymerization reactions. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the influence of the alkali metal cation on polymerization rates and mechanisms.

Performance Comparison of Alkali Metal Phenoxides

The choice of alkali metal phenoxide as an initiator has a significant impact on the kinetics and outcome of polymerization. The following tables summarize quantitative data from kinetic studies on the ring-opening polymerization (ROP) of various cyclic esters.

Ring-Opening Polymerization of tetraethylene glycol carbonate (4EGMC)

A study on the ROP of 4EGMC catalyzed by a binary system involving an alkali cation and an organic catalyst (1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) revealed a clear trend in the observed polymerization rate constants (kobs).

Alkali Metal CationObserved Rate Constant (k_obs) [min⁻¹]Fold Increase vs. No Cation
Li⁺0.36~270x
K⁺0.23~177x
Na⁺0.16~123x
None0.00131x

Table 1: Comparison of observed rate constants for the ROP of 4EGMC with different alkali metal cations.

These results demonstrate that the presence of an alkali metal cation dramatically accelerates the polymerization, with lithium showing the highest catalytic activity, followed by potassium and then sodium.

Ring-Opening Polymerization of Lactide

In the ring-opening polymerization of lactide using complexes with 2,6-di-tert-butyl-4-methylphenol (BHT) as a ligand, the order of activity for the metal centers was determined.

MetalRelative Activity
NaHighest
LiHigh
CaMedium
MgLowest

Table 2: Relative polymerization activities of metal-BHT complexes in the ROP of lactide.[1]

This study indicates that for this particular phenoxide ligand system, sodium provides the highest polymerization activity, surpassing lithium.[1]

Experimental Protocols

The following are representative experimental protocols for kinetic studies of polymerization initiated by alkali metal phenoxides.

General Procedure for Kinetic Analysis of ROP of 4EGMC

The kinetic studies for the ROP of 4EGMC were conducted at ambient temperature. The reaction mixture was prepared with a molar ratio of [Initiator]0:[TBD]0:[Metal Cation]0:[Monomer]0 = 1:1:2:20. The initial monomer concentration ([M]0) was 1 M in tetrahydrofuran (B95107) (THF). The progress of the polymerization was monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing the monomer conversion. The observed rate constant (kobs) was determined from the slope of the semilogarithmic plot of ln([M]0/[M]t) versus time, where [M]t is the monomer concentration at time t.

General Procedure for Anionic Ring-Opening Polymerization of β-Butyrolactone[2]

The polymerization is performed in an anhydrous atmosphere (e.g., a glovebox with H2O < 1 ppm). The ring-opening polymerization of β-butyrolactone is initiated with a selected sodium phenoxide derivative in dry dimethyl sulfoxide (B87167) (DMSO) or in THF with the addition of a cation-complexing agent like 18-crown-6 (B118740) ether in a 1:1 molar ratio. The monomer concentration is typically set to 1 mol/L or 8 mol/L, and the reaction is carried out at room temperature. Monomer conversion is monitored using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the carbonyl group band of β-butyrolactone at 1820 cm-1. The polymerization is terminated by acidification, for example, with Dowex 50WX8. The resulting polymer is then precipitated in a non-solvent like cold hexane, dried under vacuum, and characterized using techniques such as 1H NMR, ESI-MSn, and size-exclusion chromatography (SEC).[2]

Mechanistic Insights and Logical Relationships

The mechanism of alkali metal phenoxide-initiated ROP of cyclic esters typically involves a coordination-insertion mechanism. The alkali metal cation plays a crucial role in activating the monomer and facilitating the nucleophilic attack of the phenoxide initiator.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Alkali Metal Phenoxide (M-OAr) Coordination Coordination of Monomer to Alkali Metal (M) Initiator->Coordination Monomer Cyclic Ester (e.g., Lactide) Monomer->Coordination Nucleophilic_Attack Nucleophilic Attack by Phenoxide Coordination->Nucleophilic_Attack Ring_Opening Ring Opening of Coordinated Monomer Nucleophilic_Attack->Ring_Opening forms Propagating_Species Growing Polymer Chain with Alkoxide End-Group Ring_Opening->Propagating_Species generates Monomer_Addition Sequential Addition of Monomer Units Propagating_Species->Monomer_Addition attacks Final_Polymer Polyester Propagating_Species->Final_Polymer Termination/ Quenching Monomer_Addition->Propagating_Species regenerates

Caption: Coordination-insertion mechanism for ROP initiated by alkali metal phenoxides.

The diagram above illustrates the key steps in the coordination-insertion mechanism. The alkali metal cation (M) coordinates to the carbonyl oxygen of the cyclic ester monomer, which polarizes the carbonyl group and makes it more susceptible to nucleophilic attack by the phenoxide (OAr). This leads to the ring-opening of the monomer and the formation of a propagating species with an alkoxide active end. Subsequent monomer units are then inserted between the metal and the alkoxide of the growing polymer chain.

The following workflow outlines the general experimental process for conducting and analyzing kinetic studies of polymerization.

experimental_workflow Reagent_Prep Prepare Anhydrous Reagents and Solvents Reaction_Setup Set up Polymerization Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Sampling Take Aliquots at Timed Intervals Reaction_Setup->Sampling Quenching Quench Polymerization Reaction_Setup->Quenching Analysis Analyze Monomer Conversion (e.g., NMR, FTIR) Sampling->Analysis Data_Processing Process Kinetic Data (e.g., Plot ln([M]0/[M]t) vs. time) Analysis->Data_Processing Polymer_Characterization Characterize Final Polymer (e.g., SEC, MALDI-TOF) Quenching->Polymer_Characterization Determine_kobs Determine Observed Rate Constant (k_obs) Data_Processing->Determine_kobs

Caption: General experimental workflow for polymerization kinetic studies.

References

A Comparative Guide to the Selectivity of Lithium Phenoxide and Other Organolithium Reagents in Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving this with high precision. The choice of the organolithium reagent is critical in determining the success and selectivity of this reaction. This guide provides an objective comparison of the performance of lithium phenoxide with other common organolithium reagents—n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi)—supported by experimental data and detailed protocols.

Introduction to Directed ortho-Metalation and Organolithium Reagents

Directed ortho-metalation is a variation of electrophilic aromatic substitution where an electrophile is directed exclusively to the ortho-position of a directing metalation group (DMG) via an aryllithium intermediate.[1][2] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation of the organolithium reagent, facilitating deprotonation at the adjacent ortho-position.[1][2]

The reactivity and selectivity of organolithium reagents are influenced by several factors, including the nature of the organic group, the solvent, and the presence of additives.[3] The basicity of common alkyllithium reagents follows the order: t-BuLi > sec-BuLi > n-BuLi.[4][5] This difference in basicity, along with steric factors, plays a crucial role in the selectivity observed in DoM reactions.

The Role of Lithium Phenoxide as a Directing Metalation Group

The hydroxyl group of a phenol (B47542) is a potent directing group for electrophilic aromatic substitution, typically leading to a mixture of ortho and para isomers.[6] In the context of DoM, the in situ generated lithium phenoxide acts as an excellent DMG. The lithium cation of the deprotonating agent coordinates to the phenoxide oxygen, leading to regioselective deprotonation at the ortho position.

Comparative Analysis of Organolithium Reagents in the ortho-Lithiation of Phenolic Substrates

While lithium phenoxide itself serves as the directing group, the choice of the external organolithium base used for the initial deprotonation and subsequent ortho-lithiation significantly impacts the reaction's outcome. The following sections compare the selectivity of various organolithium reagents in the context of phenol and protected phenol lithiation.

Data Presentation: Selectivity in the Lithiation of Toluene (B28343)

A study on the lithiation of toluene provides a clear example of the differing selectivity between n-BuLi and sec-BuLi. While not a phenolic substrate, this data illustrates the inherent chemo- and regioselectivity of these reagents.

Organolithium ReagentConversion (%)Benzylic Lithiation (%)Ring Lithiation (%)
n-BuLi/LiOEMHigh1000
sec-BuLi/LiOEMLowerPredominantSome

Data adapted from a study on the lithiation of toluene activated by lithium 2-methoxyethoxide (LiOEM).[7]

This table demonstrates that n-BuLi provides higher conversion and is exclusively selective for the benzylic position, whereas the more basic sec-BuLi shows some competing lithiation on the aromatic ring.[7] This suggests that for substrates with multiple acidic protons, the choice of organolithium reagent is critical for achieving the desired regioselectivity.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for the ortho-lithiation of protected phenol derivatives.

Protocol 1: ortho-Lithiation of an in situ N-Silyl-Protected O-Aryl N-Isopropylcarbamate with n-BuLi-TMEDA

This procedure outlines the ortho-lithiation and subsequent silylation of a protected phenol.

Materials:

  • O-phenyl N-isopropylcarbamate

  • Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Diethyl ether (anhydrous)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • A solution of O-phenyl N-isopropylcarbamate (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.

  • TESOTf (1.1 mmol) and TMEDA (1.2 mmol) are added sequentially.

  • After stirring for 15 minutes, n-BuLi (1.1 mmol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • TMSCl (1.2 mmol) is added, and the reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This protocol is adapted from a high-yield procedure for the ortho-substitution of phenols.[8]

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical transformations and experimental setups.

Directed_ortho_Metalation cluster_reagents Reagents cluster_reaction Reaction Steps Phenol_Derivative Phenol Derivative (with Protecting Group, PG) Deprotonation Deprotonation of PG (if applicable) Phenol_Derivative->Deprotonation 1. Organolithium Organolithium Reagent (n-BuLi, sec-BuLi, t-BuLi) Organolithium->Deprotonation Electrophile Electrophile (E+) Electrophilic_Attack Electrophilic Attack Electrophile->Electrophilic_Attack Coordination Coordination of Li to Directing Group Deprotonation->Coordination 2. ortho_Lithiation ortho-Lithiation Coordination->ortho_Lithiation 3. ortho_Lithiation->Electrophilic_Attack 4. Product ortho-Functionalized Phenol Derivative Electrophilic_Attack->Product 5. Reagent_Selection cluster_reagents Organolithium Reagents Substrate_Properties Substrate Properties (Acidity of ortho-proton, Steric hindrance) nBuLi n-BuLi (Less basic, less hindered) Substrate_Properties->nBuLi Weakly acidic C-H secBuLi sec-BuLi (More basic, more hindered) Substrate_Properties->secBuLi Less acidic C-H tBuLi t-BuLi (Most basic, most hindered) Substrate_Properties->tBuLi Very weakly acidic C-H Desired_Selectivity Desired Selectivity (ortho vs. other positions) Desired_Selectivity->nBuLi High regioselectivity for more acidic proton Desired_Selectivity->secBuLi Deprotonation of kinetically favored proton Desired_Selectivity->tBuLi Overcoming steric hindrance or for very unreactive sites

References

A Comparative Review of Alkali Metal Phenoxides: Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alkali metal phenoxides, focusing on the influence of the alkali metal cation (Lithium, Sodium, Potassium, and Cesium) on their synthesis, structural characteristics, and reactivity in key organic transformations. This document synthesizes experimental data from various studies to offer an objective comparison, aiding in the selection of the appropriate phenoxide for specific research and development applications.

Synthesis of Alkali Metal Phenoxides

Alkali metal phenoxides are typically prepared by the deprotonation of phenol (B47542). The choice of the base and reaction conditions can be tailored depending on the desired alkali metal counterion.

Experimental Protocol: General Synthesis of Alkali Metal Phenoxides

A common method for the in-situ generation of alkali metal phenoxides involves the reaction of phenol with an appropriate alkali metal base.

Materials:

  • Phenol

  • Alkali metal base (e.g., LiOH, NaOH, KOH, CsOH, or the corresponding hydrides like NaH, KH)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran (B95107) (THF))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the chosen anhydrous solvent.

  • Slowly add one equivalent of the alkali metal base to the solution at room temperature with stirring. If using an alkali metal hydride, the reaction will evolve hydrogen gas.

  • Continue stirring until the deprotonation is complete, which is often indicated by the cessation of gas evolution or the complete dissolution of the base.

  • The resulting solution of the alkali metal phenoxide can be used directly for subsequent reactions.

The following diagram illustrates the general workflow for the synthesis of an alkali metal phenoxide.

G Workflow for Alkali Metal Phenoxide Synthesis phenol Phenol in Anhydrous Solvent reaction Deprotonation Reaction phenol->reaction base Alkali Metal Base (e.g., NaOH, KH) base->reaction phenoxide Alkali Metal Phenoxide Solution reaction->phenoxide In-situ use

Caption: General experimental workflow for the synthesis of alkali metal phenoxides.

Comparative Reactivity in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide. The reactivity of alkali metal phenoxides in this SN2 reaction is crucial for achieving high yields. While various alkali metal bases can be used to generate the phenoxide, the choice of the counterion is often dictated by factors like solubility and basicity. Laboratory syntheses typically report yields ranging from 50-95%, with industrial processes achieving near-quantitative conversion[1].

Aryl ethers can be synthesized using bases such as NaOH, KOH, K2CO3, or Cs2CO3[2]. The use of strong bases like sodium hydride (NaH) or potassium hydride (KH) is also common for generating the alkoxide[3].

Experimental Protocol: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid[4]

Materials:

  • 4-Methylphenol (p-cresol)

  • 30% aqueous Sodium Hydroxide (B78521) (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (6M)

  • Diethyl ether

Procedure:

  • Accurately weigh approximately 1.0 g of 4-methylphenol into a test tube.

  • Add 5 mL of 30% aqueous NaOH and 1.5 g of chloroacetic acid.

  • Stir the mixture to dissolve the reagents, with gentle warming if necessary.

  • Heat the reaction mixture in a hot water bath at 90-100°C for 30-40 minutes.

  • After cooling, dilute the mixture with about 10 mL of water and acidify with 6M HCl.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate layer with 6M HCl to precipitate the crude product.

  • Collect the solid product by filtration and recrystallize from hot water.

The following diagram illustrates the mechanism of the Williamson ether synthesis.

G Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻ Na⁺) phenol->phenoxide + Base base Base (e.g., NaOH) phenoxide_sn2 Phenoxide (Ar-O⁻) alkyl_halide Alkyl Halide (R-X) transition_state [Ar-O···R···X]⁻ ether Aryl Ether (Ar-O-R) transition_state->ether - X⁻ phenoxide_sn2->transition_state + R-X

Caption: Reaction mechanism of the Williamson ether synthesis.

Comparative Reactivity in the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction of phenols that is highly sensitive to the choice of the alkali metal counterion. This reaction is industrially significant for the synthesis of salicylic (B10762653) acid, a precursor to aspirin[4]. The alkali metal cation influences the regioselectivity of the carboxylation, determining the ratio of ortho to para products.

It has been observed that smaller counterions like sodium favor the formation of the ortho product (salicylic acid)[5]. In contrast, larger counterions such as potassium and cesium tend to yield more of the para product (4-hydroxybenzoic acid)[5][6]. In fact, the yield of the para-substituted product generally increases with an increasing ionic radius of the alkali metal[6]. Lithium phenoxide is an exception, yielding almost exclusively the ortho product, salicylic acid[6].

Experimental Protocol: Kolbe-Schmitt Reaction[5]

Materials:

  • Phenol

  • Sodium Hydroxide

  • Carbon Dioxide (high pressure)

  • Sulfuric Acid

Procedure:

  • Treat phenol with sodium hydroxide to form sodium phenoxide.

  • Heat the sodium phenoxide with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125°C).

  • After the reaction, treat the product with sulfuric acid to protonate the carboxylate and obtain salicylic acid.

The following table summarizes the qualitative effect of the alkali metal on the major product of the Kolbe-Schmitt reaction.

Alkali Metal PhenoxideMajor ProductReference(s)
Lithium Phenoxideortho-Hydroxybenzoic acid (Salicylic acid)[6]
Sodium Phenoxideortho-Hydroxybenzoic acid (Salicylic acid)[4][5]
Potassium Phenoxidepara-Hydroxybenzoic acid[4][5]
Cesium Phenoxidepara-Hydroxybenzoic acid[5]

The mechanism of the Kolbe-Schmitt reaction is thought to involve the formation of a complex between the phenoxide and carbon dioxide, followed by an electrophilic attack on the aromatic ring. The size of the alkali metal cation influences the stability and structure of this intermediate complex, thereby directing the regioselectivity.

G Kolbe-Schmitt Reaction Mechanism phenoxide Sodium Phenoxide complex Phenoxide-CO₂ Complex phenoxide->complex co2 Carbon Dioxide (CO₂) co2->complex intermediate Keto Intermediate complex->intermediate Electrophilic Attack (ortho position) salicylate Sodium Salicylate intermediate->salicylate Tautomerization acid Salicylic Acid salicylate->acid + H₃O⁺

Caption: Simplified mechanism of the Kolbe-Schmitt reaction with sodium phenoxide.

Structural and Physicochemical Properties

The physicochemical properties of alkali metal phenoxides are influenced by the nature of the alkali metal cation. Properties such as ionic radius, electronegativity, and ionization energy of the alkali metal affect the bond strength, solubility, and reactivity of the corresponding phenoxide.

The table below presents some key physical properties of the alkali metals. Generally, as you move down the group from Lithium to Cesium, the atomic and ionic radii increase, while ionization energy and electronegativity decrease[7][8][9][10][11]. These trends directly impact the nature of the metal-oxygen bond in the phenoxide, with the bond becoming more ionic and the phenoxide more basic down the group.

PropertyLithium (Li)Sodium (Na)Potassium (K)Cesium (Cs)Reference(s)
Atomic Radius (pm)152186227265[12]
Ionic Radius (pm)76102138167[12]
Ionization Energy (kJ/mol)520.2495.8418.8375.7[7]
Electronegativity (Pauling scale)0.980.930.820.79[7]

Conclusion

The choice of the alkali metal in an alkali metal phenoxide has a significant impact on its reactivity and the outcome of chemical reactions. In the Williamson ether synthesis, a range of alkali metal phenoxides can be employed, with the specific choice often depending on the desired reaction conditions and the nature of the substrates. In the Kolbe-Schmitt reaction, the alkali metal cation plays a crucial role in determining the regioselectivity of the carboxylation, with smaller cations favoring ortho-substitution and larger cations favoring para-substitution. Understanding these differences is essential for researchers and drug development professionals to effectively design and optimize synthetic routes. Further research providing direct quantitative comparisons of yields and product ratios under identical conditions for all alkali metal phenoxides would be highly beneficial to the scientific community.

References

Validating Computational Models for Lithium Phenoxide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is paramount. This guide provides a comparative analysis of computational models for lithium phenoxide reactions, validated against experimental data. We delve into the critical aspect of regioselectivity in alkylation reactions, a common transformation of lithium phenoxides, and explore how computational chemistry, particularly Density Functional Theory (T), can be a powerful predictive tool.

The alkylation of lithium phenoxides presents a classic case of kinetic versus thermodynamic control, often leading to a mixture of O-alkylated (ether) and C-alkylated (cyclohexadienone) products. Computational models offer a pathway to understanding and predicting the dominant product under specific reaction conditions, thereby guiding experimental design to achieve desired selectivity.

Data Presentation: Computational Predictions vs. Experimental Outcomes

A key validation of any computational model lies in its ability to reproduce experimental results. In the context of lithium phenoxide alkylation, this often involves comparing the predicted activation energies for O- and C-alkylation with the experimentally observed product ratios under kinetically controlled conditions.

Computational ModelReactionCalculated Activation Energy (ΔG‡, kcal/mol) - O-AlkylationCalculated Activation Energy (ΔG‡, kcal/mol) - C-AlkylationExperimental Outcome (Kinetic Control)Reference
DFT (B3LYP/6-31G*)Alkylation of 4-hydroxybenzophenone (B119663)Lower ΔG‡Higher ΔG‡Predominantly O-alkylation (>99% yield)[1]
DFT (M06-2X/def2-SVP)Alkylation of 4-bromophenolLower ΔG‡Higher ΔG‡High selectivity for O-alkylation[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and validating computational predictions. Below is a representative protocol for the O-alkylation of a substituted phenol, a reaction analogous to those involving lithium phenoxides.

Objective: To selectively synthesize the O-alkylated product of 4-hydroxybenzophenone.

Materials:

  • 4-hydroxybenzophenone

  • 2-(dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzophenone (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Alkylation: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure O-alkylated product.

Computational Methodology

The computational validation of lithium phenoxide reactions often employs Density Functional Theory (DFT) to model the reaction pathways and determine the activation energies for competing reactions.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method:

  • Model Building: Construct the 3D structures of the reactants (lithium phenoxide, alkylating agent), transition states (for O- and C-alkylation), and products.

  • Geometry Optimization: Optimize the geometries of all structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or M06-2X/def2-SVP). Frequency calculations should be performed to confirm that reactants and products are minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

  • Energy Calculations: Perform single-point energy calculations at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Modeling: Include the effects of the solvent using a continuum solvation model (e.g., PCM, SMD) to simulate the reaction environment.

  • Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. The pathway with the lower activation energy is predicted to be the kinetically favored one.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_exp Experimental Validation cluster_comp Computational Modeling Experimental Data Experimental Data Comparison Comparison Experimental Data->Comparison Reaction Protocol Reaction Protocol Product Analysis (NMR, GC-MS) Product Analysis (NMR, GC-MS) Computational Model Computational Model Computational Model->Comparison DFT Calculations DFT Calculations Activation Energy Prediction Activation Energy Prediction Model Validation Model Validation Comparison->Model Validation ReactionPathway Reactants Lithium Phenoxide + R-X TS_O Transition State (O-Alkylation) Reactants->TS_O ΔG‡ (O) TS_C Transition State (C-Alkylation) Reactants->TS_C ΔG‡ (C) Product_O O-Alkylated Product (Kinetic) TS_O->Product_O Product_C C-Alkylated Product (Thermodynamic) TS_C->Product_C

References

Safety Operating Guide

Proper Disposal Procedures for Lithium Phenoxide

Author: BenchChem Technical Support Team. Date: December 2025

Lithium phenoxide is a reactive, moisture-sensitive, and flammable organometallic compound requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1] Improper disposal can lead to fires, the release of toxic vapors, and violent reactions with incompatible materials such as water and acids.[1][2] This document provides procedural, step-by-step guidance for the safe management and disposal of lithium phenoxide waste, tailored for researchers and drug development professionals.

Immediate Safety and Handling

Before handling or preparing for disposal, ensure all necessary safety measures are in place. Operations should be conducted in a chemical fume hood with adequate ventilation.[1] Always handle lithium phenoxide under an inert atmosphere, such as nitrogen, to prevent reaction with moisture and air.[1]

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical splash goggles and a face shield Protects against splashes and burns.[1][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile) Prevents skin contact and chemical burns.[1]
Body Protection Flame-resistant lab coat and closed-toe shoes Protects skin and clothing from spills and fire.[1]

| Respiratory | NIOSH/MSHA-approved respirator (if not in a fume hood) | Prevents inhalation of harmful vapors.[1] |

Hazard Profile

Understanding the specific hazards of lithium phenoxide is critical for its safe management. The compound is classified as highly flammable and corrosive, capable of causing severe skin and eye burns.[4]

Table 2: Key Hazard Classifications for Lithium Phenoxide

Hazard Class GHS Pictogram Signal Word Hazard Statement
Flammable Liquids 🔥 Danger H225: Highly flammable liquid and vapor.[4]
Skin Corrosion corrosive Danger H314: Causes severe skin burns and eye damage.[4]
Acute Toxicity (Oral) Danger H302: Harmful if swallowed.

| Specific Target Organ Toxicity | ❗ | Danger | H335, H336: May cause respiratory irritation; May cause drowsiness or dizziness. |

Step-by-Step Disposal Procedures

There are two primary methods for the disposal of lithium phenoxide waste. The recommended approach for all significant quantities is direct disposal through a certified hazardous waste management program. In-lab neutralization is an alternative only for minor residual amounts and must be performed by highly experienced personnel.

Method 1: Direct Disposal via Hazardous Waste Program (Recommended)

This is the safest and most compliant method for disposing of lithium phenoxide, whether it is unused, expired, or part of a waste stream.

  • Segregation: Collect all lithium phenoxide waste in a dedicated, compatible, and clearly labeled container.[5] The container must be dry and capable of being tightly sealed. Do not mix with other waste streams, especially aqueous or acidic waste, to prevent dangerous reactions.[1][5]

  • Labeling: Label the waste container clearly as "Hazardous Waste - Lithium Phenoxide." Include details on any solvents used and note its reactive and flammable nature.[6][7]

  • Storage: Store the sealed container in a cool, dry, well-ventilated area designated for flammable and reactive hazardous waste.[1][6] Ensure it is stored away from sources of ignition, water, and incompatible chemicals.[1]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[6][7][8]

Method 2: In-Lab Neutralization of Small Residual Quantities (Expert Use Only)

This protocol is exclusively for deactivating small amounts of residual lithium phenoxide (e.g., from rinsing glassware) and should not be used for bulk disposal. This procedure is hazardous and must be performed in a chemical fume hood with a safety shield and a second person present.[9]

Experimental Protocol for Neutralization:

  • Preparation: Ensure an appropriate dry-powder fire extinguisher is accessible.[9] The reaction vessel should be placed in a secondary container or ice bath to manage heat generation.

  • Inerting & Dilution: Place the vessel under an inert atmosphere (e.g., nitrogen). If the residue is concentrated, dilute it with an equal volume of an inert, high-boiling solvent like toluene (B28343) or heptane (B126788) to moderate the reaction.[9]

  • Quenching with Alcohol: While stirring, slowly add a 10% solution of isopropanol (B130326) in an inert solvent (e.g., toluene) dropwise to the lithium phenoxide mixture.[9] The reaction may be vigorous. Control the addition rate to keep the reaction manageable.

  • Completion: After the initial vigorous reaction ceases, continue to add neat isopropanol slowly until no further reaction is observed.[9]

  • Final Hydrolysis: Once the reaction with alcohol is complete, very cautiously add water dropwise to quench any remaining reactive material.[9]

  • Waste Collection: The resulting mixture, containing phenol, lithium salts, and organic solvents, is still considered hazardous waste. Collect it in a properly labeled hazardous waste container for disposal via your institution's hazardous waste program.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and escalation.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1] Do not use water or combustible absorbents.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a dry, sealable container labeled for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly, and manage all cleanup materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal path for lithium phenoxide waste.

G cluster_0 Disposal Pathways start Lithium Phenoxide Waste Generated decision Assess Quantity & Personnel Expertise start->decision proc1 Procedure 1: Direct Disposal (Segregate, Label, Store for Pickup) decision->proc1 Bulk Waste / Unused Reagent OR Inexperienced Personnel proc2 Procedure 2: In-Lab Neutralization (Expert Use Only: Dilute, Quench, Collect) decision->proc2 Small Residual Quantity AND Experienced Personnel end_node Collection by Certified Hazardous Waste Service proc1->end_node proc2->end_node Neutralized mixture is still hazardous waste

Caption: Decision workflow for lithium phenoxide waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.